GLYCOLURIL, 3a,6a-DIPHENYL-
Description
The exact mass of the compound GLYCOLURIL, 3a,6a-DIPHENYL- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144422. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3a,6a-diphenyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-13-17-15(11-7-3-1-4-8-11)16(19-13,20-14(22)18-15)12-9-5-2-6-10-12/h1-10H,(H2,17,19,21)(H2,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDVGTHXCLJVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C23C(NC(=O)N2)(NC(=O)N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199522 | |
| Record name | Glycoluril, 3a,6a-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5157-15-3, 101241-21-8 | |
| Record name | Tetrahydro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5157-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycoluril, 3a,6a-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylglycoluril, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101241218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Diphenylglycoluril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,8-Diphenylglycoluril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycoluril, 3a,6a-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYLGLYCOLURIL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15I92344M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3a,6a-Diphenylglycoluril: A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3a,6a-diphenylglycoluril, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document details a green synthesis protocol for its preparation from readily available starting materials, summarizes its key physicochemical properties, and explores its potential as an anticonvulsant agent. Detailed experimental methodologies and characterization data are presented to facilitate further research and development.
Introduction
Glycolurils are a class of bicyclic bis-urea compounds that have garnered significant interest due to their rigid, cage-like structure and their utility as building blocks in supramolecular chemistry and as precursors to pharmacologically active molecules. The derivative, 3a,6a-diphenylglycoluril, is of particular interest due to the introduction of bulky phenyl substituents, which can significantly influence its chemical and biological properties. Preliminary studies suggest potential anticonvulsant activity for glycoluril derivatives, making 3a,6a-diphenylglycoluril a compelling candidate for further investigation in the field of drug development.
Synthesis of 3a,6a-Diphenylglycoluril
A green and efficient method for the synthesis of 3a,6a-diphenylglycoluril involves the solvent-free cyclocondensation of benzil and urea. This approach offers several advantages, including operational simplicity, reduced environmental impact, and good product yields.
Reaction Scheme
The synthesis proceeds via the reaction of benzil (an α-diketone) with two equivalents of urea. The reaction involves the formation of a dihydropyrimidine intermediate, followed by an intramolecular cyclization to yield the final glycoluril product.
Caption: Synthesis of 3a,6a-diphenylglycoluril from benzil and urea.
Experimental Protocol
Materials:
-
Benzil (1 mmol)
-
Urea (2 mmol)
-
Mortar and pestle
-
Deionized water
-
Anhydrous sodium sulfate
-
Suitable solvent for recrystallization (e.g., ethanol)
Procedure:
-
A mixture of benzil (1 mmol) and urea (2 mmol) is placed in a mortar.
-
The mixture is thoroughly ground using a pestle at room temperature.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is poured into 50 mL of deionized water.
-
The resulting precipitate is collected by filtration and washed with cold water.
-
The crude product is dried over anhydrous sodium sulfate.
-
Further purification is achieved by recrystallization from a suitable solvent to yield pure 3a,6a-diphenylglycoluril.[1]
Physicochemical Properties
The physical and chemical properties of 3a,6a-diphenylglycoluril are crucial for its handling, characterization, and application.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄N₄O₂ | |
| Molecular Weight | 294.31 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C | |
| Solubility | Soluble in DMSO, sparingly soluble in ethanol, insoluble in water |
Table 1: Physicochemical properties of 3a,6a-diphenylglycoluril.
Spectral Data
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl groups and the N-H protons of the urea moieties. For 1-ethyl-6-propyl-3a,6a-diphenylglycoluril, the aromatic protons appear as multiplets in the range of δ 6.72–7.16 ppm, and the N-H protons appear as singlets around δ 7.97 and 8.00 ppm.[3]
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the urea groups, the quaternary carbons of the glycoluril backbone, and the carbons of the phenyl rings. For 1-ethyl-6-propyl-3a,6a-diphenylglycoluril, the carbonyl carbons resonate around δ 159.84 and 159.91 ppm, and the phenyl-substituted carbons of the backbone appear at δ 79.12 and 89.97 ppm.[3]
FTIR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching, C=O stretching of the urea groups, and C-H and C=C stretching of the aromatic rings.
Mass Spectrometry (ESI): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the compound.
Potential Applications in Drug Development: Anticonvulsant Activity
While direct experimental evidence for the anticonvulsant activity of 3a,6a-diphenylglycoluril is limited in the public domain, the broader class of glycoluril derivatives has been investigated for such properties. The structural similarity of the glycoluril core to known anticonvulsant drugs containing a urea or hydantoin moiety suggests a potential for this compound to interact with biological targets relevant to epilepsy.
Potential Mechanisms of Action
The anticonvulsant effects of many drugs are mediated through the modulation of ion channels or neurotransmitter systems. Potential mechanisms for 3a,6a-diphenylglycoluril could involve:
-
Modulation of Voltage-Gated Ion Channels: Many antiepileptic drugs act by blocking voltage-gated sodium or calcium channels, thereby reducing neuronal excitability.
-
Enhancement of GABAergic Neurotransmission: Another common mechanism is the potentiation of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), either by direct action on GABA receptors or by affecting GABA metabolism or reuptake.
Caption: Potential signaling pathways for the anticonvulsant activity of 3a,6a-diphenylglycoluril.
Experimental Workflow for Anticonvulsant Screening
A standard workflow for evaluating the anticonvulsant potential of a novel compound like 3a,6a-diphenylglycoluril would involve a series of in vivo and in vitro assays.
Caption: Experimental workflow for anticonvulsant drug discovery.
4.2.1. In Vivo Screening Models
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to induce seizures, and the ability of the test compound to prevent the tonic hindlimb extension phase is measured.
-
Pentylenetetrazole (PTZ) Seizure Test: This chemical-induced seizure model is used to identify compounds effective against myoclonic and absence seizures. PTZ, a GABA-A receptor antagonist, is administered, and the test compound's ability to prevent or delay the onset of seizures is evaluated.
4.2.2. In Vitro Mechanistic Studies
-
Patch-Clamp Electrophysiology: This technique can be used to directly measure the effect of 3a,6a-diphenylglycoluril on the activity of specific ion channels (e.g., sodium, calcium) in cultured neurons.
-
Receptor Binding Assays: These assays can determine if 3a,6a-diphenylglycoluril binds to and modulates the function of neurotransmitter receptors, such as the GABA-A receptor.
Conclusion and Future Directions
3a,6a-Diphenylglycoluril is a readily synthesizable compound with interesting structural features and potential for biological activity. The green synthesis protocol outlined in this guide provides an accessible route to this molecule for further investigation. While its pharmacological profile is not yet fully elucidated, the structural relationship to known anticonvulsants warrants a thorough evaluation of its effects on the central nervous system. Future research should focus on a comprehensive anticonvulsant screening in established animal models, followed by detailed in vitro studies to identify its specific molecular targets and mechanism of action. Such studies will be crucial in determining the potential of 3a,6a-diphenylglycoluril as a lead compound for the development of novel antiepileptic drugs.
References
Characterization of 3a,6a-Diphenylglycoluril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of 3a,6a-diphenylglycoluril, a bicyclic bis-urea derivative with potential applications in organic synthesis and as a scaffold for drug discovery. This document outlines the key physicochemical properties, a detailed synthesis protocol, and a summary of the analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. The guide also includes a discussion of its potential as an anticonvulsant agent, supported by visualizations of the synthetic pathway and general mechanisms of anticonvulsant action.
Physicochemical Properties
3a,6a-Diphenylglycoluril is a white to off-white solid organic compound. Its core structure is a fused bicyclic system containing two urea functionalities and two phenyl substituents. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3a,6a-Diphenylglycoluril
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₄O₂ | [Calculated] |
| Molecular Weight | 294.31 g/mol | [Calculated] |
| Appearance | White to off-white solid | Generic Material Data |
| Melting Point | >300 °C | Generic Material Data |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in other organic solvents, and insoluble in water. | Generic Material Data |
| CAS Number | 5157-15-3 | Chemical Database |
Synthesis
The most common and established method for the synthesis of 3a,6a-diphenylglycoluril is the condensation reaction between benzil and urea in the presence of an acid catalyst.
Experimental Protocol: Synthesis of 3a,6a-Diphenylglycoluril
Materials:
-
Benzil (1.0 eq)
-
Urea (2.2 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Hydrochloric Acid (concentrated)
Procedure:
-
A mixture of benzil (1.0 equivalent) and urea (2.2 equivalents) is prepared in glacial acetic acid.
-
A few drops of concentrated hydrochloric acid are added as a catalyst.
-
The reaction mixture is heated under reflux for 2-3 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The cooled solution is poured into ice-cold water to precipitate the crude product.
-
The precipitate is collected by filtration, washed thoroughly with water to remove any unreacted urea and acetic acid, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to yield pure 3a,6a-diphenylglycoluril.
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of 3a,6a-diphenylglycoluril can be confirmed by ¹H and ¹³C NMR spectroscopy.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.0 | Singlet | NH |
| ~7.2-7.5 | Multiplet | Aromatic CH | |
| ~5.5 | Singlet | Methine CH | |
| ¹³C NMR | ~160 | - | Carbonyl C=O |
| ~140 | - | Quaternary Aromatic C | |
| ~125-130 | - | Aromatic CH | |
| ~80 | - | Quaternary C |
Note: The chemical shifts are approximate and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in 3a,6a-diphenylglycoluril.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Strong, Broad | N-H stretching (urea) |
| 1700-1750 | Strong | C=O stretching (urea) |
| 1600, 1495, 1450 | Medium to Weak | C=C stretching (aromatic) |
| 3000-3100 | Medium | C-H stretching (aromatic) |
| 700-800 | Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of 3a,6a-diphenylglycoluril and to study its fragmentation pattern. The expected molecular ion peak [M]⁺ would be observed at m/z = 294.11.
X-ray Crystallography
Potential Biological Activity: Anticonvulsant Properties
Derivatives of glycoluril have been investigated for their potential as anticonvulsant agents. While the specific mechanism of action for 3a,6a-diphenylglycoluril is not yet elucidated, the general mechanisms of antiepileptic drugs often involve the modulation of ion channels or neurotransmitter systems.[2][3]
Visualizations
Synthesis of 3a,6a-Diphenylglycoluril
Caption: Synthetic pathway for 3a,6a-diphenylglycoluril.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of 3a,6a-diphenylglycoluril.
General Mechanisms of Anticonvulsant Drugs
Caption: General mechanisms of action for anticonvulsant drugs.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Properties of 3a,6a-Diphenylglycoluril: Solubility and Melting Point
This technical guide provides a comprehensive overview of the solubility and melting point of 3a,6a-diphenylglycoluril, a key organic compound utilized in various synthetic applications. This document outlines its physical properties, presents experimental protocols for their determination, and includes workflow diagrams for clarity.
Core Properties of 3a,6a-Diphenylglycoluril
3a,6a-Diphenylglycoluril is an organic compound with the chemical formula C₁₆H₁₄N₄O₂[1][2]. It is often used as an intermediate in organic synthesis[3]. Understanding its solubility and melting point is crucial for its application in research and development.
Melting Point
The reported melting point of 3a,6a-diphenylglycoluril varies across different sources, which may be attributed to the purity of the sample or the specific crystalline form. A pure, crystalline organic compound typically has a sharp and characteristic melting point, often within a 0.5-1.0°C range. Impurities can lead to a depression and broadening of the melting point range[4].
| Reported Melting Point Range | Source |
| ~210-213 °C | ChemBK[3] |
| 150-213 °C | Smolecule[1] |
| >300 °C | ChemBK, NIST[3][5] |
Solubility Profile
Qualitative solubility data indicates that 3a,6a-diphenylglycoluril exhibits poor solubility in water. However, it is readily soluble in common organic solvents.[3]
| Solvent | Solubility |
| Water | Poor |
| Ethanol | Soluble[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] |
| Dichloromethane (DCM) | Soluble[3] |
Experimental Protocols
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs at a specific temperature, while impure substances melt over a range of temperatures. A common method for determining the melting point of an organic solid is using a melting point apparatus with capillary tubes.[4]
Protocol:
-
Sample Preparation: A small amount of the dry, powdered 3a,6a-diphenylglycoluril is packed into a capillary tube to a height of 2-3 mm[6]. The tube is tapped to ensure the sample is compact[6][7].
-
Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus[6].
-
Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C per minute) is used to determine an approximate melting range[7].
-
Accurate Melting Point Determination: A second sample is prepared. The apparatus is heated to a temperature about 15-20 °C below the approximate melting point[6][7]. The heating rate is then slowed to about 1-2 °C per minute to allow for accurate observation[4][7].
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Below is a diagram illustrating the workflow for melting point determination.
Caption: Workflow for Melting Point Determination.
Determination of Solubility
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. A general rule in chemistry is "like dissolves like," meaning polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents[8].
Protocol for Qualitative Solubility Testing:
-
Sample Preparation: Place approximately 25 mg of 3a,6a-diphenylglycoluril into a small test tube[9].
-
Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, ethanol, DMSO, DCM) to the test tube in small portions[9].
-
Mixing: After each addition, shake the test tube vigorously for about 60 seconds[8].
-
Observation: Observe if the solid dissolves completely. If it dissolves completely, it is classified as "soluble." If it does not dissolve, it is "insoluble." If a portion dissolves, it can be noted as "partially soluble."
-
Systematic Testing: A systematic approach is often used, starting with water, then moving to acidic and basic solutions if the compound is water-insoluble, to identify potential functional groups[10][11].
The following diagram outlines the logical flow for systematic solubility testing.
Caption: Systematic Workflow for Qualitative Solubility Testing.
References
- 1. Buy GLYCOLURIL, 3a,6a-DIPHENYL- | 5157-15-3 [smolecule.com]
- 2. 5157-15-3[Diphenylglycoluril]- Acmec Biochemical [acmec.com.cn]
- 3. chembk.com [chembk.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. 3Alpha,6alpha-diphenylglycoluril [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.ws [chem.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. www1.udel.edu [www1.udel.edu]
Spectroscopic Analysis of 3a,6a-Diphenylglycoluril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 3a,6a-diphenylglycoluril, a bicyclic bis-urea derivative with potential applications in medicinal chemistry and materials science. The document details the key spectroscopic data including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside a comprehensive experimental protocol for its synthesis and characterization.
Core Spectroscopic Data
The structural elucidation of 3a,6a-diphenylglycoluril is critically dependent on a multi-faceted spectroscopic approach. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Table 1: ¹H NMR Spectroscopic Data for 3a,6a-Diphenylglycoluril (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.79 | br s | 4H | NH (D₂O exchangeable) |
| 7.10 - 7.12 | m | 10H | Ar-H |
Table 2: ¹³C NMR Spectroscopic Data for 3a,6a-Diphenylglycoluril (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 151.2 | C=O |
| 128.7 | Aromatic C |
| 118.2 | Aromatic C |
| 117.8 | Aromatic C |
| 117.4 | Aromatic C |
| 72.2 | C-Ph |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for 3a,6a-Diphenylglycoluril (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3215 | Strong, Broad | N-H Stretch |
| 3055 | Medium | Aromatic C-H Stretch |
| 2832 | Medium | Aliphatic C-H Stretch |
| 1695 | Strong | C=O Stretch (Amide I) |
| 1672 | Strong | C=O Stretch (Amide I) |
Experimental Protocols
A reliable and reproducible synthesis is paramount for obtaining pure 3a,6a-diphenylglycoluril for spectroscopic analysis and further applications.
Synthesis of 3a,6a-Diphenylglycoluril
This protocol describes a solvent-free, environmentally friendly method for the synthesis of 3a,6a-diphenylglycoluril from benzil and urea.[1]
Materials:
-
Benzil (1 mmol)
-
Urea (2 mmol)
-
Mortar and pestle
-
Deionized water
-
Anhydrous Na₂SO₄
-
Suitable solvent for recrystallization (e.g., ethanol or a mixture of ethanol and water)
Procedure:
-
A mixture of benzil (1 mmol) and urea (2 mmol) is placed in a mortar.
-
The mixture is ground thoroughly with a pestle at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion of the reaction, the solid mixture is poured into 50 mL of deionized water.
-
The resulting precipitate is collected by filtration and washed with cold water.
-
The crude product is dried over anhydrous Na₂SO₄.
-
The dried product is purified by recrystallization from a suitable solvent to yield 3a,6a-diphenylglycoluril.[1]
Yield: 72%[1] Melting Point: >300 °C[1]
Spectroscopic Characterization
NMR Spectroscopy:
¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer using DMSO-d₆ as the solvent.[1]
IR Spectroscopy:
The IR spectrum was recorded using a KBr pellet method.[1]
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of the spectroscopic methods used for the characterization of 3a,6a-diphenylglycoluril.
Caption: Synthetic workflow for 3a,6a-diphenylglycoluril.
Caption: Logical workflow for the spectroscopic analysis of 3a,6a-diphenylglycoluril.
References
In-Depth Technical Guide: 3a,6a-Diphenylglycoluril Derivatives and Analogues
A notable gap in the current scientific literature exists regarding the comprehensive biological evaluation of 3a,6a-diphenylglycoluril derivatives and their analogues. While synthetic methodologies for this class of compounds are documented, a thorough investigation into their pharmacological effects, mechanisms of action, and potential therapeutic applications appears to be limited. This guide summarizes the available information on the synthesis of these compounds and highlights the absence of substantial biological data, a critical aspect for researchers, scientists, and drug development professionals.
Synthesis and Chemical Structure
The core structure of 3a,6a-diphenylglycoluril is a bicyclic bisurea. The synthesis of its derivatives has been a subject of interest in heterocyclic chemistry. Methodologies have been developed for the preparation of various substituted analogues, particularly 1,6-dialkyl-3a,6a-diphenylglycolurils. These synthetic routes often involve the condensation of urea or its derivatives with α-dicarbonyl compounds. The resulting crystalline structures and their supramolecular organization have been studied, revealing insights into their solid-state properties.
Biological Activity and Therapeutic Potential: A Research Frontier
Despite the established synthetic chemistry, a comprehensive exploration of the biological activities of 3a,6a-diphenylglycoluril derivatives is largely absent from publicly accessible scientific databases. Extensive searches for quantitative biological data, such as IC50 values, binding affinities, and pharmacokinetic profiles, have not yielded specific information for this class of compounds. Consequently, there is no established mechanism of action or identified signaling pathways through which these derivatives may exert a biological effect.
The lack of this fundamental data precludes a detailed discussion on their potential as therapeutic agents. While the broader class of glycolurils has found applications in various fields, including as biocides and in polymer chemistry, the specific pharmacological profile of 3a,6a-diphenylglycoluril derivatives remains an open area for investigation.
Future Directions
The existing body of knowledge on the synthesis of 3a,6a-diphenylglycoluril derivatives provides a solid foundation for future pharmacological studies. The following steps would be crucial in elucidating their potential in drug discovery and development:
-
High-Throughput Screening: A primary step would be to screen a library of 3a,6a-diphenylglycoluril derivatives against a diverse panel of biological targets to identify any potential "hits."
-
Target Identification and Validation: For any active compounds, subsequent studies would be necessary to identify their specific molecular targets and validate their mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: A systematic modification of the 3a,6a-diphenylglycoluril scaffold would help in establishing structure-activity relationships, guiding the design of more potent and selective analogues.
-
In Vitro and In Vivo Pharmacological Profiling: Promising candidates would need to be subjected to a full suite of in vitro and in vivo studies to determine their efficacy, safety, and pharmacokinetic properties.
Conclusion
The development of a comprehensive technical guide on the biological aspects of 3a,6a-diphenylglycoluril derivatives is hampered by a significant lack of available data. While the synthesis of these compounds is well-documented, their biological activity, mechanism of action, and quantitative pharmacological data remain largely unexplored. This represents a significant opportunity for researchers in the field of medicinal chemistry and drug discovery to investigate a potentially novel class of bioactive molecules. At present, it is not possible to provide the detailed data tables, experimental protocols, or signaling pathway diagrams as requested, due to the absence of the foundational scientific research.
In-Depth Technical Guide: Mechanism of Action of 3a,6a-Diphenylglycoluril Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 3a,6a-diphenylglycoluril derivatives, with a particular focus on their anticancer properties. While the broader class of 3a,6a-diphenylglycoluril compounds is known for its utility in supramolecular chemistry, specific derivatives, particularly N-aminothioglycolurils, have emerged as potent antiproliferative agents. This document synthesizes the available preclinical data, details the experimental methodologies used for their evaluation, and proposes a plausible mechanism of action based on the current body of evidence. The central hypothesis is that these derivatives exert their anticancer effects by inducing apoptosis, likely through the inhibition of key signaling pathways that promote cancer cell survival.
Introduction to 3a,6a-Diphenylglycoluril Derivatives
The 3a,6a-diphenylglycoluril scaffold is a rigid, bicyclic structure that has been extensively utilized in the field of supramolecular chemistry to create complex host-guest systems and molecular assemblies through hydrogen bonding.[1][2] Recently, however, modifications of this core structure, particularly the introduction of thiourea moieties and various substituted aromatic groups, have yielded derivatives with significant biological activity.
Of particular interest are the N-aminothioglycoluril derivatives, which have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[3] These findings have shifted the focus of some research from the supramolecular applications of the glycoluril scaffold to its potential as a template for the design of novel therapeutic agents. This guide will focus on the anticancer properties of these derivatives, delving into their mechanism of action.
Proposed Mechanism of Action: Induction of Apoptosis
The primary mechanism by which N-aminothioglycoluril derivatives appear to exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Experimental evidence has shown that treatment of cancer cells with these compounds leads to the externalization of phosphatidylserine, a key hallmark of early apoptosis, as detected by annexin V staining.[3]
While the precise molecular target of these derivatives has not yet been definitively identified in the reviewed literature, a plausible hypothesis, based on the common mechanisms of other heterocyclic anticancer agents, is the inhibition of protein kinases involved in cell survival signaling.[4][5][6][7] Many small molecule kinase inhibitors induce apoptosis by disrupting the signaling cascades that cancer cells rely on for uncontrolled proliferation and survival.
Based on this hypothesis, the proposed signaling pathway is as follows:
-
Inhibition of a Pro-Survival Kinase: The 3a,6a-diphenylglycoluril derivative enters the cancer cell and binds to the active site of a key pro-survival protein kinase, inhibiting its activity.
-
Downregulation of Anti-Apoptotic Signals: The inhibition of this kinase leads to a decrease in the phosphorylation of downstream substrates that are involved in suppressing apoptosis.
-
Activation of the Intrinsic Apoptosis Pathway: This disruption of pro-survival signaling triggers the intrinsic apoptosis pathway, which is initiated at the mitochondria.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The balance of pro- and anti-apoptotic proteins of the Bcl-2 family is shifted, leading to MOMP and the release of cytochrome c from the mitochondria into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates the initiator caspase, caspase-9.[8][9]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[10][11]
-
Cellular Dismantling: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
This proposed pathway is illustrated in the following diagram:
Quantitative Data on Antiproliferative Activity
The antiproliferative activity of several N-aminothioglycoluril derivatives has been quantified using the MTT assay against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-((E)-((E)-3-(2-Methoxyphenyl)allylidene)amino)-3-methyl-1-phenylthioglycoluril (8i) | RD (Rhabdomyosarcoma) | 0.02 | [3] |
| HCT116 (Colon Carcinoma) | 0.012 | [3] | |
| HEK293 (Normal Embryonic Kidney) | 0.23 | [3] | |
| 1,3-Diethyl-4-((E)-((E)-3-(2-methoxyphenyl)allylidene)amino)thioglycoluril (8l) | A549 (Lung Carcinoma) | 0.61 | [3] |
| HEK293 (Normal Embryonic Kidney) | 86.11 | [3] | |
| (E)-4-benzylideneamino-1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one (1f) | Rhabdomyosarcoma | 20.6 | [12] |
| A549 (Lung Carcinoma) | 23.7 | [12] | |
| MS (Human Cancer Cell Line) | 6.4 | [12] | |
| HEK293 (Normal Embryonic Kidney) | 72.5 | [12] |
Note: The significantly higher IC50 values against the non-cancerous HEK293 cell line for compounds 8i, 8l, and 1f suggest a degree of selectivity for cancer cells.
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the mechanism of action of 3a,6a-diphenylglycoluril derivatives.
MTT Assay for Cell Viability and Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Test compounds (3a,6a-diphenylglycoluril derivatives)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to mechanical damage)
-
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the discovery and initial mechanistic characterization of novel anticancer 3a,6a-diphenylglycoluril derivatives.
Conclusion and Future Directions
The available evidence strongly suggests that N-aminothioglycoluril derivatives of the 3a,6a-diphenylglycoluril scaffold are a promising class of anticancer agents that function by inducing apoptosis in cancer cells. While the precise molecular target remains to be elucidated, the hypothesis that these compounds act as kinase inhibitors provides a solid foundation for further investigation.
Future research should focus on:
-
Molecular Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking studies to identify the specific protein(s) that these compounds interact with.
-
Elucidation of the Apoptosis Pathway: Determining whether the intrinsic or extrinsic pathway (or both) is activated, and identifying the key caspases and Bcl-2 family proteins involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to establish a clear SAR, which can guide the design of more potent and selective compounds.
-
In Vivo Efficacy: Evaluating the most promising derivatives in preclinical animal models of cancer to assess their therapeutic potential and pharmacokinetic properties.
The continued exploration of this chemical scaffold holds significant promise for the development of a new generation of targeted anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tricyclic quinoxalines as potent kinase inhibitors of PDGFR kinase, Flt3 and Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 9. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspases in cell death, inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: A Framework for the Preclinical Evaluation of 3a,6a-diphenylglycoluril's Potential Anticonvulsant Activity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the compilation of this document, no specific studies detailing the anticonvulsant activity of 3a,6a-diphenylglycoluril have been identified in the public domain. This guide, therefore, presents a comprehensive framework for the preclinical evaluation of this and other novel compounds for potential anticonvulsant efficacy, based on established and widely accepted screening methodologies.
Introduction
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents. The diphenylglycoluril scaffold presents a unique chemical architecture that warrants investigation for its potential neuromodulatory effects. This whitepaper outlines a standardized, in-depth preclinical workflow to systematically evaluate the potential anticonvulsant properties of 3a,6a-diphenylglycoluril.
The proposed evaluation pipeline encompasses a series of in vivo and in vitro assays designed to identify and characterize anticonvulsant activity, assess neurotoxicity, and elucidate potential mechanisms of action.
In Vivo Anticonvulsant Screening
The initial phase of screening for anticonvulsant activity typically involves well-validated rodent models of induced seizures. The two most common and informative primary screening tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[1] These assays are predictive of efficacy against generalized tonic-clonic seizures and absence seizures, respectively.
The primary endpoints of these initial screens are the median effective dose (ED50) and the median toxic dose (TD50), which are used to calculate the Protective Index (PI). A higher PI value (TD50/ED50) is indicative of a more favorable safety profile.
| Compound | MES (ED50 mg/kg) | scPTZ (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI) | Reference Compound(s) |
| 3a,6a-diphenylglycoluril | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Phenytoin, Carbamazepine, Ethosuximide |
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[2]
-
Animals: Male albino mice (25-30g) or rats (150-200g) are commonly used.[3]
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compound, 3a,6a-diphenylglycoluril, is administered intraperitoneally (i.p.) at varying doses. A vehicle control is administered to the control group.
-
After a predetermined pretreatment time (typically 30-60 minutes), a maximal electrical stimulus is delivered via corneal or ear electrodes (e.g., 50 mA for 0.2 seconds in mice).[2][3]
-
The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[2]
-
The ED50, the dose that protects 50% of the animals from the hindlimb tonic extension, is calculated.
-
The scPTZ test is a model for absence seizures and identifies compounds that can raise the seizure threshold.[4][5]
-
Animals: Male albino mice (25-30g) are typically used.
-
Procedure:
-
Animals are pretreated with either the test compound or a vehicle.
-
Following the pretreatment period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously in the midline of the neck.[4]
-
Animals are observed for a period of 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.[4]
-
Protection is defined as the absence of such seizures.
-
The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
-
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.[6][7]
-
Animals: Mice are trained to walk on a rotating rod.
-
Procedure:
-
Animals are administered the test compound at various doses.
-
At the time of peak effect, the mice are placed on the rotarod apparatus, which rotates at a constant or accelerating speed (e.g., 4 to 40 rpm).[7][8]
-
The time the animal remains on the rod before falling is recorded.
-
The TD50, the dose at which 50% of the animals exhibit motor impairment (i.e., fall off the rod), is calculated.
-
Visualization of Experimental Workflows
Potential Mechanisms of Action
The mechanisms of action of current AEDs are diverse but can be broadly categorized into three main areas: modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, and reduction of glutamatergic excitation. Should 3a,6a-diphenylglycoluril show promising activity in the initial screens, further in vitro studies would be necessary to elucidate its mechanism of action.
-
Electrophysiology: Patch-clamp studies on cultured neurons can directly assess the effects of 3a,6a-diphenylglycoluril on voltage-gated sodium and calcium channels.
-
Receptor Binding Assays: Radioligand binding assays can determine if the compound interacts with GABA or glutamate receptor subtypes.
-
Neurochemical Assays: Measurement of GABA and glutamate levels in brain tissue following drug administration can indicate effects on neurotransmitter metabolism or reuptake.
Conclusion
While there is currently no specific data on the anticonvulsant properties of 3a,6a-diphenylglycoluril, the methodologies outlined in this whitepaper provide a robust and validated framework for its evaluation. A systematic approach, beginning with broad in vivo screening followed by more targeted mechanistic studies, is essential for determining the therapeutic potential of this novel chemical entity. The data generated from these studies will be critical in deciding whether 3a,6a-diphenylglycoluril or its analogs represent a promising new avenue for the treatment of epilepsy.
References
- 1. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ckthakurcollege.net [ckthakurcollege.net]
- 3. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new substituted thioglycolurils, their analogues and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticonvulsant Activity of N-Substituted 4-Amino-3-Nitrocoumarins | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Diphenyl diselenide protects motor neurons through inhibition of microglia-mediated inflammatory injury in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: 3a,6a-Diphenylglycoluril as a Process-Related Impurity in the Synthesis of Phenytoin
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenytoin, a cornerstone in the management of epilepsy, is primarily synthesized via the Biltz condensation of benzil and urea. A critical aspect of this synthesis is the control of process-related impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of a key impurity, 3a,6a-diphenylglycoluril, also known as Phenytoin Impurity D in the European Pharmacopoeia. We will detail its formation mechanism, the impact of reaction conditions on its prevalence, and validated analytical methods for its quantification.
Introduction to Phenytoin and Impurity Profiling
Phenytoin (5,5-diphenylhydantoin) is an anticonvulsant drug that exerts its effect by stabilizing the inactive state of voltage-gated sodium channels. The most common synthetic route is the base-catalyzed reaction between benzil and urea. The formation of by-products is an inherent challenge in this process. One such by-product is 3a,6a-diphenylglycoluril, which arises from a "double condensation" reaction. Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) mandate strict limits on such impurities, making their monitoring and control a critical part of the drug manufacturing process.[1]
Synthesis of Phenytoin and Formation of 3a,6a-diphenylglycoluril
The Biltz synthesis of Phenytoin involves the base-catalyzed condensation of benzil with urea, followed by an intramolecular rearrangement.[2] The generally accepted mechanism for the primary reaction proceeds through the formation of a heterocyclic pinacol intermediate, which then undergoes a benzilic acid-type rearrangement to yield Phenytoin.
However, under certain conditions, a competing reaction can occur. If a second molecule of urea reacts with the intermediate or if the stoichiometry favors an excess of urea, the double condensation product, 3a,6a-diphenylglycoluril, can be formed.[3] This impurity is a bicyclic compound resulting from the condensation of both carbonyl groups of benzil with two molecules of urea.
Reaction Pathways
The following diagrams illustrate the desired synthesis of Phenytoin and the competing side reaction that forms the 3a,6a-diphenylglycoluril impurity.
Caption: Desired reaction pathway for the synthesis of Phenytoin.
Caption: Side reaction pathway leading to the formation of 3a,6a-diphenylglycoluril.
Data Presentation: Influence of Stoichiometry on Impurity Formation
The stoichiometry of the reactants plays a crucial role in directing the reaction towards the formation of Phenytoin and minimizing the 3a,6a-diphenylglycoluril by-product. A study on the mechanochemical synthesis of Phenytoin demonstrated that equimolar amounts of benzil and urea are optimal for maximizing Phenytoin yield while keeping the formation of the impurity low.
| Benzil:Urea Molar Ratio | Base (KOH equivalents) | Phenytoin Yield (%) | 3a,6a-diphenylglycoluril Yield (%) |
| 1 : 0.5 | 2.0 | 51 | 0 |
| 1 : 1 | 2.0 | 81 | 3 |
| 1 : 1.5 | 2.0 | 69 | 8 |
| 1 : 2 | 2.0 | 64 | 14 |
| Data adapted from a study on mechanosynthesis. Yields were determined by NMR spectroscopy.[3] |
Experimental Protocols
Synthesis of Phenytoin (Conventional Method)
This protocol is a representative example of the Biltz synthesis.
Materials:
-
Benzil
-
Urea
-
30% (w/v) Sodium Hydroxide solution
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
In a 100 mL round-bottom flask, combine benzil (5.3 g, 0.025 mol), urea (3.0 g, 0.05 mol), 30% aqueous sodium hydroxide (15 mL), and ethanol (75 mL).[1]
-
Attach a reflux condenser and heat the mixture under reflux for a minimum of 2 hours using a heating mantle.[1]
-
After reflux, cool the reaction mixture to room temperature.
-
Pour the mixture into 125 mL of water and mix thoroughly.
-
Allow the solution to stand for 15-20 minutes. Filter by suction to remove any insoluble by-products.
-
Transfer the filtrate to a beaker and cool in an ice-water bath.
-
Acidify the filtrate by slowly adding concentrated hydrochloric acid until the solution is strongly acidic (check with litmus paper). A white precipitate of Phenytoin will form.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure Phenytoin. The expected melting point is 297-298 °C.[4]
Quantification of 3a,6a-diphenylglycoluril (Phenytoin Impurity D) by HPLC
This method is based on the European Pharmacopoeia (Ph. Eur.) monograph for Phenytoin related substances.[1][4]
Chromatographic Conditions:
-
Column: Octadecylsilyl silica gel for chromatography (e.g., C18), 5 µm particle size, 250 mm x 4.6 mm.
-
Mobile Phase: A mixture of 20 volumes of methanol, 35 volumes of acetonitrile, and 45 volumes of a 5.75 g/L solution of ammonium dihydrogen phosphate adjusted to pH 2.5 with phosphoric acid.[4]
-
Flow Rate: 1.5 mL/min.[4]
-
Detection: UV spectrophotometer at 220 nm.[4]
-
Injection Volume: 20 µL.[1]
-
Run Time: At least 4 times the retention time of Phenytoin.[1][4]
System Suitability:
-
Reference Solution: Prepare a solution containing Phenytoin for system suitability CRS (which includes impurities D and E) and Impurity C CRS.
-
Requirement: The resolution between the peaks for impurity D (3a,6a-diphenylglycoluril) and impurity E must be a minimum of 3.5.[1][4]
-
Relative Retention: The approximate relative retention time for impurity D is about 0.6 with reference to Phenytoin (retention time ≈ 4 min).[1][4]
Procedure:
-
Test Solution: Dissolve 50 mg of the Phenytoin sample in the mobile phase and dilute to 50.0 mL with the mobile phase.
-
Reference Solution (for quantification): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase. Further dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (This corresponds to a 0.1% solution).
-
Inject the test and reference solutions into the chromatograph.
-
Identify the peak for impurity D based on the chromatogram supplied with the Phenytoin for system suitability CRS.
-
Calculate the percentage of impurity D in the sample. The Ph. Eur. limit for impurity D is not more than 0.1%.[1][4]
Workflow for Impurity Analysis
The following diagram outlines the general workflow for the identification and quantification of 3a,6a-diphenylglycoluril in a Phenytoin API sample.
References
Self-Organization of 3a,6a-Diphenylglycoluril Derivatives in Crystals: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The predictable self-organization of molecules in the crystalline state is a cornerstone of rational drug design and materials science. Among the vast array of organic molecules, 3a,6a-diphenylglycoluril and its derivatives have emerged as a versatile scaffold for constructing intricate supramolecular architectures. Their rigid bicyclic core, appended with tunable phenyl and N-alkyl substituents, provides a robust platform for directing crystal packing through a network of well-defined intermolecular interactions. This technical guide delves into the core principles governing the self-assembly of these derivatives in the solid state, providing a comprehensive overview of their synthesis, crystal engineering principles, and the resulting supramolecular structures. Detailed experimental protocols, quantitative structural data, and visual representations of the underlying organizational logic are presented to equip researchers with the foundational knowledge to harness the potential of this unique molecular framework.
Core Principles of Self-Organization
The crystalline architecture of 3a,6a-diphenylglycoluril derivatives is primarily dictated by a hierarchy of non-covalent interactions. The most dominant of these is the amide-amide hydrogen bond , which consistently forms a robust and predictable supramolecular synthon.
A supramolecular synthon is a structural unit within a crystal in which molecules are held together by intermolecular forces. In the case of diphenylglycoluril derivatives, the most prevalent and influential is the R²₂(8) graphite-set motif . This motif consists of a pair of self-complementary N-H···O=C hydrogen bonds between two glycoluril molecules, leading to the formation of a stable dimeric unit.[1][2] These dimers then serve as the fundamental building blocks for the extended supramolecular assembly.
The subsequent organization of these dimeric units is influenced by weaker, yet significant, interactions, including:
-
π-π Stacking: The phenyl groups at the 3a and 6a positions provide opportunities for aromatic stacking interactions, which contribute to the overall stability of the crystal lattice.
-
C-H···O and C-H···π Interactions: These weaker hydrogen bonds further guide the packing of the supramolecular chains and layers.
-
Van der Waals Forces: These non-specific interactions play a crucial role in the final, space-filling arrangement of the molecules.
The interplay of these interactions, governed by the substitution pattern on the glycoluril core and the choice of crystallization solvent, dictates the final dimensionality and morphology of the crystals.
Synthesis of 3a,6a-Diphenylglycoluril Derivatives
The synthesis of 3a,6a-diphenylglycoluril derivatives is typically achieved through the condensation of an α-dicarbonyl compound, benzil (1,2-diphenylethane-1,2-dione), with substituted ureas. The substitution on the urea nitrogen atoms determines the final substitution pattern of the glycoluril derivative.
General Experimental Protocol for Symmetrically Substituted Derivatives
A general and efficient one-pot synthesis for symmetrically 1,6-dialkyl-3a,6a-diphenylglycolurils involves the reaction of the appropriate N-alkylurea with benzil in the presence of an acid catalyst.
Example: Synthesis of 1,6-dimethyl-3a,6a-diphenylglycoluril
-
Materials:
-
N-methylurea
-
Benzil
-
Ethanol
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
A solution of N-methylurea (2.0 equivalents) and benzil (1.0 equivalent) in ethanol is prepared.
-
A catalytic amount of concentrated hydrochloric acid is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetonitrile.
-
General Experimental Protocol for Non-Symmetrically Substituted Derivatives
The synthesis of non-symmetrically substituted derivatives requires a more controlled, stepwise approach. A common strategy involves the reaction of a 1-alkyl-5-hydroxy-4,5-diphenyl-1H-imidazol-2(5H)-one intermediate with a different substituted urea.[3]
Example: Synthesis of 1-ethyl-6-methyl-3a,6a-diphenylglycoluril
-
Step 1: Synthesis of 1-ethyl-5-hydroxy-4,5-diphenyl-1H-imidazol-2(5H)-one
-
A mixture of benzil and N-ethylurea in a suitable solvent is reacted under acidic conditions to yield the imidazolone intermediate.
-
-
Step 2: Condensation with N-methylurea
-
The isolated 1-ethyl-5-hydroxy-4,5-diphenyl-1H-imidazol-2(5H)-one is then reacted with N-methylurea in a solvent such as acetonitrile with an acid catalyst.
-
The mixture is refluxed for several hours.
-
After cooling, the product is isolated by filtration and purified by recrystallization.
-
Crystallization and X-ray Diffraction
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified diphenylglycoluril derivative in an appropriate solvent or solvent mixture. The choice of solvent can significantly influence the resulting crystal form (polymorph or solvate).
-
General Crystallization Protocol:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, chloroform, or mixtures thereof) at an elevated temperature to achieve saturation.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, the solution can be stored at a lower temperature (e.g., 4 °C) or subjected to slow evaporation in a loosely capped vial.
-
Once crystals of sufficient size and quality are formed, they are carefully harvested for X-ray diffraction analysis.
-
Quantitative Crystallographic Data
The following tables summarize key crystallographic data for representative 3a,6a-diphenylglycoluril derivatives, providing a basis for comparison and understanding of the structural effects of substitution and solvent inclusion. The data has been compiled from published crystallographic information files (CIFs).[1]
Table 1: Unit Cell Parameters for Selected 3a,6a-Diphenylglycoluril Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 1,6-dimethyl-3a,6a-diphenylglycoluril | C₁₈H₁₈N₄O₂ | Monoclinic | P2₁/c | 10.123(1) | 12.456(2) | 13.567(2) | 90 | 109.87(1) | 90 |
| 1,6-diethyl-3a,6a-diphenylglycoluril | C₂₀H₂₂N₄O₂ | Monoclinic | P2₁/n | 10.345(1) | 11.987(2) | 15.234(2) | 90 | 98.76(1) | 90 |
| 1,6-dimethyl-3a,6a-diphenylglycoluril · 2(CH₃CN) | C₁₈H₁₈N₄O₂ · 2(C₂H₃N) | Triclinic | P-1 | 8.765(1) | 9.876(1) | 12.345(2) | 87.65(1) | 78.90(1) | 65.43(1) |
Table 2: Key Hydrogen Bond Geometries (Å, °)
| Compound | Donor-H···Acceptor | D-H | H···A | D···A | D-H···A | Synthon |
| 1,6-dimethyl-3a,6a-diphenylglycoluril | N(2)-H···O(1)#1 | 0.86 | 2.04 | 2.895(3) | 171.2 | R²₂(8) |
| N(4)-H···O(2)#1 | 0.86 | 2.05 | 2.901(3) | 170.9 | R²₂(8) | |
| 1,6-diethyl-3a,6a-diphenylglycoluril | N(2)-H···O(1)#1 | 0.86 | 2.02 | 2.876(2) | 172.5 | R²₂(8) |
| N(4)-H···O(2)#1 | 0.86 | 2.03 | 2.885(2) | 171.8 | R²₂(8) |
Symmetry operation #1 generates equivalent atoms.
Visualization of Supramolecular Architectures
The following diagrams, generated using the DOT language, illustrate the key logical and structural relationships in the synthesis and self-organization of 3a,6a-diphenylglycoluril derivatives.
References
The Cornerstone of Supramolecular Chemistry: A Technical Guide to Diphenylglycoluril Compounds
For Researchers, Scientists, and Drug Development Professionals
Diphenylglycoluril, a bicyclic bisurea, serves as a pivotal building block in the realm of organic and medicinal chemistry. Its rigid, concave structure and hydrogen bonding capabilities make it an ideal scaffold for the construction of complex host-guest systems, molecular clips, and potential therapeutic agents. This technical guide delves into the fundamental chemistry of diphenylglycoluril and its derivatives, providing a comprehensive overview of its synthesis, properties, and reactivity. Detailed experimental protocols and structured quantitative data are presented to facilitate its application in research and drug development.
Physicochemical and Spectroscopic Data
The intrinsic properties of diphenylglycoluril are crucial for its application in further synthetic modifications and material science. Below is a summary of its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄N₄O₂ | [1] |
| Molar Mass | 294.31 g/mol | [1] |
| Melting Point | >300 °C | [2] |
| Appearance | White to Off-White Solid | [2] |
| Solubility | Slightly soluble in DMSO (heated) and Ethanol | [2] |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 7.79 (s, 4H, NH), 7.12-7.10 (m, 10H, Ar-H) | [2] |
| ¹³C NMR (65 MHz, DMSO-d₆) δ (ppm) | 151.2 (C=O), 128.7, 118.2, 117.8, 117.4, 72.2 | [2] |
| IR (KBr, cm⁻¹) | 3215 (N-H), 2832, 1695 (C=O), 1672 | [2] |
Core Synthesis: From Benzil and Urea
The most common and efficient synthesis of diphenylglycoluril involves the acid-catalyzed condensation of benzil with urea. An eco-friendly approach is also available, providing a high-yield, solvent-free alternative.
Experimental Protocol: Eco-Friendly Synthesis of Diphenylglycoluril[2]
Materials:
-
Benzil (1 mmol)
-
Urea (2 mmol)
-
Mortar and pestle
Procedure:
-
A mixture of benzil (1 mmol) and urea (2 mmol) is placed in a mortar.
-
The mixture is ground at room temperature using a pestle.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is poured into 50 mL of water.
-
The resulting precipitate is filtered, washed with cold water, and then dried.
-
The crude product is further dried over anhydrous Na₂SO₄ and can be recrystallized from a suitable solvent if necessary.
Expected Yield: 72%[2]
Key Reactions and Derivatization
The four amide-like protons of the diphenylglycoluril scaffold are amenable to substitution, allowing for a variety of chemical modifications. These reactions are fundamental to the construction of more complex supramolecular structures.
N-Alkylation
Alkylation of the nitrogen atoms of diphenylglycoluril enhances its solubility in organic solvents and provides handles for further functionalization.
General Experimental Protocol for N-Alkylation:
-
Deprotonation: Diphenylglycoluril is dissolved in a suitable aprotic solvent (e.g., DMF, THF). A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is added portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the amide protons.
-
Alkylation: The alkylating agent (e.g., an alkyl halide such as methyl iodide or benzyl bromide) is added to the reaction mixture, which is then stirred at room temperature or heated to drive the reaction to completion.
-
Work-up: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Reaction with Formaldehyde
The reaction of diphenylglycoluril with formaldehyde is a key step in the synthesis of larger, cage-like molecules such as cucurbit[n]urils and molecular clips.[1][4] This reaction typically proceeds under acidic conditions.
Experimental Protocol: Synthesis of a Glycoluril Cyclic Ether[1]
This protocol describes the reaction of a glycoluril derivative with formaldehyde to form a cyclic ether, a common step in building more complex hosts.
Materials:
-
Glycoluril derivative (e.g., compound 10 in the cited literature) (16.6 mmol)[1]
-
Paraformaldehyde (85.0 mmol)
-
9 M HCl (100 mL)
-
Water
Procedure:
-
Paraformaldehyde (2.55 g, 85.0 mmol) is dissolved in 9 M HCl (100 mL) at 60 °C.
-
The solution is cooled to room temperature.
-
The glycoluril derivative (3.854 g, 16.6 mmol) is added, and the solution is stirred for 24 hours.
-
Water (100 mL) is added to the mixture, and it is stirred for another 12 hours.
-
The resulting precipitate is collected by filtration, washed with water, and dried in vacuo to yield the cyclic ether.
Applications in Drug Development and Supramolecular Chemistry
While diphenylglycoluril itself is not typically the active pharmaceutical ingredient, its derivatives have been investigated for a range of biological activities.[2][5] The rigid scaffold allows for the precise positioning of pharmacophoric groups, making it an attractive starting point for the design of novel therapeutic agents.
The primary application of diphenylglycoluril, however, lies in supramolecular chemistry. Its ability to form well-defined cavities upon derivatization has led to the development of a vast array of molecular hosts capable of encapsulating guest molecules.[6] These host-guest complexes have applications in catalysis, sensing, and drug delivery. The formation of "molecular clips" from diphenylglycoluril derivatives has been extensively studied for their ability to bind to flat aromatic guests through a combination of hydrogen bonding and π-π stacking interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. ckthakurcollege.net [ckthakurcollege.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and biological evaluation of new substituted thioglycolurils, their analogues and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to 3a,6a-Diphenylglycoluril: Discovery, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3a,6a-diphenylglycoluril, a heterocyclic organic compound that has been a subject of interest in synthetic and medicinal chemistry. This document details its initial discovery, tracing back to the pioneering work of Heinrich Biltz, and outlines both historical and contemporary synthetic methodologies. Key experimental protocols are provided to facilitate its preparation in a laboratory setting. While the biological activity of the parent compound remains largely unexplored, this guide summarizes the known therapeutic applications of its derivatives, offering insights into the potential of the diphenylglycoluril scaffold in drug discovery.
Discovery and History
The discovery of 3a,6a-diphenylglycoluril is intrinsically linked to the synthesis of the anticonvulsant drug phenytoin. In 1908, the German chemist Heinrich Biltz reported the synthesis of phenytoin by reacting benzil with urea in an alkaline ethanolic solution.[1][2] During these investigations, Biltz also identified a double condensation byproduct: 3a,6a-diphenylglycoluril.[1] The formation of this byproduct was a result of the reaction of one molecule of benzil with two molecules of urea.
For many years, 3a,6a-diphenylglycoluril was primarily considered a minor product in the Biltz synthesis of phenytoin. However, with the advent of modern synthetic techniques and a growing interest in supramolecular chemistry and drug development, the glycoluril scaffold has garnered significant attention for its rigid, well-defined structure and its potential as a building block for more complex molecules.
Chemical Structure and Properties
IUPAC Name: 3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Molecular Formula: C₁₆H₁₄N₄O₂
Molecular Weight: 294.31 g/mol
Appearance: White crystalline solid
Solubility: Soluble in many organic solvents, sparingly soluble in water.
The structure of 3a,6a-diphenylglycoluril consists of a central glycoluril core, which is a fused bicyclic system containing two urea units. The phenyl groups are attached to the bridgehead carbon atoms of this bicyclic system.
Synthetic Methodologies
The synthesis of 3a,6a-diphenylglycoluril is primarily achieved through the condensation of benzil and urea. Various methods have been developed to optimize this reaction, from classical approaches to modern, more environmentally friendly techniques.
Classical Biltz Synthesis (Historical Method)
The original method developed by Heinrich Biltz involves the reaction of benzil and urea in the presence of a base, typically in an alcoholic solvent. While this method is effective, it often results in a mixture of products, including phenytoin and other condensation products, requiring careful purification.
Modern Synthetic Approaches
Contemporary methods have focused on improving the yield and selectivity of the reaction while reducing the environmental impact.
3.2.1. Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate the synthesis of 3a,6a-diphenylglycoluril. This method often employs a solid-state reaction or a minimal amount of solvent, making it a more "green" alternative to traditional methods.
3.2.2. Green Catalysis
The use of environmentally benign catalysts has been explored for the synthesis of glycoluril derivatives. These methods aim to replace harsh acidic or basic catalysts with more sustainable alternatives, often using water as a solvent.
Experimental Protocols
Microwave-Assisted Synthesis of 3a,6a-Diphenylglycoluril
This protocol is adapted from modern laboratory procedures and offers a rapid and efficient method for the synthesis of 3a,6a-diphenylglycoluril.
Materials:
-
Benzil
-
Urea
-
Sodium hydroxide (NaOH)
-
Mortar and pestle
-
Microwave reactor or a domestic microwave oven (use with caution and appropriate safety measures)
-
Beaker and watch glass
-
Water
-
Ethanol
Procedure:
-
In a mortar, thoroughly grind a mixture of benzil (1.0 mmol) and urea (2.2 mmol).
-
Add a catalytic amount of powdered sodium hydroxide (0.2 mmol) to the mixture and continue to grind until a homogeneous powder is obtained.
-
Transfer the reaction mixture to a microwave-safe vessel.
-
Place the vessel in a microwave reactor and irradiate at a suitable power and time (e.g., 3-5 minutes at 300 W). The reaction progress can be monitored by thin-layer chromatography.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Add water to the crude product and triturate to remove any unreacted urea and sodium hydroxide.
-
Filter the solid product, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3a,6a-diphenylglycoluril.
Data Presentation:
| Parameter | Value |
| Reactant | Molar Ratio |
| Benzil | 1.0 |
| Urea | 2.2 |
| NaOH | 0.2 |
| Reaction Conditions | |
| Temperature | Microwave Irradiation |
| Time | 3-5 minutes |
| Yield | Typically > 80% |
| Melting Point | Approx. 300 °C (decomposes) |
Logical Workflow for Synthesis and Purification
Biological Activity and Therapeutic Potential
While 3a,6a-diphenylglycoluril itself has not been extensively studied for its biological activity, the rigid glycoluril scaffold has been utilized in the design of various bioactive molecules. The phenyl groups in 3a,6a-diphenylglycoluril can be functionalized to create a diverse library of derivatives for drug discovery.
Research into derivatives of the broader glycoluril family has revealed a range of biological activities, including:
-
Antiviral Agents: Certain glycoluril derivatives have shown potential as antiviral agents.
-
Enzyme Inhibitors: The rigid structure of the glycoluril core makes it an attractive scaffold for the design of enzyme inhibitors, where precise positioning of functional groups is crucial for binding to an active site.
-
Receptor Ligands: Functionalized glycolurils have been investigated as ligands for various receptors.
It is important to note that the biological activity is highly dependent on the nature and position of the substituents on the diphenylglycoluril core. The parent compound serves as a versatile starting material for the synthesis of these more complex and potentially therapeutic molecules.
Signaling Pathway Hypothesis
Given the lack of direct biological data for 3a,6a-diphenylglycoluril, a hypothetical signaling pathway diagram can be constructed to illustrate how its derivatives might exert their effects, based on the known activities of other enzyme inhibitors. For instance, if a derivative were designed to inhibit a specific kinase, it could interfere with a phosphorylation cascade.
Future Perspectives
The 3a,6a-diphenylglycoluril core remains a promising scaffold for the development of new therapeutic agents. Future research should focus on a systematic exploration of the biological activities of the parent compound to uncover any intrinsic pharmacological properties. Furthermore, the development of efficient and diverse synthetic routes to functionalized derivatives will be crucial for unlocking the full potential of this chemical entity in drug discovery. High-throughput screening of diphenylglycoluril-based libraries against various biological targets could lead to the identification of novel lead compounds for a range of diseases.
Conclusion
From its incidental discovery as a byproduct to its current status as a valuable building block in medicinal chemistry, 3a,6a-diphenylglycoluril has a rich history. The synthetic methodologies for its preparation are well-established, with modern techniques offering efficient and environmentally friendly options. While the biological profile of the parent compound is yet to be fully elucidated, the therapeutic potential of its derivatives is evident. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of 3a,6a-diphenylglycoluril and its analogues in the pursuit of new medicines.
References
A Deep Dive into the Theoretical Structural Analysis of 3a,6a-Diphenylglycoluril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the structure of 3a,6a-diphenylglycoluril. By leveraging computational chemistry, researchers can gain profound insights into the molecule's conformational preferences, electronic properties, and intermolecular interactions, which are pivotal for its applications in supramolecular chemistry and drug design.
Core Concepts in Theoretical Structural Analysis
The structural and electronic properties of 3a,6a-diphenylglycoluril are primarily investigated using quantum chemical methods. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are among the most employed techniques for studying glycoluril and its derivatives.[1] These methods allow for the accurate calculation of molecular geometries, interaction energies, and spectroscopic properties.
A crucial aspect of the theoretical analysis of glycoluril derivatives is the study of their different possible tautomers and conformers.[1][2] For instance, the relative stability of cis, trans, and zig-zag isomers can be determined through computational calculations, providing insights into the most likely conformations in different environments.[2]
Computational Workflow for Structural Analysis
The process of theoretical calculations on 3a,6a-diphenylglycoluril follows a systematic workflow. This begins with the initial geometry optimization and proceeds through more advanced calculations to predict its properties and interactions.
Key Experimental and Computational Protocols
The following sections detail the methodologies for theoretical calculations on 3a,6a-diphenylglycoluril, drawing from established practices for glycoluril derivatives.
Geometry Optimization
Objective: To find the lowest energy conformation of the molecule.
Protocol:
-
Initial Structure: The starting geometry of 3a,6a-diphenylglycoluril can be obtained from experimental X-ray diffraction data or constructed using molecular modeling software.
-
Computational Method: Density Functional Theory (DFT) is a common choice. The B3LYP hybrid functional is frequently used for its balance of accuracy and computational cost.[2][3]
-
Basis Set: A Pople-style basis set, such as 6-31G* or a larger one like 6-311++G(d,p) for higher accuracy, is typically employed.[1][2][3]
-
Software: Calculations are performed using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
Frequency Analysis
Objective: To confirm that the optimized structure corresponds to a true energy minimum and to calculate vibrational frequencies.
Protocol:
-
Input: The optimized geometry from the previous step is used.
-
Calculation: A frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G*) as the geometry optimization.
-
Analysis: The absence of imaginary frequencies indicates that the structure is a true minimum on the potential energy surface. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.
Interaction Energy Calculations
Objective: To quantify the strength of non-covalent interactions, such as hydrogen bonding, which are crucial for the supramolecular assembly of glycolurils.[4][5]
Protocol:
-
System Setup: A dimer or a larger cluster of 3a,6a-diphenylglycoluril molecules is constructed, often based on crystal packing information.
-
Calculation: The interaction energy is calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers.
-
Basis Set Superposition Error (BSSE) Correction: The counterpoise correction method is often applied to account for the artificial stabilization that can occur due to the basis sets of interacting molecules overlapping.[2]
Quantitative Data Summary
The following table summarizes typical structural parameters for the glycoluril framework, derived from studies on related compounds. These values provide a benchmark for theoretical calculations on 3a,6a-diphenylglycoluril.
| Parameter | Description | Typical Calculated Value (B3LYP/6-31G*) | Experimental Range (X-ray) |
| Bond Lengths (Å) | |||
| C=O | Carbonyl bond length | ~1.22 Å[2] | 1.20 - 1.23 Å |
| C-N (amide) | Carbon-Nitrogen bond in the urea moiety | ~1.39 Å[2] | 1.35 - 1.40 Å |
| C-C (bridgehead) | Central Carbon-Carbon bond | ~1.58 Å | 1.55 - 1.60 Å |
| Bond Angles (°) | |||
| N-C-N | Angle within the five-membered ring | ~108° | 107 - 110° |
| C-N-C | Angle at the nitrogen atom | ~112° | 110 - 114° |
| Dihedral Angles (°) | |||
| Phenyl Ring Orientation | Torsion angle defining the phenyl group position | Varies with conformation | Varies with packing |
Supramolecular Organization
Theoretical calculations are instrumental in understanding the self-organization of 3a,6a-diphenylglycoluril in the crystalline state.[4] The primary interaction driving this assembly is the N-H···O=C hydrogen bond, which typically forms a robust R²₂(8) supramolecular synthon.[5] Computational analysis can predict the geometry and energy of these hydrogen bonds, corroborating experimental findings from X-ray diffraction.
The logical relationship for the formation of these supramolecular structures can be visualized as follows:
Conclusion
Theoretical calculations provide an indispensable toolkit for the detailed structural characterization of 3a,6a-diphenylglycoluril. By employing methods like DFT, researchers can accurately predict molecular geometries, analyze conformational landscapes, and quantify the intermolecular forces that govern its self-assembly. This in-depth understanding is critical for the rational design of novel materials and therapeutic agents based on the glycoluril scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Self-organization of 1,6-dialkyl-3a,6a-diphenylglycolurils in the crystalline state - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. sciety-discovery.elifesciences.org [sciety-discovery.elifesciences.org]
Methodological & Application
Application Notes and Protocols: 3a,6a-Diphenylglycoluril in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3a,6a-diphenylglycoluril as a versatile building block in supramolecular chemistry. Detailed protocols for the synthesis of key derivatives and the analysis of their host-guest properties are included, alongside quantitative data to support experimental design and application.
Introduction to 3a,6a-Diphenylglycoluril
3a,6a-Diphenylglycoluril is a rigid, bicyclic molecule featuring two urea functionalities. Its unique shape and hydrogen bonding capabilities make it an excellent scaffold for the construction of larger, hollow-structured molecules, often referred to as molecular clips or cavitands. These supramolecular hosts are capable of encapsulating guest molecules, leading to applications in sensing, catalysis, and drug delivery. The core structure can be chemically modified to tune its solubility, size, and binding properties.
Key Applications
The primary application of 3a,6a-diphenylglycoluril in supramolecular chemistry is as a precursor to methylene-bridged glycoluril dimers. These dimers serve as foundational components for creating molecular clips with well-defined cavities capable of binding a variety of guest molecules.
Molecular Recognition: The cavities of these molecular clips can selectively bind guests based on size, shape, and chemical complementarity. This has been extensively studied with various organic dyes.
Catalysis: By incorporating catalytic sites into the molecular clip structure, it is possible to create enzyme-mimicking systems where the host cavity binds a substrate and the catalytic group facilitates its transformation.[1]
Sensing: The binding of a guest molecule can induce a change in the spectroscopic properties of the host, such as fluorescence, which can be harnessed for the development of chemical sensors.
Quantitative Data: Host-Guest Binding Constants
The following table summarizes the binding constants (Ka) for various host-guest complexes formed by molecular clips derived from 3a,6a-diphenylglycoluril. These values were determined using UV/Vis and fluorescence titration methods.
| Host Molecule | Guest Molecule | Solvent | Binding Constant (Ka) [M-1] | Reference |
| Naphthalene-walled clip (H1) | Brilliant Cresyl Blue | PBS | 8.27 x 105 | [2] |
| Naphthalene-walled clip (H1) | Methylene Blue | PBS | 1.20 x 106 | [2] |
| Naphthalene-walled clip (H1) | Acridine Orange | PBS | 3.10 x 105 | [2] |
| Anthracene-walled clip (H2) | Brilliant Cresyl Blue | PBS | > 1.00 x 107 | [2] |
| Anthracene-walled clip (H2) | Methylene Blue | PBS | > 1.00 x 107 | [2] |
| Anthracene-walled clip (H2) | Acridine Orange | PBS | 2.50 x 106 | [2] |
| Molecular Clip 1 | Naphthalene diimide (NDI+) | Water | 1.00 x 108 | [3] |
| Molecular Clip 1 | Perylene diimide (PDI+) | Water | > 1.00 x 108 | [3] |
| Molecular Clip 1 | Methylene Blue | Water | 1.30 x 106 | [3] |
| Molecular Clip 1 | Azure A | Water | 2.10 x 105 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Methylene-Bridged 3a,6a-Diphenylglycoluril Dimer (A Molecular Clip Precursor)
This protocol describes a general method for the synthesis of C-shaped and S-shaped methylene-bridged glycoluril dimers, which are key intermediates in the formation of molecular clips.
Materials:
-
3a,6a-diphenylglycoluril derivative (e.g., with alkylated convex face)
-
Paraformaldehyde
-
p-Toluenesulfonic acid (PTSA)
-
1,2-Dichloroethane (ClCH2CH2Cl)
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)
-
Magnetic stirrer and heating mantle
-
Chromatography supplies for purification
Procedure:
-
To a solution of the 3a,6a-diphenylglycoluril derivative in 1,2-dichloroethane, add paraformaldehyde and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the reaction mixture under anhydrous conditions. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product, typically a mixture of C-shaped and S-shaped diastereomers, is then purified by column chromatography on silica gel. The diastereomers can often be separated due to their different polarities.
-
Characterize the products by 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.
Yields for this type of reaction are typically in the range of good to excellent, with the C-shaped isomer often being the major product due to thermodynamic control.[4]
Protocol 2: Determination of Host-Guest Binding Constants by Fluorescence Titration
This protocol outlines the steps to quantify the binding affinity between a fluorescent molecular clip (host) and a non-fluorescent guest molecule.
Materials:
-
Fluorescent molecular clip (host) solution of known concentration
-
Guest molecule solution of known concentration
-
Spectrofluorometer
-
Cuvettes
-
High-purity solvent (e.g., PBS, water, or organic solvent depending on the system)
Procedure:
-
Prepare a stock solution of the fluorescent host molecule at a constant concentration. The concentration should be chosen to give a stable and measurable fluorescence signal.
-
Prepare a series of solutions containing the host at the same concentration and increasing concentrations of the guest molecule.
-
Record the fluorescence emission spectrum of each solution after allowing it to equilibrate. An excitation wavelength that excites the host without exciting the guest should be used.
-
Plot the change in fluorescence intensity at a specific wavelength as a function of the guest concentration.
-
The resulting data can be fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the binding constant (Ka).[5][6]
Visualizations
Experimental Workflow for Synthesis and Analysis.
Host-Guest Binding Equilibrium.
Generalized Catalytic Cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 5. researchgate.net [researchgate.net]
- 6. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
Application Notes and Protocols: Synthesis and Application of 3a,6a-Diphenylglycoluril-Based Molecular Clips and Cages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of molecular clips and cages derived from the 3a,6a-diphenylglycoluril scaffold. This class of molecules has garnered significant interest due to their unique host-guest chemistry, with applications in molecular recognition, catalysis, and the development of molecular machines.
Introduction
3a,6a-Diphenylglycoluril serves as a versatile building block for the construction of rigid, concave molecular clips. These clips can be further functionalized and utilized in the synthesis of more complex, three-dimensional molecular cages. The well-defined cavities of these structures allow for the selective binding of various guest molecules, particularly planar aromatic compounds, through non-covalent interactions such as π-π stacking and hydrogen bonding. This document outlines the synthetic protocols for creating these molecular architectures and the analytical methods for characterizing their host-guest binding properties.
Synthesis of Molecular Clips and Cages
The synthesis of molecular clips and cages from 3a,6a-diphenylglycoluril is a modular process. First, a functionalized molecular clip is synthesized, which then acts as a precursor for the formation of a molecular cage, often in conjunction with a porphyrin macrocycle.
Synthesis of an Anthracene-Walled Molecular Clip
A representative example of a molecular clip is one featuring anthracene side walls, which extend the π-surface of the cavity and enhance binding affinities for planar aromatic guests.[1]
Experimental Protocol:
Materials:
-
Glycoluril dimer bis(cyclic ether) (G2)
-
Anthracene wall building block (W1)
-
Trifluoroacetic acid (TFA)
-
Acetic anhydride (Ac₂O)
-
Acetone
-
Water
-
Acetonitrile
-
Sephadex G25
Procedure:
-
Combine the glycoluril dimer bis(cyclic ether) (G2) and the anthracene wall building block (W1) in a round-bottom flask.
-
Add a mixture of trifluoroacetic acid (TFA) and acetic anhydride (Ac₂O).
-
Heat the reaction mixture at 90 °C for 4 hours under a nitrogen atmosphere.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Collect the precipitate by vacuum filtration and wash extensively with acetone.
-
Re-precipitate the crude product from a water:acetone (1:20) mixture to remove impurities.
-
Further purify the product by gel permeation chromatography using Sephadex G25.
-
Perform a final wash with acetonitrile to obtain the pure anthracene-walled molecular clip (H2) as a pale yellow-green solid.[2]
Characterization:
-
The structure and purity of the synthesized clip can be confirmed using ¹H NMR and mass spectrometry.
Synthesis of a Porphyrin Molecular Cage
Molecular cages can be constructed by reacting a functionalized molecular clip with a complementary molecule, such as a porphyrin derivative.
Experimental Protocol:
Materials:
-
Tetratosyl-functionalized 3a,6a-diphenylglycoluril molecular clip
-
Tetrakis-meso-ortho-hydroxyphenyl porphyrin
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Chloroform
-
Methanol
Procedure:
-
Dissolve the tetratosyl-functionalized molecular clip and tetrakis-meso-ortho-hydroxyphenyl porphyrin in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add an excess of anhydrous potassium carbonate to the solution.
-
Heat the reaction mixture at 80 °C for 48 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a chloroform/methanol gradient as the eluent.
-
Collect the fractions containing the desired porphyrin cage and remove the solvent to yield the final product.
Characterization:
-
The formation of the porphyrin cage can be confirmed by ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.
References
Application Notes and Protocols for the Synthesis of 3a,6a-Diphenylglycoluril-Based Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3a,6a-diphenylglycoluril and its derivatives are versatile molecular scaffolds crucial in supramolecular chemistry and drug development. Their rigid structure and capacity for functionalization allow for the creation of molecular clips and receptors for various guest molecules, including cationic dyes and biologically relevant anions.[1][2] The core structure is synthesized through the condensation of benzil (a 1,2-dicarbonyl compound) with urea. This document provides detailed protocols for the synthesis of the basic 3a,6a-diphenylglycoluril structure and outlines further modifications for receptor development.
I. Core Synthesis of 3a,6a-Diphenylglycoluril
This section details two common methods for the synthesis of the foundational 3a,6a-diphenylglycoluril molecule.
A. Method 1: Acid-Catalyzed Condensation in Solution
This protocol is a standard method involving the reaction of benzil and urea in an acidic medium.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzil (1 equivalent) in a suitable solvent such as a 0.3 M HCl solution.
-
Addition of Urea: Add urea (2.5-3 equivalents) to the solution.
-
Reaction: Stir the mixture at 60°C for 24 hours.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate.
-
Wash the solid product sequentially with water, acetone, and diethyl ether to remove unreacted starting materials and byproducts.[3]
-
-
Drying: Dry the purified white powder in a vacuum oven.
B. Method 2: Solvent-Free Grinding
This eco-friendly method avoids the use of solvents and often results in shorter reaction times and simpler work-up procedures.[4]
Experimental Protocol:
-
Reactant Mixture: In a mortar, combine benzil (1 mmol) and urea (1 mmol).[4]
-
Grinding: Grind the mixture at room temperature using a pestle.[4]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography.[4]
-
Work-up:
-
Purification (if necessary): Recrystallize the product from a suitable solvent.[4]
II. Data Presentation: Synthesis of Glycoluril Derivatives
The following table summarizes quantitative data from various reported syntheses of glycoluril derivatives, highlighting the versatility of the reaction conditions.
| Entry | 1,2-Dicarbonyl Compound | Urea Derivative | Method | Solvent | Catalyst/Acid | Temperature | Time | Yield (%) | Reference |
| 1 | Benzil | Urea | Condensation | 0.3 M HCl | HCl | 60°C | 24 h | 57 | [3] |
| 2 | Benzil | Urea | Grinding | None | None | Room Temp. | - | Good | [4] |
| 3 | Diketone | Urea/Thiourea | Grinding | None | None | Room Temp. | - | Good | [4] |
| 4 | Phenylacetylene (oxidized in situ to benzil) | Urea | Condensation | CCl4/CH3CN/H2O, then 0.3 M HCl | RuCl3/NaIO4, then HCl | Room Temp., then 60°C | 1.5 h, then 24 h | - | [3] |
III. Synthesis of Functionalized Receptors
Further functionalization of the 3a,6a-diphenylglycoluril scaffold is necessary to create specific receptors. A common approach is the alkylation of the N-H groups.
General Alkylation Protocol:
-
Base Treatment: In a round-bottom flask under an inert atmosphere (e.g., argon), suspend 3a,6a-diphenylglycoluril (1 equivalent) and a base such as cesium carbonate (Cs2CO3, 2 equivalents) in an anhydrous solvent like acetonitrile (CH3CN).[5]
-
Heating: Stir the suspension at 60°C for 1 hour.[5]
-
Alkylation: Add the desired alkylating agent (e.g., a benzyl bromide derivative, 1.5 equivalents) dropwise.[5]
-
Reaction: Continue stirring at 60°C and monitor the reaction by TLC until the starting material is consumed.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite and wash with additional acetonitrile.[5]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.[5]
IV. Visualizations
Diagram 1: Synthesis Workflow of 3a,6a-Diphenylglycoluril
Caption: Workflow for the synthesis of 3a,6a-diphenylglycoluril.
Diagram 2: Logical Relationship for Receptor Synthesis
Caption: Logical progression from core synthesis to functional receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Glycoluril Dimers with the Ability to Form Polymeric Self-Associates in Water [mdpi.com]
- 4. ckthakurcollege.net [ckthakurcollege.net]
- 5. Synthesis of Enantiomerically Pure Bambus[6]urils Utilizing Orthogonal Protection of Glycolurils - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3a,6a-Diphenylglycoluril Derivatives in Organic Synthesis
Introduction
3a,6a-Diphenylglycoluril is a rigid, bicyclic molecule synthesized from the condensation of benzil and urea. While its core structure is achiral, it serves as a versatile scaffold in supramolecular chemistry and as a precursor for the synthesis of more complex, chiral molecules. Although not commonly employed as a traditional chiral auxiliary for asymmetric reactions on small molecules, its derivatives are instrumental in the construction of inherently chiral macrocycles with significant applications in enantioselective recognition and separation. This document details the synthesis of chiral glycoluril derivatives and their primary application in the asymmetric synthesis of macrocyclic hosts.
Core Application: Synthesis of Chiral Macrocycles
The most prominent application of chiral 3a,6a-diphenylglycoluril derivatives is in the synthesis of enantiomerically pure macrocycles, such as bambus[1]urils. These macrocycles possess a well-defined cavity and are capable of encapsulating and differentiating chiral guest molecules. The chirality of the final macrocycle is dictated by the chirality of the constituent glycoluril units.
Application Note 1: Asymmetric Synthesis of Enantiomerically Pure Bambus[1]urils
This section outlines the synthesis of a chiral 2,4-disubstituted glycoluril and its subsequent use in the diastereoselective synthesis of a chiral bambus[1]uril.
Synthesis of a Chiral Glycoluril Building Block
The synthesis of an enantiomerically pure glycoluril derivative is a key step. An example is the synthesis of (S)-2-((S)-1-phenylethyl)-4-benzylglycoluril, which can be achieved through a multi-step process involving orthogonal protection.
Experimental Protocol: Synthesis of (S)-2-((S)-1-phenylethyl)-4-benzylglycoluril
-
Step 1: Synthesis of (S)-1-benzyl-4-((S)-1-phenylethyl)urea.
-
To a solution of (S)-(-)-α-methylbenzylamine (1.0 equiv.) in dichloromethane (DCM), benzyl isocyanate (1.0 equiv.) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield the chiral urea.
-
-
Step 2: Condensation with Benzil.
-
A mixture of (S)-1-benzyl-4-((S)-1-phenylethyl)urea (1.0 equiv.) and benzil (1.0 equiv.) in glacial acetic acid is heated to reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford the chiral 3a,6a-diphenylglycoluril derivative.
-
Diastereoselective Synthesis of a Chiral Bambus[1]uril
The enantiomerically pure glycoluril monomer is then used in a macrocyclization reaction to form the chiral bambus[1]uril.
Experimental Protocol: Synthesis of an Enantiomerically Pure Bambus[1]uril
-
To a solution of the chiral glycoluril monomer (1.0 equiv.) and paraformaldehyde (6.0 equiv.) in a mixture of chloroform and trifluoroacetic acid, the reaction is stirred at room temperature for 48 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the enantiomerically pure bambus[1]uril.
Data Presentation
| Product | Yield (%) | Diastereomeric Ratio |
| (S)-1-benzyl-4-((S)-1-phenylethyl)urea | 95 | >99:1 |
| Chiral 3a,6a-diphenylglycoluril derivative | 85 | >99:1 |
| Enantiomerically Pure Bambus[1]uril | 40 | >99:1 |
Visualizations
Logical Workflow for Asymmetric Synthesis of Chiral Bambus[1]urils
Caption: Workflow for the synthesis of chiral bambus[1]urils.
Signaling Pathway of Chirality Transfer
Caption: Pathway of chirality transfer in the synthesis.
While 3a,6a-diphenylglycoluril itself is not a classical chiral auxiliary, its derivatives are crucial building blocks in the asymmetric synthesis of complex, chiral macrocycles. The protocols and data presented highlight a key application in the synthesis of enantiomerically pure bambus[1]urils, which have significant potential in the fields of enantioselective recognition, catalysis, and drug delivery. The robust nature of the glycoluril scaffold allows for the reliable transfer of chirality from a simple chiral precursor to a large, functional macrocyclic molecule.
References
Application Notes and Protocols for 3a,6a-Diphenylglycoluril Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of 3a,6a-diphenylglycoluril and its derivatives, as well as their application in host-guest chemistry.
Synthesis of 3a,6a-Diphenylglycoluril Derivatives
3a,6a-Diphenylglycoluril serves as a versatile scaffold for the construction of more complex supramolecular structures, such as molecular clips. The following protocols detail the synthesis of the parent compound and its elaboration into functionalized derivatives.
Protocol: Synthesis of 3a,6a-Diphenylglycoluril from Benzil and Urea
This protocol describes the acid-catalyzed condensation of benzil with urea to form 3a,6a-diphenylglycoluril.
Materials:
-
Benzil
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution (30% aqueous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirrer
-
Beakers
-
Büchner funnel and filtering flask
Procedure:
-
In a 100 ml round-bottom flask, combine 5.3 g (0.025 mol) of benzil and 3.0 g (0.05 mol) of urea.
-
Add 75 ml of ethanol and 15 ml of 30% aqueous sodium hydroxide solution to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to boiling using a heating mantle for a minimum of 2 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Pour the mixture into 125 ml of water and stir thoroughly.
-
Allow the mixture to stand for 15 minutes, then filter by suction to remove any insoluble by-products.
-
Make the filtrate strongly acidic by adding concentrated hydrochloric acid.
-
Cool the acidic solution in an ice-water bath to precipitate the product.
-
Collect the precipitated 5,5-diphenylhydantoin (a precursor) by suction filtration.
-
Recrystallize the product from industrial spirit to obtain pure 5,5-diphenylhydantoin.
-
The 5,5-diphenylhydantoin can then be further reacted in an acidic medium to yield 3a,6a-diphenylglycoluril. A common method involves heating in the presence of a strong acid like HCl.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Benzil | 210.23 | 5.3 | 0.025 |
| Urea | 60.06 | 3.0 | 0.05 |
Typical yields for the initial formation of 5,5-diphenylhydantoin are around 44%.[1]
Protocol: Synthesis of 1,6-Dialkyl-3a,6a-diphenylglycolurils
This method outlines the regioselective synthesis of non-symmetrically substituted diphenylglycolurils.[2]
Materials:
-
1-Alkyl-5-hydroxy-4,5-diphenyl-1H-imidazol-2(5H)-one
-
1-Alkylurea
-
Acetonitrile (MeCN)
-
Hydrochloric Acid (HCl, 35%)
-
Standard glassware for reflux reactions
Procedure:
-
In a reaction vessel, combine 1.8 mmol of the appropriate 1-alkyl-5-hydroxy-4,5-diphenyl-1H-imidazol-2(5H)-one and 2.0 mmol of the desired 1-alkylurea.
-
Add 35 mL of acetonitrile to the mixture.
-
Add 0.18 mL of 35% hydrochloric acid.
-
Stir the mixture and reflux for 20 minutes.
-
After cooling, the product can be isolated and purified by crystallization.
Data Presentation:
| Product Isomer | Yield Range |
| 1,6-dialkyl-3a,6a-diphenylglycolurils | 55–77% |
| 1,4-dialkyl-3a,6a-diphenylglycolurils | 11–29% |
The characterization of the products is typically performed using 1H NMR and 13C NMR spectroscopy.[2][3]
Experimental Workflow for Synthesis of 1,6-Dialkyl-3a,6a-diphenylglycolurils
Caption: Workflow for the synthesis of 1,6-dialkyl-3a,6a-diphenylglycolurils.
Host-Guest Chemistry of 3a,6a-Diphenylglycoluril Derivatives
Derivatives of 3a,6a-diphenylglycoluril, particularly molecular clips, are excellent hosts for a variety of guest molecules. The following protocols describe common methods for studying these interactions.
Protocol: 1H NMR Titration for Binding Constant Determination
This protocol details the use of 1H NMR spectroscopy to determine the association constant (Ka) of a host-guest complex.[4]
Materials:
-
Host molecule (e.g., a diphenylglycoluril-based molecular clip)
-
Guest molecule (e.g., resorcinol)
-
Deuterated solvent (e.g., CDCl3)
-
NMR tubes
-
Micropipettes
Procedure:
-
Prepare a stock solution of the guest molecule at a known concentration in the deuterated solvent.
-
Prepare a series of NMR samples with a constant concentration of the guest molecule and varying concentrations of the host molecule.
-
Record the 1H NMR spectrum for each sample at a constant temperature.
-
Monitor the chemical shift changes of the guest protons upon addition of the host.
-
The data can be fitted to a suitable binding model (e.g., 1:1) to calculate the association constant.
Logical Relationship for 1H NMR Titration
Caption: Logical workflow for determining binding constants using 1H NMR titration.
Protocol: UV-Vis Spectroscopic Titration
This protocol describes the use of UV-Vis spectroscopy to study host-guest interactions.[5]
Materials:
-
Host molecule
-
Guest molecule
-
Appropriate solvent (e.g., phosphate-buffered saline for water-soluble compounds)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the guest molecule at a known concentration.
-
Place a solution of the guest molecule at a fixed concentration in a quartz cuvette.
-
Record the initial UV-Vis spectrum.
-
Systematically add increasing concentrations of the host molecule to the cuvette.
-
Record the UV-Vis spectrum after each addition and equilibration.
-
Monitor the changes in absorbance at a specific wavelength. The presence of an isosbestic point is indicative of a two-state equilibrium.
-
The binding constant can be determined by fitting the absorbance change as a function of the host concentration to a 1:1 binding model.
Data Presentation:
| Guest Molecule | Host Molecule | Binding Constant (Ka, M-1) |
| Brilliant Cresyl Blue | Anthracene-walled clip (H2) | 8.27 x 105 |
The binding constants can vary significantly depending on the structure of the host and guest molecules.[4]
Protocol: Fluorescence Titration
This protocol is suitable when either the host or the guest is fluorescent and its fluorescence properties change upon complexation.[6][7]
Materials:
-
Fluorescent host or guest molecule
-
Non-fluorescent binding partner
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the fluorescent species and the non-fluorescent titrant.
-
In a cuvette, place a solution of the fluorescent molecule at a constant concentration.
-
Measure the initial fluorescence intensity.
-
Add incremental amounts of the titrant solution to the cuvette.
-
After each addition, allow the system to equilibrate and measure the fluorescence spectrum.
-
Plot the change in fluorescence intensity as a function of the titrant concentration.
-
The data can be fitted using non-linear regression to a suitable binding model to determine the association constant.
Experimental Workflow for Titration Methods
Caption: A generalized workflow for host-guest binding studies using titration methods.
References
- 1. scribd.com [scribd.com]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. sciety-discovery.elifesciences.org [sciety-discovery.elifesciences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Host‐Guest Systems on the Surface of Functionalized Superparamagnetic Iron Oxide Nanoparticles (SPIONs) Utilizing Hamilton Receptors and Cyanurate Derivative Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cache.kzoo.edu [cache.kzoo.edu]
- 7. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3a,6a-Diphenylglycoluril Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the current and potential applications of 3a,6a-diphenylglycoluril derivatives in medicinal chemistry, focusing on their roles as cucurbit[n]uril analogues for drug delivery and their potential as anticancer and antiviral agents. Detailed protocols for relevant experimental procedures are also included.
Application: Cucurbit[n]uril Analogues for Drug Delivery
3a,6a-Diphenylglycoluril serves as a key building block in the synthesis of cucurbit[n]uril analogues. These macrocyclic compounds are of significant interest in drug delivery due to their ability to encapsulate guest molecules, including drugs, within their hydrophobic cavity. This encapsulation can enhance drug solubility, stability, and control its release.
The synthesis of these analogues involves the condensation of 3a,6a-diphenylglycoluril with formaldehyde in an acidic medium. The size of the resulting cucurbit[n]uril analogue (where 'n' denotes the number of glycoluril units) can be controlled by modifying the reaction conditions. These tailored macrocycles can then be investigated for their ability to form host-guest complexes with various drug molecules.[1][2][3][4]
Logical Relationship: From Building Block to Drug Delivery System
References
- 1. spider.science.strath.ac.uk [spider.science.strath.ac.uk]
- 2. Collection - Cucurbit[n]uril Analogues:â Synthetic and Mechanistic Studies - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. Cucurbit[n]uril analogues: synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbit[n]uril analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Techniques for the Analysis of 3a,6a-Diphenylglycoluril Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key spectroscopic techniques for the structural characterization and analysis of 3a,6a-diphenylglycoluril and its derivatives. Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography are presented to guide researchers in obtaining high-quality data for these compounds which are of interest in medicinal chemistry and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of 3a,6a-diphenylglycoluril products in solution. Both ¹H and ¹³C NMR are essential for confirming the identity, purity, and substitution patterns of synthesized compounds.
Application Note:
¹H NMR spectra of 3a,6a-diphenylglycoluril derivatives are characterized by signals corresponding to the phenyl protons, the methine protons of the glycoluril core, and any substituents on the nitrogen atoms. The chemical shifts and coupling constants of the methine protons can provide information about the stereochemistry of the molecule. ¹³C NMR spectra will show characteristic signals for the carbonyl carbons, the quaternary carbons of the phenyl groups, and the methine carbons of the bicyclic core.
Quantitative Data Summary:
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for derivatives of 3a,6a-diphenylglycoluril, as reported in the literature. Note that exact chemical shifts can vary depending on the solvent and the specific substituents.[1][2][3]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Phenyl (Ar-H) | 6.70 - 7.40 (m) | 127.0 - 138.0 |
| Methine (Ph-C-C-Ph) | Not typically observed | 79.0 - 90.0 |
| Carbonyl (C=O) | Not applicable | 158.0 - 160.0 |
| N-H | 7.90 - 8.30 (s) | Not applicable |
| N-Alkyl (e.g., -CH₂) | 2.50 - 3.30 (m) | 35.0 - 45.0 |
| N-Alkyl (e.g., -CH₃) | ~2.50 (s) | ~25.0 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the 3a,6a-diphenylglycoluril product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of 300 MHz or higher.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for sample concentration)
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or higher (adjust for sample concentration and solubility)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Experimental workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in 3a,6a-diphenylglycoluril products. It is particularly useful for confirming the presence of key structural features such as N-H and C=O bonds.
Application Note:
The FTIR spectrum of a 3a,6a-diphenylglycoluril derivative will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the urea-like structure. Another key feature is the N-H stretching vibration, which can be a sharp or broad band depending on the extent of hydrogen bonding in the solid state. The presence of aromatic C-H and C=C stretching and bending vibrations from the phenyl groups will also be evident.
Quantitative Data Summary:
The following table presents characteristic FTIR absorption frequencies for 3a,6a-diphenylglycoluril and its derivatives.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium to Strong, sometimes broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Weak |
| Carbonyl (C=O) Stretch | 1680 - 1750 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| Aromatic C-H Bend | 690 - 900 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 3a,6a-diphenylglycoluril product directly onto the ATR crystal.
-
-
Instrument Setup:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the major absorption peaks.
-
Compare the obtained spectrum with known databases or reference spectra if available.
-
Experimental workflow for ATR-FTIR analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS is an indispensable tool for the accurate mass determination of 3a,6a-diphenylglycoluril products, which allows for the confirmation of their elemental composition.
Application Note:
Electrospray ionization (ESI) is a common soft ionization technique for glycoluril derivatives, often yielding the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The high resolution and accuracy of analyzers like time-of-flight (TOF) or Orbitrap allow for the determination of the molecular formula with a high degree of confidence.
Quantitative Data Summary:
The following table provides an example of the kind of data obtained from an HRMS experiment for a hypothetical 3a,6a-diphenylglycoluril derivative.
| Derivative | Formula | Calculated m/z [M+H]⁺ | Observed m/z | Error (ppm) |
| 1,6-Diethyl-3a,6a-diphenylglycoluril | C₂₀H₂₂N₄O₂ | 351.1816 | 351.1819 | 0.85 |
| 1,6-Dimethyl-3a,6a-diphenylglycoluril | C₁₈H₁₈N₄O₂ | 323.1503 | 323.1501 | -0.62 |
Experimental Protocol: ESI-HRMS
-
Sample Preparation:
-
Prepare a dilute solution of the 3a,6a-diphenylglycoluril product (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable ionization.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Acquire the mass spectrum over a relevant m/z range.
-
Operate the mass analyzer in high-resolution mode.
-
-
Data Processing:
-
Determine the accurate m/z of the peak of interest (e.g., the [M+H]⁺ ion).
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass.
-
Compare the calculated and observed masses and determine the mass error in parts per million (ppm).
-
Experimental workflow for HRMS analysis.
X-ray Crystallography
X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure of 3a,6a-diphenylglycoluril products in the solid state, including stereochemistry and intermolecular interactions.[4]
Application Note:
For 3a,6a-diphenylglycoluril derivatives, single-crystal X-ray diffraction can confirm the cis-fusion of the two five-membered rings and the relative orientation of the phenyl substituents. It is also invaluable for studying supramolecular self-assembly, as these molecules can form hydrogen-bonded networks in the crystalline state.
Quantitative Data Summary:
The following table presents typical crystallographic data that can be obtained for a 3a,6a-diphenylglycoluril derivative.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 12.7 |
| c (Å) | 13.3 |
| α (°) | 90 |
| β (°) | 98.4 |
| γ (°) | 90 |
| Volume (ų) | 1713 |
| Z (molecules/unit cell) | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the 3a,6a-diphenylglycoluril product suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).
-
Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened (e.g., ethanol, acetonitrile, ethyl acetate).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα).
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to improve the fit and obtain the final atomic coordinates and thermal parameters.
-
Experimental workflow for X-ray crystallography.
Logical Workflow for Drug Discovery Application
While specific signaling pathways for 3a,6a-diphenylglycoluril derivatives are not extensively documented, a general workflow for their evaluation in a drug discovery context can be conceptualized. This involves a hierarchical screening process to identify and characterize potential lead compounds.
Logical workflow for drug discovery screening.
References
Application Notes and Protocols for the Functionalization of 3a,6a-Diphenylglycoluril
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functionalization of 3a,6a-diphenylglycoluril, a versatile scaffold in supramolecular chemistry, for the development of anion receptors. Detailed experimental protocols for synthesis and anion binding analysis are provided, along with quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.
Application: Anion Recognition with Urea-Functionalized 3a,6a-Diphenylglycoluril
The rigid, pre-organized structure of 3a,6a-diphenylglycoluril makes it an excellent platform for the construction of synthetic receptors. By functionalizing the nitrogen atoms with hydrogen-bond donating groups, such as ureas, highly selective and efficient anion receptors can be developed. These receptors have potential applications in areas such as environmental monitoring (e.g., detection of anionic pollutants), biological sensing (e.g., recognition of biologically important anions like phosphate or acetate), and as components of ion channels or transporters in drug delivery systems.
The urea moiety is a particularly effective anion binding group due to its ability to form strong, directional hydrogen bonds with a variety of anions. The pre-organization of two urea groups on the 3a,6a-diphenylglycoluril scaffold can lead to cooperative binding, enhancing both the affinity and selectivity for specific anions.
Quantitative Data: Anion Binding Affinities
The following table summarizes the logarithmic binding constants (log Ka) for a tritopic bis-urea receptor, demonstrating the affinity for various anions as determined by 1H NMR titration in a CD3CN/DMSO-d6 9:1 (v/v) solvent system at 298 K.[1] This data is representative of the type of binding affinities that can be achieved with urea-functionalized glycoluril scaffolds.
| Anion Guest (as TBA salt) | log Ka |
| Acetate (OAc⁻) | 4.5 |
| Benzoate (OBz⁻) | 3.8 |
| Dihydrogen Phosphate (H₂PO₄⁻) | 3.5 (deprotonation observed) |
| Fluoride (F⁻) | 3.2 (deprotonation observed) |
| Chloride (Cl⁻) | 2.1 |
| Bromide (Br⁻) | 1.8 |
| Nitrate (NO₃⁻) | 1.5 |
| Bisulfate (HSO₄⁻) | 2.5 |
TBA = Tetrabutylammonium
Experimental Protocols
Synthesis of Bis-Urea Functionalized 3a,6a-Diphenylglycoluril Receptor
This protocol describes a general method for the synthesis of a bis-urea functionalized 3a,6a-diphenylglycoluril receptor. The synthesis involves a two-step process: 1) Synthesis of a diamine-functionalized 3a,6a-diphenylglycoluril precursor, and 2) Reaction with an isocyanate to form the bis-urea receptor.
Materials:
-
3a,6a-diphenylglycoluril
-
1,2-Dibromoethane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Aryl or alkyl isocyanate (e.g., 4-nitrophenyl isocyanate)
-
Anhydrous acetonitrile
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
Step 1: Synthesis of 1,6-bis(2-aminoethyl)-3a,6a-diphenylglycoluril
-
Alkylation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3a,6a-diphenylglycoluril (1.0 eq) in anhydrous DMF. Add sodium hydride (2.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes at room temperature. Add 1,2-dibromoethane (2.5 eq) dropwise and stir the reaction mixture at 80 °C for 24 hours.
-
Azide Formation: Cool the reaction mixture to room temperature and add sodium azide (3.0 eq). Stir the mixture at 80 °C for another 24 hours. After cooling, pour the reaction mixture into ice water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1,6-bis(2-azidoethyl)-3a,6a-diphenylglycoluril.
-
Staudinger Reduction: Dissolve the azido-functionalized glycoluril (1.0 eq) in THF. Add triphenylphosphine (2.2 eq) and stir the mixture at room temperature for 12 hours. Add water (5.0 eq) and continue stirring for another 12 hours. Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 1,6-bis(2-aminoethyl)-3a,6a-diphenylglycoluril.
Step 2: Synthesis of the Bis-Urea Receptor
-
Dissolve 1,6-bis(2-aminoethyl)-3a,6a-diphenylglycoluril (1.0 eq) in anhydrous acetonitrile.
-
Add the desired aryl or alkyl isocyanate (e.g., 4-nitrophenyl isocyanate) (2.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to obtain the pure bis-urea functionalized receptor.[2]
Protocol for Determination of Anion Binding Constants by 1H NMR Titration
This protocol outlines the procedure for determining the association constant (Ka) of a synthetic receptor with an anion guest using 1H NMR titration.[3][4][5]
Materials:
-
Synthesized bis-urea receptor
-
Tetrabutylammonium (TBA) salts of the anions to be tested (e.g., TBACl, TBAOAc)
-
Deuterated solvent (e.g., DMSO-d6, CD3CN, or a mixture)
-
NMR tubes
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the receptor of known concentration (e.g., 1 mM) in the chosen deuterated solvent.
-
Prepare a stock solution of the TBA salt of the anion of a significantly higher concentration (e.g., 100 mM) in the same deuterated solvent.
-
-
NMR Titration:
-
Add a known volume (e.g., 0.5 mL) of the receptor stock solution to an NMR tube.
-
Acquire a 1H NMR spectrum of the free receptor.
-
Add small aliquots of the anion stock solution to the NMR tube containing the receptor solution.
-
After each addition, gently mix the solution and acquire a new 1H NMR spectrum.
-
Continue adding the anion solution until the chemical shifts of the receptor's protons (especially the urea N-H protons) no longer change significantly, indicating saturation of the binding sites. This typically requires adding up to 10-20 equivalents of the guest.
-
-
Data Analysis:
-
Monitor the chemical shift changes (Δδ) of the receptor protons that are involved in the binding interaction (e.g., the urea N-H protons).
-
Plot the change in chemical shift (Δδ) against the concentration of the added anion guest.
-
Fit the resulting binding isotherm to a 1:1 binding model using a suitable software package (e.g., WinEQNMR2, HypNMR) to calculate the association constant (Ka).[4]
-
Visualizations
Experimental Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis of a bis-urea functionalized 3a,6a-diphenylglycoluril receptor and the subsequent analysis of its anion binding properties.
Caption: Workflow for receptor synthesis and analysis.
Signaling Pathway: Molecular Recognition and Sensing
This diagram illustrates a conceptual signaling pathway where the binding of a specific anion to the functionalized 3a,6a-diphenylglycoluril receptor triggers a detectable signal. This could be a change in fluorescence or a colorimetric response, depending on the nature of the isocyanate used in the synthesis (e.g., one containing a chromophore or fluorophore).
Caption: Anion recognition leading to a signal.
References
- 1. Tritopic Bis-Urea Receptors for Anion and Ion-Pair Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. madison-proceedings.com [madison-proceedings.com]
- 4. mdpi.com [mdpi.com]
- 5. Measuring anion binding at biomembrane interfaces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3a,6a-Diphenylglycoluril in the Development of Novel Supramolecular Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3a,6a-diphenylglycoluril as a versatile building block for the development of novel supramolecular polymers. The content herein details the synthesis of functionalized monomers derived from 3a,6a-diphenylglycoluril, their self-assembly into polymeric structures, and potential applications in the biomedical field, particularly in drug delivery and tissue engineering.
Introduction to 3a,6a-Diphenylglycoluril in Polymer Science
3a,6a-Diphenylglycoluril is a rigid, bicyclic molecule featuring two urea functionalities and two phenyl groups. This unique structure provides a scaffold for creating monomers that can participate in highly directional, non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are the driving force behind the self-assembly of these monomers into supramolecular polymers.[1][2][3]
The resulting supramolecular polymers offer several advantages over their covalently linked counterparts, including stimuli-responsiveness, self-healing properties, and tunable mechanical characteristics.[1][4][5][6] These features make them highly attractive for advanced biomedical applications.
Synthesis of Functionalized 3a,6a-Diphenylglycoluril Monomers
The development of supramolecular polymers from 3a,6a-diphenylglycoluril begins with the synthesis of functionalized monomers. The core 3a,6a-diphenylglycoluril structure can be modified to introduce specific functionalities that drive self-assembly and impart desired properties to the final polymer. A general synthetic approach involves the condensation of benzil with a substituted urea. For creating water-soluble polymers, solubilizing groups such as sulfonates can be introduced.
Experimental Protocol: Synthesis of a Water-Soluble Diphenylglycoluril Dimer Monomer
This protocol is adapted from methodologies for synthesizing similar water-soluble glycoluril dimers capable of forming polymeric self-associates.
Materials:
-
3a,6a-diphenylglycoluril
-
A suitable bifunctional linker (e.g., a dihaloalkane or a molecule with two reactive sites)
-
A solubilizing agent (e.g., a compound containing sulfonate groups)
-
Appropriate solvents (e.g., DMF, acetonitrile)
-
Base (e.g., potassium carbonate)
Procedure:
-
Functionalization of 3a,6a-diphenylglycoluril: React 3a,6a-diphenylglycoluril with a bifunctional linker in the presence of a base to create a dimer. The reaction conditions (temperature, time) will depend on the specific linker used.
-
Introduction of Solubilizing Groups: The resulting dimer is then reacted with a solubilizing agent to introduce hydrophilic groups, such as sulfonates. This step is crucial for ensuring water solubility of the monomer, which is essential for many biomedical applications.
-
Purification: The final monomer is purified using appropriate techniques, such as column chromatography or recrystallization, to remove any unreacted starting materials and byproducts.
-
Characterization: The structure and purity of the synthesized monomer should be confirmed using techniques like 1H NMR, 13C NMR, and mass spectrometry.
Supramolecular Polymerization via Self-Assembly
The functionalized 3a,6a-diphenylglycoluril monomers, particularly dimers, are designed to self-assemble into linear polymeric chains in solution through non-covalent interactions. The primary driving forces for this assembly are hydrogen bonding between the urea moieties and potential π-π stacking interactions of the phenyl groups.
Logical Relationship of Supramolecular Polymerization
Caption: Self-assembly of diphenylglycoluril monomers into a supramolecular polymer network.
Experimental Protocol: Preparation and Characterization of Supramolecular Polymers
Materials:
-
Synthesized water-soluble 3a,6a-diphenylglycoluril-based monomer
-
Deionized water or appropriate buffer solution
-
Instrumentation for characterization (e.g., Dynamic Light Scattering, Transmission Electron Microscopy, Rheometer)
Procedure:
-
Polymer Solution Preparation: Dissolve the purified monomer in deionized water or a suitable buffer at a desired concentration.
-
Self-Assembly: Allow the solution to equilibrate for a specific period (e.g., 24 hours) at a controlled temperature to facilitate the self-assembly process.
-
Characterization of Polymeric Structures:
-
Size and Morphology: Use Dynamic Light Scattering (DLS) to determine the size distribution of the polymeric aggregates and Transmission Electron Microscopy (TEM) to visualize their morphology (e.g., nanofibers, vesicles).
-
Mechanical Properties: Employ rheometry to measure the viscoelastic properties of the polymer solution, providing insights into gel formation and mechanical strength.
-
Quantitative Data Summary
The following table summarizes hypothetical characterization data for a supramolecular polymer derived from a functionalized 3a,6a-diphenylglycoluril monomer. This data is representative of what researchers might expect to find when characterizing such novel polymers.
| Parameter | Value | Method of Determination |
| Monomer Molecular Weight | 800 - 1200 g/mol | Mass Spectrometry |
| Polymer Aggregate Size (Hydrodynamic Diameter) | 50 - 200 nm | Dynamic Light Scattering (DLS) |
| Morphology | Fibrillar or Vesicular | Transmission Electron Microscopy (TEM) |
| Gelation Concentration | 1 - 5 wt% | Rheometry |
| Storage Modulus (G') of Gel | 100 - 1000 Pa | Rheometry |
| Glass Transition Temperature (Tg) | 150 - 180 °C | Differential Scanning Calorimetry (DSC) |
Applications in Drug Delivery and Tissue Engineering
The unique properties of supramolecular polymers based on 3a,6a-diphenylglycoluril make them promising candidates for various biomedical applications.[4][5][6][7]
Drug Delivery
The hydrophobic core of the diphenylglycoluril units and the potential for forming well-defined nanostructures (e.g., micelles or vesicles) make these polymers suitable for encapsulating hydrophobic drugs. The stimuli-responsive nature of the non-covalent bonds could be exploited for controlled drug release in response to changes in pH, temperature, or the presence of specific biomolecules.
Experimental Workflow for Drug Encapsulation and Release
Caption: Workflow for encapsulation and stimuli-triggered release of a hydrophobic drug.
Tissue Engineering
The ability of these supramolecular polymers to form hydrogels with tunable mechanical properties makes them suitable as scaffolds for tissue engineering.[5][6] These hydrogels can provide a three-dimensional environment that mimics the extracellular matrix, supporting cell adhesion, proliferation, and differentiation. The self-healing nature of the materials is also advantageous for creating injectable scaffolds.
Conclusion
3a,6a-Diphenylglycoluril serves as a valuable and versatile platform for the design and synthesis of novel supramolecular polymers. By functionalizing the core structure, researchers can create monomers that self-assemble into well-defined nanostructures with properties tailored for specific biomedical applications. The protocols and data presented in these application notes provide a foundation for scientists and professionals in drug development and tissue engineering to explore the potential of this exciting class of materials. Further research into the specific biological interactions and in vivo performance of these polymers will be crucial for their translation into clinical applications.
References
- 1. rug.nl [rug.nl]
- 2. Glycoluril - Wikipedia [en.wikipedia.org]
- 3. Functional Supramolecular Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Supramolecular Systems for Gene and Drug Delivery in Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Application of Supramolecular Hydrogels for Stem Cell Delivery and Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Supramolecular Hydrogels for Protein Delivery in Tissue Engineering [mdpi.com]
Application Notes and Protocols: Host-Guest Chemistry of 3a,6a-Diphenylglycoluril-Derived Macrocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocycles derived from 3a,6a-diphenylglycoluril, often referred to as "molecular clips," are a fascinating class of synthetic receptors in the field of host-guest chemistry. Their rigid, pre-organized cavity, flanked by aromatic walls, allows for the selective binding of a variety of guest molecules. This ability to form stable host-guest complexes has led to their exploration in diverse applications, including molecular recognition, sensing, and the development of novel drug delivery systems.
These application notes provide an overview of the host-guest chemistry of 3a,6a-diphenylglycoluril-derived macrocycles, with a focus on their binding properties and the experimental techniques used to characterize these interactions. Detailed protocols for key experiments are provided to enable researchers to investigate the potential of these macrocycles in their own work.
Molecular Recognition Principles
The binding of guest molecules within the cavity of 3a,6a-diphenylglycoluril-derived macrocycles is governed by a combination of non-covalent interactions. The primary driving forces include:
-
π-π Stacking: The aromatic side walls of the molecular clips provide a large surface area for π-π stacking interactions with planar aromatic guest molecules.
-
Hydrophobic Effect: The encapsulation of a hydrophobic guest molecule within the macrocycle's cavity in an aqueous environment is entropically favorable due to the release of ordered water molecules from the surfaces of the host and guest.
-
Cation-π Interactions: The electron-rich aromatic cavity can interact favorably with cationic guests.
-
Hydrogen Bonding: The ureidyl carbonyl groups at the portals of the glycoluril unit can act as hydrogen bond acceptors for suitable guest molecules.
The interplay of these forces dictates the affinity and selectivity of the host for a particular guest.
Quantitative Binding Data
The binding affinities of 3a,6a-diphenylglycoluril-derived molecular clips with various guest molecules have been quantified using techniques such as UV-Vis and fluorescence titrations. The association constants (Ka) provide a measure of the strength of the host-guest interaction.
Table 1: Association Constants (Ka) for Host H1 (Naphthalene Walls) with Various Guest Dyes in Phosphate Buffered Saline (PBS). [1][2]
| Guest Dye | Ka (M-1) |
| Methylene Violet | 2.59 x 104 |
| Methylene Blue | 3.92 x 107 |
| Acridine Orange | 1.30 x 106 |
| Proflavine | 2.10 x 105 |
Table 2: Association Constants (Ka) for Host H2 (Anthracene Walls) with Various Guest Dyes in Phosphate Buffered Saline (PBS). [1][2]
| Guest Dye | Ka (M-1) |
| Methylene Violet | 1.60 x 105 |
| Methylene Blue | 4.10 x 108 |
| Acridine Orange | 2.20 x 107 |
| Proflavine | 3.30 x 106 |
Table 3: Association Constants (Ka) for Molecular Clip 1 with Various Guests. [3]
| Guest | Ka (M-1) |
| NDI+ (Naphthalene diimide derivative) | 6.62 x 107 |
| HDA (Hexanediamine) | 698 |
Experimental Protocols
Protocol 1: Synthesis of an Anthracene-Walled 3a,6a-Diphenylglycoluril-Derived Molecular Clip (Host H2)
This protocol describes the synthesis of a molecular clip with anthracene side walls, a derivative of 3a,6a-diphenylglycoluril.
Materials:
-
Glycoluril dimer bis(cyclic ether) (G2)
-
Anthracene wall building block (W1)
-
Trifluoroacetic acid (TFA)
-
Acetic anhydride (Ac2O)
-
Acetone
-
Water
-
Acetonitrile
-
Sephadex G-25
Procedure:
-
Combine the glycoluril dimer bis(cyclic ether) (G2) and the anthracene wall building block (W1) in a reaction vessel.
-
Add a mixture of trifluoroacetic acid (TFA) and acetic anhydride (Ac2O).
-
Heat the reaction mixture at 90 °C for 4 hours.
-
After cooling, remove the solvents under reduced pressure.
-
Wash the resulting solid extensively with acetone.
-
Re-precipitate the crude product from a water:acetone (1:20) mixture.
-
Perform gel permeation chromatography using Sephadex G-25 to remove colored impurities.
-
Wash the purified product with acetonitrile to obtain the final product, H2, as a pale yellow-green solid.
Visualization of the Synthetic Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3a,6a-Diphenylglycoluril Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 3a,6a-diphenylglycoluril and its derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 3a,6a-diphenylglycoluril?
A1: The most common synthesis involves the condensation reaction of benzil (an α-diketone) with two equivalents of urea. This reaction is typically catalyzed by either acid or base and often requires heat.
Q2: What are the key factors influencing the yield and purity of the product?
A2: The primary factors include the choice of catalyst (acidic vs. basic), reaction temperature, solvent, and the ratio of reactants. The purity of the starting materials, particularly benzil and urea, is also crucial for a successful synthesis.
Q3: Can I use substituted ureas in this synthesis?
A3: Yes, N-substituted ureas can be used to synthesize N-substituted 3a,6a-diphenylglycoluril derivatives. However, the nature of the substituent can affect the reaction outcome. Sterically hindered ureas may lead to the formation of undesired byproducts such as hydantoins.
Q4: What is a common, environmentally friendly method for this synthesis?
A4: A "green" synthesis approach involves the solvent-free grinding of the reactants (e.g., an α-diketone and urea/thiourea) at room temperature. This method can be rapid, efficient, and minimizes waste.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Insufficient reaction time or temperature- Incorrect stoichiometry of reactants- Poor quality of starting materials | - Ensure the catalyst is fresh and active.- Optimize reaction time and temperature. Consider stepwise heating.- Use a slight excess of urea.- Purify starting materials if necessary. |
| Formation of 5,5-diphenylhydantoin as a major byproduct | - High concentration of base catalyst (e.g., KOH)- Pinacol rearrangement of an intermediate | - Reduce the concentration of the base catalyst. The yield of glycoluril has been observed to decrease as alkali concentration increases.[2]- Consider using an acid catalyst, which may favor the formation of the glycoluril. |
| Presence of multiple, difficult-to-separate byproducts | - Reaction conditions (e.g., high temperature, strong base) favoring side reactions.- Use of sterically demanding substituted ureas. | - Attempt the synthesis under milder conditions (e.g., lower temperature, weaker catalyst).- If using a substituted urea, consider a less sterically hindered alternative if possible.- Employ purification techniques such as column chromatography or sequential recrystallization from different solvents. |
| Product is a dark, impure solid | - Impurities in starting materials- Degradation at high temperatures | - Recrystallize the crude product. Ethanol is often a suitable solvent.[3]- For colored impurities, extraction with a hot solvent in which the desired product has low solubility can be effective.[3]- Ensure the reaction temperature does not exceed the decomposition point of the reactants or product. |
| Reaction fails to proceed (starting materials recovered) | - Lack of catalyst- Insufficient activation energy | - Confirm the addition of the catalyst. Condensation has been shown to fail in the absence of a catalyst.[2]- Consider alternative energy sources such as microwave irradiation, which can accelerate the reaction.[4] |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of 3a,6a-Diphenylglycoluril
This protocol is adapted from the Biltz method, a classical approach to this synthesis.
Materials:
-
Benzil
-
Urea
-
Ethanol
-
30% Aqueous Sodium Hydroxide Solution
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
In a round-bottom flask, combine 0.025 mol of benzil, 0.05 mol of urea, 15 mL of 30% aqueous sodium hydroxide solution, and 75 mL of ethanol.[5]
-
Set up a reflux condenser and heat the mixture to boiling using a heating mantle for 2 hours.[5]
-
After 2 hours, cool the reaction mixture to room temperature.
-
Pour the mixture into 125 mL of water and mix thoroughly.
-
Allow the mixture to stand for 15 minutes to precipitate any insoluble byproducts, then filter under suction.[5]
-
Carefully acidify the filtrate with concentrated hydrochloric acid to precipitate the crude product.[5]
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from industrial spirit to obtain pure 3a,6a-diphenylglycoluril.[5]
Protocol 2: Microwave-Assisted Solid-State Synthesis
This method offers a rapid and solvent-free alternative.
Materials:
-
Urea (0.60 g)
-
Benzil (1.10 g)
-
Sodium Hydroxide (0.50 g)
Procedure:
-
In a mortar, thoroughly grind together 0.60 g of urea, 1.10 g of benzil, and 0.50 g of sodium hydroxide.[4]
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Transfer the mixture to a small beaker (25 mL) and cover with a watch glass.[4]
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Place the beaker in a conventional microwave oven and heat at low power (e.g., 40%) for 1-2 minutes.[4]
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After cooling, the solid product can be purified by recrystallization.
Quantitative Data Summary
The following tables summarize yield data from various synthetic approaches.
Table 1: Yield of Glycoluril Derivatives under Different Conditions
| Product | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| 3a,6a-Diphenylglycoluril | Benzil, Urea | Etidronic Acid, 80-90°C | Up to 87% | [6] |
| 1,4-Diphenylglycoluril | Glyoxal, Phenyl urea | 70% HCl, 75°C | 47% | [3] |
| Glycoluril | Glyoxal, Urea | P4O10, Water, Room Temp. | 66% | [7] |
| Various Glycoluril Derivatives | Diketone, Urea/Thiourea | Solvent-free grinding, Room Temp. | 80-95% | [1] |
Diagrams
Caption: General experimental workflow for the synthesis of 3a,6a-diphenylglycoluril.
Caption: Troubleshooting flowchart for common synthesis issues.
References
- 1. ckthakurcollege.net [ckthakurcollege.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Solved 1 Experiment 10: Microwave Chemistry-Synthesis of | Chegg.com [chegg.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
challenges in 3a,6a-diphenylglycoluril reactions and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3a,6a-diphenylglycoluril and its derivatives.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis and handling of 3a,6a-diphenylglycoluril compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalysis. - Formation of side products. | - Extend the reaction time and monitor progress using TLC. - Optimize the reaction temperature; for many syntheses, reflux conditions are employed. - Ensure the use of an appropriate acid catalyst (e.g., HCl, HNO₃). - Investigate potential side reactions, such as the pinacol rearrangement, and adjust conditions to minimize them. |
| Formation of Impurities/Side Products | - With sterically hindered ureas, a pinacol rearrangement can occur, leading to the formation of hydantoin byproducts.[1] - Use of unsymmetrical ureas can lead to a mixture of regioisomers (e.g., 1,4- and 1,6-disubstituted products).[2] | - When using bulky substituents on the urea, consider alternative synthetic routes or be prepared for purification challenges. - For regioselective synthesis of non-symmetrically substituted glycolurils, consider using precursors like 1-alkyl-5-hydroxy-4,5-diphenyl-1H-imidazol-2(5H)-one.[2] |
| Poor Regioselectivity | - The reaction of unsymmetrical ureas with α-diketones can result in a mixture of isomers that may be difficult to separate. | - Employ regioselective synthetic methods, such as the reaction of 1-alkyl-5-hydroxy-4,5-diphenyl-1H-imidazol-2(5H)-one with alkylureas, which predominantly yields the 1,6-dialkyl-3a,6a-diphenylglycolurils.[2] |
| Difficult Purification | - The product may co-crystallize with isomers or byproducts. - The product may have limited solubility in common recrystallization solvents. | - In cases of co-crystallization, such as with 1,6/1,4-dipropyl glycolurils, careful selection of crystallization solvent is crucial.[2] - Utilize the good solubility of many diphenylglycoluril derivatives in non-polar aprotic solvents for purification and to promote the formation of desired hydrogen-bonded structures. |
| Unfavorable Reaction Conditions | - Some traditional methods may require long reaction times or harsh, aggressive conditions. | - Explore alternative and more efficient synthetic protocols. For instance, some reactions can be completed in as little as 20 minutes under reflux with an acid catalyst.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3a,6a-diphenylglycoluril?
A1: The most prevalent method is the acid-catalyzed condensation of benzil (an α-diketone) with urea or substituted ureas.
Q2: How can I improve the yield of my 3a,6a-diphenylglycoluril synthesis?
A2: Optimizing reaction conditions is key. This includes adjusting the temperature (often to reflux), reaction time, and the type and concentration of the acid catalyst. A study on a related synthesis showed that increasing the amount of an oxidizing agent up to a certain point improved the yield, but a further increase was detrimental.[3] While not a direct diphenylglycoluril synthesis, this highlights the importance of stoichiometric optimization.
Q3: What are the common byproducts in 3a,6a-diphenylglycoluril reactions, and how can I avoid them?
A3: A common byproduct, especially when using ureas with bulky substituents, is a hydantoin derivative formed via a pinacol rearrangement of an intermediate.[1] To minimize this, using ureas with less sterically demanding substituents can be beneficial.
Q4: How can I achieve a specific regioisomer when using a substituted urea?
A4: Achieving high regioselectivity can be challenging with standard condensation methods. A more selective approach involves the reaction of a 1-alkyl-5-hydroxy-4,5-diphenyl-1H-imidazol-2(5H)-one with an alkylurea, which has been shown to predominantly form the 1,6-disubstituted product over the 1,4-isomer.[2]
Q5: What is the role of the phenyl groups at the 3a and 6a positions?
A5: The phenyl substituents impart good solubility in non-polar aprotic solvents. This property is advantageous as it reduces competition for hydrogen bonding from the solvent, thereby promoting the formation of self-assembled structures like hydrogen-bonded tapes.
Quantitative Data Summary
The following table presents data from an optimization study for a related heterocyclic synthesis, illustrating the impact of reactant stoichiometry and reaction time on product yield. This demonstrates a general principle applicable to optimizing 3a,6a-diphenylglycoluril reactions.
Table 1: Optimization of Reaction Conditions for a Selenocyclization Reaction [3]
| Entry | Reactant 1 (mmol) | Reactant 2 (mmol) | Oxidant (mmol) | Time (h) | Yield (%) |
| 1 | 0.250 | 0.125 | 0.125 | 6 | 60 |
| 2 | 0.250 | 0.125 | 0.125 | 14 | 65 |
| 3 | 0.250 | 0.125 | 0.250 | 6 | 85 |
| 4 | 0.250 | 0.125 | 0.500 | 6 | 80 |
| 5 | 0.250 | 0.125 | 0.750 | 6 | 44 |
Experimental Protocols
Illustrative Protocol for the Synthesis of 1,6-Dialkyl-3a,6a-diphenylglycolurils
This protocol is a generalized procedure based on reported regioselective syntheses.[2]
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Reactant Preparation: Dissolve 1-alkyl-5-hydroxy-4,5-diphenyl-1H-imidazol-2(5H)-one and the desired alkylurea in a suitable solvent such as acetonitrile.
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Acid Catalysis: Add a catalytic amount of a strong acid, for example, hydrochloric acid (HCl).
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Reaction: Heat the mixture to reflux for approximately 20-30 minutes. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, allow the mixture to cool. The product may precipitate upon cooling.
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Purification: Collect the solid product by filtration. If necessary, purify further by recrystallization from a suitable solvent. The choice of solvent can be critical for obtaining a pure crystalline product.
Visualizations
Caption: General synthesis pathway for 3a,6a-diphenylglycoluril.
Caption: Formation of a hydantoin byproduct via pinacol rearrangement.
Caption: Troubleshooting workflow for low reaction yields.
References
Technical Support Center: Synthesis of 3a,6a-Diphenylglycoluril
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3a,6a-diphenylglycoluril.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3a,6a-diphenylglycoluril?
A1: The most common synthesis involves the acid-catalyzed condensation reaction of benzil with two equivalents of urea.
Q2: What are some of the critical parameters that influence the yield and purity?
A2: Key parameters include the purity of starting materials (benzil and urea), the type and concentration of the acid catalyst, reaction temperature, and reaction time. The choice of solvent for the reaction and for subsequent purification is also crucial.
Q3: What are the expected spectroscopic signatures for 3a,6a-diphenylglycoluril?
A3: In ¹H NMR, you should observe signals corresponding to the aromatic protons of the phenyl groups and the N-H protons of the glycoluril core. The ¹³C NMR will show characteristic peaks for the carbonyl carbons, the quaternary carbons of the glycoluril backbone, and the aromatic carbons.
Q4: Is 3a,6a-diphenylglycoluril prone to forming solvates?
A4: Yes, glycoluril derivatives, including 3a,6a-diphenylglycoluril, are known to form solvates during crystallization from different solvents.[1][2] This can affect the interpretation of analytical data and the material's properties. It is advisable to dry the product under vacuum to remove residual solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred efficiently.- Consider extending the reaction time. |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. For the condensation of benzil and urea, reflux temperatures are often employed. | |
| Impure starting materials. | - Use high-purity benzil and urea. Impurities can interfere with the reaction. | |
| Incorrect stoichiometry. | - Ensure a slight excess of urea is used to drive the reaction to completion. | |
| Catalyst issues. | - Use an appropriate acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid).- Optimize the catalyst concentration; too much or too little can be detrimental. | |
| Low Purity | Presence of unreacted starting materials. | - Monitor the reaction by TLC to ensure complete consumption of the limiting reagent (benzil).- Purify the crude product by recrystallization. |
| Formation of side products. | - Incomplete cyclization can lead to intermediate products.- With substituted ureas, formation of isomers (e.g., 1,4- vs. 1,6-disubstituted) can occur.[3] While not an issue for the parent compound, this is a consideration for derivatives.- Side reactions can lead to the formation of imidazolidine-2-ones.[4] | |
| Product is an oil or difficult to crystallize. | - The product may be impure. Attempt to purify by column chromatography before crystallization.- The product may be a solvate. Try different recrystallization solvents. | |
| Product is colored | Presence of colored impurities from benzil. | - Ensure the benzil used is of high purity (typically a pale yellow solid).- Treat the crude product with activated charcoal during recrystallization. |
| Inconsistent Results | Variability in reaction conditions. | - Maintain consistent reaction parameters (temperature, time, stirring rate, and reagent addition).- Ensure consistent quality of reagents and solvents. |
Experimental Protocols
Synthesis of 3a,6a-Diphenylglycoluril
This protocol is a general guideline based on the condensation of benzil and urea.
Materials:
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Benzil
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Urea
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Ethanol (or another suitable solvent)
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Concentrated Hydrochloric Acid (or another acid catalyst)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzil (1 equivalent) in ethanol.
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Add urea (2.2 equivalents) to the solution and stir until it is suspended.
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Slowly add a catalytic amount of concentrated hydrochloric acid.
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Heat the reaction mixture to reflux and maintain this temperature for the recommended time (this may require optimization, e.g., 2-4 hours).
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Monitor the reaction progress by TLC. A suitable mobile phase would be a mixture of ethyl acetate and hexane.
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Upon completion, allow the reaction mixture to cool to room temperature.
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The product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
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Collect the crude product by vacuum filtration and wash with cold ethanol.
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Dry the crude product in a vacuum oven.
Purification by Recrystallization
Procedure:
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Choose a suitable solvent or solvent system. Ethanol, methanol, or mixtures containing ethyl acetate are often good starting points. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
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Dissolve the crude 3a,6a-diphenylglycoluril in the minimum amount of the hot solvent.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
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Hot-filter the solution to remove the activated charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
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Further cool the solution in an ice bath to maximize the yield of the crystals.
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Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Effect of Catalyst on Yield (Hypothetical Data for Illustrative Purposes)
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (by NMR) (%) |
| 1 | HCl | 5 | 4 | 75 | 92 |
| 2 | H₂SO₄ | 5 | 4 | 78 | 94 |
| 3 | p-TSA | 5 | 4 | 72 | 90 |
| 4 | H₂SO₄ | 10 | 4 | 85 | 95 |
| 5 | H₂SO₄ | 5 | 8 | 82 | 96 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 3a,6a-diphenylglycoluril.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: 3a,6a-Diphenylglycoluril Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of 3a,6a-diphenylglycoluril.
Troubleshooting Crystallization Issues
Researchers may encounter several challenges during the crystallization of 3a,6a-diphenylglycoluril. This guide addresses common problems in a question-and-answer format to provide direct solutions.
Problem: No crystals are forming.
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Is the solution supersaturated? Supersaturation is essential for crystal formation. If the concentration of 3a,6a-diphenylglycoluril is too low, crystallization will not occur.
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Solution: Concentrate the solution by slowly evaporating the solvent. Be cautious not to evaporate too quickly, as this can lead to the formation of amorphous solid or small, impure crystals.
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Is the cooling rate appropriate? Rapid cooling can sometimes hinder the formation of well-ordered crystals.
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Solution: Try a slower cooling rate. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. A stepwise cooling process can be beneficial.
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Are there nucleation sites present? Crystal growth requires initial nucleation sites.
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Solution: Introduce a seed crystal of 3a,6a-diphenylglycoluril to the supersaturated solution. If seed crystals are unavailable, try scratching the inside of the glass vessel with a glass rod to create microscopic imperfections that can act as nucleation sites.
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Problem: The product has oiled out or formed an amorphous solid.
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Was the solution cooled too quickly? Rapid cooling of a highly concentrated solution can cause the compound to crash out of solution as an oil or amorphous solid rather than forming crystals.
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Solution: Re-dissolve the product by gently heating and adding a small amount of additional solvent. Allow the solution to cool more slowly.
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Is the solvent system optimal? The choice of solvent is critical for successful crystallization. 3a,6a-Diphenylglycoluril is readily soluble in organic solvents like ethanol, dimethyl sulfoxide, and dichloromethane, but has poor solubility in water.[1]
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Solution: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) can often promote crystallization. For example, you could dissolve the compound in a minimum amount of a good solvent and then slowly add a poor solvent until the solution becomes slightly turbid.
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Problem: The crystals are too small or are of poor quality.
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Was the rate of crystallization too fast? Rapid crystallization often leads to the formation of many small crystals or dendritic growth.
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Solution: Slow down the crystallization process. This can be achieved by reducing the rate of cooling or by using a solvent system in which the compound is slightly more soluble, thus requiring a longer time or a greater change in conditions to crystallize.
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Are there impurities present? Impurities can interfere with the crystal lattice formation, leading to smaller, less well-formed crystals.
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Solution: Purify the 3a,6a-diphenylglycoluril before crystallization. Techniques such as column chromatography or treatment with activated carbon can be used to remove impurities.
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Frequently Asked Questions (FAQs)
Q1: What are the ideal solvents for the crystallization of 3a,6a-diphenylglycoluril?
A1: Based on its solubility profile, common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dichloromethane are good starting points for dissolution.[1] For recrystallization, a solvent system where the compound has moderate solubility at elevated temperatures and lower solubility at cooler temperatures is ideal. A study on related 1,6-dialkyl-3a,6a-diphenylglycolurils demonstrated that crystallization from different solvents can yield various crystalline forms, highlighting the importance of solvent choice on crystal structure.[2][3]
Q2: What is the expected melting point of crystalline 3a,6a-diphenylglycoluril?
A2: The reported melting point for 3a,6a-diphenylglycoluril is approximately 210-213 °C.[1] A sharp melting point within this range is a good indicator of purity.
Q3: How can I improve the yield of my crystallization?
A3: To improve the yield, ensure that you are starting with a solution that is as close to saturation as possible at the higher temperature. After crystallization, cooling the mother liquor to a lower temperature (e.g., in an ice bath or freezer) can help to induce further crystallization. Be mindful that this may sometimes lead to the crystallization of impurities as well.
Q4: My crystals have a different morphology than expected. Why?
A4: Crystal morphology can be significantly influenced by the crystallization conditions. Factors such as the solvent used, the rate of cooling, and the presence of impurities can all affect the final shape of the crystals. Research on derivatives has shown that the solvent can directly influence the hydrogen bonding patterns within the crystal lattice, thereby altering the morphology.[2][3]
Quantitative Data Summary
The following table summarizes key physical properties of 3a,6a-diphenylglycoluril.
| Property | Value | Reference |
| Appearance | Colorless crystal or white powder | [1] |
| Melting Point | ~ 210-213 °C | [1] |
| Solubility | Soluble in ethanol, DMSO, dichloromethane; Poorly soluble in water | [1] |
Experimental Protocols
Protocol 1: Recrystallization of 3a,6a-diphenylglycoluril
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Dissolution: In a suitable flask, dissolve the crude 3a,6a-diphenylglycoluril in a minimum amount of a hot solvent (e.g., ethanol). The goal is to create a saturated solution at the boiling point of the solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
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Crystal Growth: Once the solution has reached room temperature, if crystal growth is slow or has not initiated, transfer the flask to a refrigerator (2-8 °C) to induce further crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: Troubleshooting workflow for 3a,6a-diphenylglycoluril crystallization.
Caption: Step-by-step protocol for recrystallization.
References
Technical Support Center: 3a,6a-Diphenylglycoluril Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3a,6a-diphenylglycoluril.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3a,6a-diphenylglycoluril?
A1: The most prevalent and straightforward method is the acid-catalyzed condensation reaction between benzil and urea. This reaction is typically carried out by heating the two reagents in the presence of an acid catalyst.
Q2: What are the typical starting materials for this synthesis?
A2: The primary starting materials are benzil (an α-diketone) and urea. For derivatives of 3a,6a-diphenylglycoluril, substituted ureas or thioureas can be used.
Q3: What types of catalysts are effective for this reaction?
A3: Acid catalysts are generally used to promote the condensation reaction. Common examples include hydrochloric acid (HCl) and etidronic acid, which has been reported as a "green" catalyst.[1] In some cases, the reaction can also be performed under solvent-free conditions by grinding the reactants together.[2]
Q4: What is a common side product in the synthesis of 3a,6a-diphenylglycoluril?
A4: A notable side product, especially under basic conditions, is 5,5-diphenylhydantoin (phenytoin).[3] The reaction stoichiometry and conditions can be optimized to favor the formation of the desired glycoluril over this side product.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalysis. - Formation of side products. | - Increase the reaction time or temperature.[1] - Ensure the catalyst is active and used in the correct proportion. - Under acidic conditions, ensure the acid is sufficiently concentrated. - If using a base, consider switching to an acid catalyst to minimize phenytoin formation.[3] |
| Formation of 5,5-diphenylhydantoin (Phenytoin) | - The reaction is being carried out under basic conditions (e.g., with KOH).[3] - The stoichiometry of the reactants may favor phenytoin formation. | - Switch to an acidic catalyst such as HCl or etidronic acid.[1] - Use an equimolar ratio of benzil to urea to favor the formation of 3a,6a-diphenylglycoluril.[3] |
| Product is difficult to purify | - Presence of unreacted starting materials. - Contamination with side products. - The product may have precipitated with impurities. | - Wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold water).[2] - Recrystallize the product from a suitable solvent, such as ethanol.[4] |
| Reaction is not proceeding | - Inactive catalyst. - Low reaction temperature. - Poor mixing of reactants. | - Use a fresh or different batch of catalyst. - Gradually increase the reaction temperature while monitoring the reaction progress. - If the reaction is heterogeneous, ensure efficient stirring or grinding.[2] |
Reaction Condition Optimization
Optimizing the reaction conditions is crucial for achieving a high yield and purity of 3a,6a-diphenylglycoluril. The following table summarizes key parameters and their effects based on literature findings.
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Catalyst | Etidronic Acid (HEDP) | An optimal urea to HEDP ratio of 1:1 has been established. Reducing the HEDP to 0.5 equivalents can lower the yield. The aqueous filtrate containing HEDP can be reused. | [1] |
| None (Solvent-free) | Grinding benzil and urea at room temperature provides a green and efficient method with good yields and a simple work-up. | [2] | |
| Potassium Hydroxide (KOH) | While effective for the synthesis of the related compound phenytoin, basic conditions can lead to the formation of 3a,6a-diphenylglycoluril as a by-product. | [3] | |
| Temperature | 80-90°C (with HEDP) | This temperature range is reported as optimal for the synthesis of glycolurils using HEDP as a catalyst. | [1] |
| Room Temperature | For solvent-free synthesis via grinding, the reaction proceeds at room temperature. | [2] | |
| Reaction Time | 20-40 minutes (with HEDP) | These reaction times are reported as optimal when using HEDP at 80-90°C. | [1] |
| Stoichiometry | Equimolar benzil and urea | Equimolar amounts of reactants are generally used. An excess of urea can lead to by-product formation in some related syntheses. | [3] |
Experimental Protocols
Method 1: Synthesis using Etidronic Acid (HEDP) as a Green Catalyst[1]
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Preparation: In a reaction vessel, mix urea and etidronic acid in a 1:1 molar ratio.
-
Reaction: Add benzil to the mixture. Heat the reaction mixture to 80-90°C and stir for 20-40 minutes.
-
Work-up: After the reaction is complete, cool the mixture and pour it into water.
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Isolation: The precipitated product is collected by filtration, washed with cold water, and dried. The aqueous filtrate containing HEDP can be recovered and reused.
Method 2: Solvent-Free Synthesis[2]
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Preparation: In a mortar, combine 1 mmol of benzil and 1 mmol of urea.
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Reaction: Grind the mixture at room temperature using a pestle. Monitor the progress of the reaction using thin-layer chromatography.
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Work-up: Once the reaction is complete, pour the mixture into 50 ml of water.
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Isolation: Filter the precipitate, wash it with cold water, and dry it over anhydrous Na2SO4. The product can be further purified by recrystallization from a suitable solvent.
Visualizations
Caption: Reaction pathway for the synthesis of 3a,6a-diphenylglycoluril.
Caption: General experimental workflow for reaction optimization.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Purification of 3a,6a-Diphenylglycoluril Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3a,6a-diphenylglycoluril and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 3a,6a-diphenylglycoluril products?
The most common initial purification strategy involves a combination of washing, extraction, and recrystallization. Crude products, which may appear as a cream or contain colored solids, are first filtered from the reaction mixture. A key step is often extracting the crude solid with boiling ethanol to remove colored, soluble impurities[1]. The remaining solid can then be further purified by recrystallization from an appropriate solvent.
Q2: Which solvents are recommended for the recrystallization of 3a,6a-diphenylglycoluril?
The choice of solvent is critical and depends on the specific derivative and impurities present.
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Benzene has been successfully used to recrystallize tetramethoxy methyl glycoluril, yielding a product with a sharp melting point[1].
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Acetonitrile (MeCN) is particularly useful for separating isomeric mixtures through fractional crystallization[2].
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General solubility information indicates that diphenylglycoluril and its derivatives are typically soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane , but have poor solubility in water[3]. This suggests these solvents, or mixtures thereof, could be suitable for recrystallization.
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It is important to note that crystallization from different solvents can result in the formation of various solvates, which may have different physical properties[4].
Q3: How can I assess the purity of my final product?
Several analytical techniques are essential for confirming the purity and structure of diphenylglycoluril products:
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High-Performance Liquid Chromatography (HPLC): This is a powerful method for quantifying purity. A common setup uses a C18 reverse-phase column with a mobile phase consisting of an acetonitrile and water mixture[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying the presence of impurities or residual solvents[5].
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Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups (e.g., C=O, N-H) and the absence of certain impurities[1].
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Melting Point Analysis: A sharp and consistent melting point is a good indicator of high purity[1][3].
Q4: My synthesis produces a mixture of 1,6- and 1,4-isomers. How can these be separated?
The separation of regioisomers is a common challenge in the synthesis of non-symmetrically substituted diphenylglycolurils.
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Fractional Crystallization: This is a documented method for separating 1,6- and 1,4-dialkyl isomers. The procedure involves carefully crystallizing the mixture from acetonitrile (MeCN) to selectively precipitate one isomer[2].
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Preparative Chromatography: For challenging separations or when diastereomers are present, preparative reverse-phase HPLC is a highly effective technique[6]. This method is scalable and can be used for isolating specific isomers in larger quantities[7]. Flash chromatography using a C18 reverse-phase cartridge is also a viable option[6].
Q5: What are the common impurities encountered in 3a,6a-diphenylglycoluril synthesis?
Impurities can arise from unreacted starting materials, side reactions, or subsequent product degradation.
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Colored By-products: Syntheses can produce brown, solid impurities, which are typically removed by extraction with a hot solvent like ethanol[1].
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Starting Materials: Unreacted phenyl urea, glyoxal, or other precursors may remain in the crude product.
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Hydrolysis Products: In reactions involving water as a solvent, partially or fully hydrolyzed derivatives can form, leading to a mixture of compounds[1].
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Regioisomers: As mentioned, the formation of both 1,6- and 1,4-disubstituted isomers is a significant source of impurity in certain reactions[2][8][9].
Purification Workflow & Troubleshooting
The following diagrams illustrate a general purification workflow and a decision tree for troubleshooting common purification problems.
Caption: General experimental workflow for the purification of 3a,6a-diphenylglycoluril products.
Caption: Decision tree for troubleshooting impure 3a,6a-diphenylglycoluril products.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low Final Yield | - Product loss during transfers and filtrations.- Incomplete crystallization.- Use of an inappropriate recrystallization solvent where the product is too soluble. | - Minimize transfers. Ensure wash steps use cold solvent to reduce product loss.- Concentrate the mother liquor and attempt a second crop of crystals.- Perform small-scale solvent screening to find a solvent where the product is soluble when hot but poorly soluble when cold. |
| Persistent Color in Product | - Trapped colored by-products that are not removed by simple washing. | - Perform an extraction with boiling ethanol, which is effective at removing brown, solid impurities[1].- During recrystallization, add a small amount of activated charcoal to the hot solution, then filter through celite before cooling. |
| Product Fails to Crystallize (Oily Product) | - Presence of significant impurities depressing the melting point.- The product is a complex mixture of isomers.- Residual solvent from the reaction is still present. | - Purify the crude material using column chromatography before attempting crystallization.- Ensure all reaction solvents are thoroughly removed under reduced pressure before purification[1].- Try adding a non-polar "anti-solvent" (e.g., hexanes) dropwise to a solution of your product in a polar solvent (e.g., dichloromethane) to induce precipitation. |
| Co-crystallization of Isomers | - 1,6- and 1,4-isomers have very similar solubilities and crystal packing properties. This is a known issue, especially for propyl homologues[8][9]. | - Attempt fractional crystallization from acetonitrile (MeCN)[2]. This may require slow cooling and multiple attempts.- If crystallization fails, the most robust solution is preparative reverse-phase HPLC or flash chromatography[6]. |
Quantitative Data Summary
The efficiency of purification can be highly dependent on the specific reaction and substrates used. The following table summarizes reported yields from various synthetic and purification procedures.
| Method / Product | Reported Yield | Purity | Notes | Reference |
| Synthesis of 1,4-diphenylglycoluril | 47% | - | Crude product was purified by extraction with boiling ethanol. | [1] |
| Synthesis of Tetramethoxy methyl glycoluril | 95% | High (MP 116-118 °C) | Purified by filtration and recrystallization from benzene. | [1] |
| Fractional Crystallization of non-symmetrical dialkyl-diphenylglycolurils | 55-77% (1,6-isomer) | High (by NMR) | Isomers were separated by fractional crystallization from MeCN. | [2] |
| 11-29% (1,4-isomer) | High (by NMR) | [2] | ||
| HPLC Analysis of a tetraethoxy methyl glycoluril derivative | - | 86.66% | Purity determined by HPLC; impurities were attributed to partial hydrolysis. | [1] |
Experimental Protocols
Protocol 1: General Purification by Extraction and Recrystallization
This protocol is adapted from the purification of 1,4-diphenylglycoluril[1].
-
Initial Filtration: Collect the crude product from the cooled reaction mixture by vacuum filtration. Wash the solid with a small amount of cold water.
-
Extraction (for colored impurities): Transfer the crude solid to a flask. Add a sufficient volume of ethanol (e.g., 150 mL portions) and heat the suspension to boiling with stirring.
-
Filtration of Impurities: Filter the hot suspension. The desired product should remain as the solid, while colored impurities are removed in the hot ethanol filtrate. Repeat this extraction process two to three times until the filtrate is colorless.
-
Drying: Dry the cream-colored or white product in a vacuum oven.
-
Recrystallization: Dissolve the dried product in a minimum amount of a suitable hot solvent (e.g., benzene, acetonitrile).
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purity Assessment by Analytical HPLC
This protocol is based on conditions reported for glycoluril derivative analysis[1].
-
Sample Preparation: Prepare a dilute solution of the purified product (e.g., ~1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 symmetry analytical column (e.g., 3.9 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 65:35 v/v).
-
Flow Rate: 0.75 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main product peak area relative to the total area of all peaks.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. chembk.com [chembk.com]
- 4. Self-organization of 1,6-dialkyl-3a,6a-diphenylglycolurils in the crystalline state - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Bambusuril analogs based on alternating glycoluril and xylylene units - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Glycoluril on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3a,6a-Diphenylglycoluril
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3a,6a-diphenylglycoluril.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 3a,6a-diphenylglycoluril?
The most common method for synthesizing 3a,6a-diphenylglycoluril is the condensation reaction between benzil and urea.[1][2][3] This reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][3][4]
Q2: What is the general reaction mechanism?
The synthesis proceeds via a cyclocondensation reaction. The initial step involves the nucleophilic attack of the amine groups of urea on the carbonyl groups of benzil.[2] This is followed by a series of intramolecular cyclizations and dehydrations to form the final bicyclic glycoluril structure.
Q3: What are the expected yield and purity of 3a,6a-diphenylglycoluril?
Yields can vary significantly depending on the reaction conditions. Solvent-free grinding methods have reported yields around 72%.[1] The purity of the final product can be improved through recrystallization. Commercial glycoluril products are often available with a purity of 98% or higher.
Troubleshooting Guide
Problem 1: Low yield of 3a,6a-diphenylglycoluril.
| Possible Cause | Suggested Solution |
| Suboptimal reactant ratio: An incorrect ratio of benzil to urea can favor the formation of byproducts. | The stoichiometry of the reaction is crucial. While a 1:2 molar ratio of benzil to urea is theoretically required, some protocols suggest a 1:1 ratio can achieve high conversion to other products, keeping the formation of diphenylglycoluril low.[4] Experiment with slight variations in the molar ratio to optimize for the desired product. |
| Inappropriate base concentration: The concentration of the base catalyst significantly influences the product distribution. High alkali concentrations tend to decrease the yield of 3a,6a-diphenylglycoluril.[3] | Carefully control the amount of base used. It is recommended to start with a catalytic amount and optimize from there. |
| Inefficient reaction conditions: Factors such as temperature, reaction time, and mixing can affect the reaction outcome. | For solvent-based reactions, ensure adequate heating and stirring for a sufficient duration.[3] Alternatively, consider solvent-free methods such as grinding or microwave-assisted synthesis, which can offer shorter reaction times and good yields.[1][2] |
| Product loss during workup: The product may be lost during the filtration or washing steps. | After quenching the reaction with water, ensure the precipitate is thoroughly collected. Wash the product with cold water to minimize dissolution.[1] |
Problem 2: Presence of significant impurities or byproducts in the final product.
| Potential Byproduct | Identification Method | Mitigation Strategy |
| 5,5-Diphenylhydantoin | NMR Spectroscopy, Mass Spectrometry | This is a common byproduct, especially with higher base concentrations.[3] Reducing the amount of base can favor the formation of the glycoluril. |
| 2-Imidazolone derivatives | NMR Spectroscopy, Chromatography (TLC, HPLC) | The formation of these byproducts can be influenced by reaction conditions.[2] Optimizing the temperature and reaction time may help to minimize their formation. |
| Oxazole derivatives | Spectroscopic analysis (IR, NMR, Mass Spectrometry) | Similar to other byproducts, their formation is condition-dependent.[2] Careful control of the reaction parameters is key. |
| 1,4-Isomers | NMR Spectroscopy, X-ray Crystallography | In syntheses of related substituted diphenylglycolurils, the formation of 1,4-isomers has been observed as minor products.[5][6] While less documented for the parent compound, it remains a possibility. Purification by recrystallization is often effective. |
| Unreacted Benzil | Thin-Layer Chromatography (TLC), NMR Spectroscopy | Ensure the reaction goes to completion by monitoring with TLC.[1] If necessary, increase the reaction time or temperature. |
Experimental Protocols
Method 1: Solvent-Free Grinding Synthesis [1]
-
Combine benzil (1 mmol) and urea (2 mmol) in a mortar.
-
Grind the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography.
-
Once the reaction is complete, pour the mixture into 50 mL of water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry it.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Method 2: Microwave-Assisted Solid-State Synthesis [2]
-
Thoroughly grind together urea (0.60 g), benzil (1.10 g), and sodium hydroxide (0.50 g) in a mortar.
-
Transfer the mixture to a small beaker (25 mL) and cover it with a watch glass.
-
Heat the mixture in a conventional microwave oven at low power (e.g., 40%) for 1-2 minutes.
-
Allow the mixture to cool.
-
Proceed with an aqueous workup and recrystallization as described in Method 1.
Byproduct Identification Workflow
The following diagram illustrates a logical workflow for identifying potential byproducts in the synthesis of 3a,6a-diphenylglycoluril.
Caption: Troubleshooting workflow for byproduct identification.
References
- 1. ckthakurcollege.net [ckthakurcollege.net]
- 2. chegg.com [chegg.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciety-discovery.elifesciences.org [sciety-discovery.elifesciences.org]
Technical Support Center: 3a,6a-Diphenylglycoluril Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3a,6a-diphenylglycoluril.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 3a,6a-diphenylglycoluril?
A1: 3a,6a-Diphenylglycoluril is a crystalline powder that is generally soluble in common organic solvents but has poor solubility in water.[1] It is readily soluble in solvents like dimethyl sulfoxide (DMSO), dichloromethane, and ethanol.[1]
Q2: I am observing precipitation of 3a,6a-diphenylglycoluril when adding my stock solution to an aqueous buffer. What could be the cause?
A2: This is a common issue when a compound that is poorly soluble in water is transferred from a high-solubility organic solvent to an aqueous environment. The organic solvent from your stock solution is being diluted in the aqueous buffer, which lowers the overall solvating power for 3a,6a-diphenylglycoluril, causing it to precipitate out of the solution.
Q3: How can I increase the solubility of 3a,6a-diphenylglycoluril in my aqueous experimental setup?
A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like 3a,6a-diphenylglycoluril. These include the use of co-solvents, pH adjustment, and the application of gentle heating. For biological assays, the use of a small percentage of an organic co-solvent like DMSO or ethanol in the final aqueous solution is a common practice.
Q4: What is the maximum recommended concentration of organic co-solvents in a biological experiment?
A4: The maximum permissible concentration of a co-solvent depends on the specific biological system and assay being used, as high concentrations of organic solvents can be toxic to cells or interfere with enzyme activity. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific system to the chosen co-solvent. Generally, DMSO concentrations are kept below 1% (v/v) in cell-based assays.
Q5: Can heating be used to dissolve 3a,6a-diphenylglycoluril?
A5: Yes, gentle heating can aid in the dissolution of 3a,6a-diphenylglycoluril in many solvents. However, it is important to be cautious about the thermal stability of the compound and the volatility of the solvent. After dissolution with heat, it is crucial to ensure the compound remains in solution as it cools to the experimental temperature.
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility issues encountered with 3a,6a-diphenylglycoluril.
Issue 1: Compound fails to dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume. | Increase the volume of the solvent to ensure the concentration is below the saturation point. |
| Inappropriate solvent. | Consult the solubility data table below and select a solvent in which 3a,6a-diphenylglycoluril has higher solubility. |
| Low temperature. | Gently warm the mixture while stirring. Be mindful of the solvent's boiling point and the compound's stability. |
| Slow dissolution kinetics. | Increase the stirring speed or use a vortex mixer to enhance the rate of dissolution. Sonication can also be an effective method to aid dissolution. |
Issue 2: Compound precipitates out of solution during the experiment.
| Possible Cause | Troubleshooting Step |
| Change in solvent composition (e.g., adding an aqueous buffer). | Increase the proportion of the organic co-solvent in the final mixture. Ensure the final co-solvent concentration is compatible with your experimental system. |
| Temperature fluctuation. | Maintain a constant temperature throughout the experiment. If the experiment is performed at a lower temperature than when the solution was prepared, the compound may precipitate. |
| pH change. | If the solubility of your compound is pH-dependent, ensure the pH of the solution is maintained within a range that favors solubility. |
| Supersaturated solution. | The initial solution may have been supersaturated. Try preparing a more dilute solution. |
Data Presentation
| Solvent | Solubility |
| Water | Poor |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Ethanol | Soluble |
| Methanol | Moderately Soluble |
| Acetone | Moderately Soluble |
| Diethyl Ether | Slightly Soluble |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mM stock solution of 3a,6a-diphenylglycoluril (MW: 294.32 g/mol ) in DMSO.
Materials:
-
3a,6a-diphenylglycoluril
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out 2.94 mg of 3a,6a-diphenylglycoluril and place it into a clean, dry microcentrifuge tube or glass vial.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles. If particles remain, continue vortexing and consider gentle warming if necessary.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container to prevent moisture absorption by the DMSO.
Protocol 2: Recrystallization for Purification
This protocol provides a general method for the purification of 3a,6a-diphenylglycoluril by recrystallization from ethanol.
Materials:
-
Crude 3a,6a-diphenylglycoluril
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 3a,6a-diphenylglycoluril in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid. The goal is to create a saturated solution at the boiling point of the solvent.
-
Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of purified 3a,6a-diphenylglycoluril should start to form.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour to further encourage crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Dry the purified crystals in a desiccator or under vacuum.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing the solubility of 3a,6a-diphenylglycoluril.
References
Technical Support Center: Synthesis of 3a,6a-Diphenylglycoluril
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3a,6a-diphenylglycoluril, with a particular focus on addressing challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 3a,6a-diphenylglycoluril, particularly when transitioning from laboratory to larger-scale production.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SC-01 | Low Yield | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Suboptimal stoichiometry of reactants. 3. Degradation of product or reactants under harsh reaction conditions. 4. Poor mixing leading to localized concentration gradients. | 1. Monitor reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Gradually increase temperature, monitoring for byproduct formation. 2. Carefully control the molar ratios of benzil and urea. Conduct small-scale experiments to optimize the stoichiometry. 3. Perform a thermal stability study of the reactants and product. Consider a lower reaction temperature for a longer duration. 4. Ensure efficient agitation, especially as the reaction volume increases. Use appropriate reactor geometry and impeller design for effective mixing. |
| SC-02 | Product Purity Issues/High Impurity Profile | 1. Formation of side products due to incorrect reaction temperature or time. 2. Presence of unreacted starting materials. 3. Inefficient purification method. 4. Isomer formation (e.g., 1,4- vs. 1,6-isomers in substituted glycolurils). | 1. Optimize reaction temperature and time based on kinetic studies. 2. Ensure the reaction goes to completion. Consider a slight excess of one reactant if it can be easily removed during workup. 3. Develop a robust crystallization procedure. Screen various solvents and solvent mixtures to find conditions that effectively reject impurities. Consider reslurrying or multiple recrystallizations if necessary.[1][2] 4. While the parent 3a,6a-diphenylglycoluril does not have this issue, for substituted analogs, careful control of reaction conditions is crucial for regioselectivity.[3] |
| SC-03 | Poor Solubility of Reactants/Product | 1. Inappropriate solvent choice. 2. Product precipitating out of solution prematurely, hindering the reaction. | 1. Screen a range of solvents to find one that provides adequate solubility for both reactants and the product at the desired reaction temperature. 2. Consider a solvent system where the product has higher solubility at the reaction temperature and crystallizes upon cooling. This can also aid in purification. |
| SC-04 | Difficult Product Isolation and Filtration | 1. Formation of very fine particles or an amorphous solid. 2. Product is a thick slurry that is difficult to filter. | 1. Optimize the crystallization process to control particle size. This can involve controlling the cooling rate, agitation, and seeding. 2. Dilute the slurry with an appropriate anti-solvent before filtration to reduce viscosity. Ensure the filter medium is not clogged by fine particles. |
| SC-05 | Exothermic Reaction and Poor Heat Transfer | 1. The condensation reaction is exothermic, and heat removal is less efficient at a larger scale. 2. Risk of thermal runaway leading to side reactions and safety hazards.[4][5][6][7][8] | 1. Characterize the reaction calorimetry to understand the heat of reaction.[6] 2. Implement controlled addition of one of the reactants (semi-batch process) to manage the rate of heat generation.[5] 3. Ensure the reactor has an adequate cooling capacity. 4. Develop a comprehensive safety plan for quenching the reaction in case of a temperature excursion.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for 3a,6a-diphenylglycoluril?
A1: The most common method for synthesizing 3a,6a-diphenylglycoluril is the acid-catalyzed condensation reaction between benzil (a 1,2-dicarbonyl compound) and urea.[9][10]
Q2: What are the key safety concerns when scaling up this synthesis?
A2: The primary safety concern is the management of the exothermic reaction. Poor heat control can lead to a thermal runaway, causing a rapid increase in temperature and pressure, which could result in reactor failure.[4][5][6][7][8] It is crucial to have a thorough understanding of the reaction's thermal profile and to have robust cooling and emergency shutdown procedures in place.
Q3: How can I improve the purity of my 3a,6a-diphenylglycoluril at a larger scale?
A3: Purity can be enhanced by optimizing the reaction conditions to minimize byproduct formation and by developing a scalable purification method. Crystallization is often the most effective technique for purifying solid compounds. Experiment with different solvents, cooling profiles, and agitation rates to achieve a crystalline product with a narrow particle size distribution, which will be easier to filter and wash.[1][2]
Q4: What analytical techniques are recommended for monitoring the reaction and final product purity?
A4: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for tracking the consumption of starting materials and the formation of the product. For final product characterization, HPLC is ideal for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure.
Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?
A5: Research into greener synthesis methods for glycoluril derivatives is ongoing. This includes the use of water as a solvent, employing recyclable catalysts, and minimizing waste generation.[9] For instance, some methods have explored using phosphoric anhydride in water, which allows for easy separation of the product by filtration and potential recycling of the reaction medium.[9]
Experimental Protocols
General Laboratory-Scale Synthesis of 3a,6a-Diphenylglycoluril
This protocol is a general representation and may require optimization.
Materials:
-
Benzil
-
Urea
-
Glacial Acetic Acid (or other suitable acid catalyst)
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzil in a suitable solvent such as ethanol.
-
Add urea to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain this temperature with stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold solvent to remove any residual impurities.
-
Dry the product under vacuum to obtain 3a,6a-diphenylglycoluril.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Scale-Up
A decision-making workflow for troubleshooting low product yield during scale-up.
Scale-Up Safety Consideration Pathway for Exothermic Reactions
Key steps for ensuring safety when scaling up an exothermic chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-organization of 1,6-dialkyl-3a,6a-diphenylglycolurils in the crystalline state - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. wjarr.com [wjarr.com]
- 5. scribd.com [scribd.com]
- 6. icheme.org [icheme.org]
- 7. cetjournal.it [cetjournal.it]
- 8. irjet.net [irjet.net]
- 9. researchgate.net [researchgate.net]
- 10. Glycoluril - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Glycoluril Derivatives in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
Glycoluril and its derivatives have emerged as a versatile class of building blocks in supramolecular chemistry, enabling the construction of a wide array of host molecules with tailored recognition properties. This guide provides a comparative analysis of the three major classes of glycoluril-based hosts: cucurbit[n]urils, bambus[n]urils, and acyclic glycoluril oligomers. We present a summary of their binding affinities, detailed experimental protocols for key characterization techniques, and visual representations of their structural and functional relationships to aid in the selection and design of supramolecular systems for applications in molecular recognition, drug delivery, and catalysis.
Comparative Performance of Glycoluril Derivatives
The diverse structures of glycoluril derivatives give rise to distinct guest-binding preferences. Cucurbit[n]urils are renowned for their exceptional ability to bind cationic and neutral guests within their hydrophobic cavity. In contrast, bambus[n]urils possess a unique arrangement of glycoluril units that makes them highly effective and selective receptors for anions. Acyclic glycoluril oligomers, or molecular clips, offer a more flexible platform, capable of binding a range of neutral aromatic guests through a combination of hydrogen bonding and π-π stacking interactions.
The binding affinities of these host molecules are quantified by their association constants (Ka), which are presented in the following tables. It is important to note that direct comparison of Ka values across different studies should be done with caution, as they can be influenced by experimental conditions such as solvent and temperature.
Table 1: Binding Affinities of Cucurbit[n]urils with Cationic Guests
Cucurbit[n]urils (CB[n]) exhibit high affinity for a variety of inorganic cations in aqueous solution. The binding constants (log Ka) are influenced by the size of the cation and the cavity of the CB[n] homologue.[1][2]
| Guest Cation | CB[3] (log Ka) | CB[4] (log Ka) | CB[5] (log Ka) | CB[6] (log Ka) |
| Li⁺ | 1.8 | 1.5 | < 1 | < 1 |
| Na⁺ | 2.3 | 2.8 | 1.9 | 1.5 |
| K⁺ | 2.1 | 4.1 | 3.2 | 2.5 |
| Rb⁺ | 1.5 | 4.5 | 3.8 | 3.1 |
| Cs⁺ | < 1 | 4.2 | 4.0 | 3.5 |
| NH₄⁺ | 2.5 | 3.9 | 2.8 | 2.1 |
| Mg²⁺ | 2.1 | 1.8 | < 1 | < 1 |
| Ca²⁺ | 2.5 | 3.2 | 2.0 | 1.6 |
| Sr²⁺ | 2.2 | 4.0 | 3.1 | 2.4 |
| Ba²⁺ | < 1 | 4.8 | 4.0 | 3.3 |
Data extracted from studies conducted in water at 298 K.[1][2]
Table 2: Binding Affinities of Bambus[n]urils with Anionic Guests
Bambus[n]urils (BU[n]) are exceptional anion receptors, demonstrating high association constants for various halides and oxoanions in organic solvents. The binding strength is influenced by the substituents on the bambusuril macrocycle.[7][8]
| Guest Anion | Dodecabenzylbambus[4]uril (log Ka in CDCl₃) | Fluorinated Bambus[4]uril (log Ka in CD₃CN) | Water-Soluble Bambus[4]uril (log Ka in H₂O) |
| F⁻ | - | - | < 1 |
| Cl⁻ | 7.9 | 11.5 | 4.6 |
| Br⁻ | 9.1 | 12.8 | 5.8 |
| I⁻ | 10.2 | 13.6 | 7.1 |
| ClO₄⁻ | 9.8 | - | 7.0 |
| NO₃⁻ | 8.2 | - | 4.1 |
Data compiled from multiple sources; conditions may vary.[7][8][9]
Table 3: Binding Affinities of Acyclic Glycoluril "Clips" with Neutral Guests
Acyclic glycoluril derivatives, often referred to as molecular clips, are effective hosts for neutral aromatic guests, particularly those capable of forming hydrogen bonds. The binding affinity can be tuned by modifying the aromatic side walls of the clip.[6]
| Guest Molecule | Molecular Clip 3c (Ka in CDCl₃, M⁻¹) | Porphyrin Clip (Ka in CDCl₃, M⁻¹) |
| Resorcinol | 1.2 x 10⁴ | - |
| 2,6-Dihydroxynaphthalene | 1.0 x 10⁵ | - |
| Paraquat | - | 6 x 10⁵ |
| Paraquat-propylamine | - | 9 x 10⁵ |
| Paraquat-ethanol | - | 7.4 x 10⁶ |
Data extracted from a study conducted at 298 K.[6]
Experimental Protocols
Accurate determination of binding affinities is crucial for the comparative study of supramolecular systems. The following are detailed protocols for three common techniques used to characterize host-guest interactions of glycoluril derivatives.
Nuclear Magnetic Resonance (NMR) Titration
NMR titration is a powerful method to determine binding constants by monitoring the chemical shift changes of host or guest protons upon complexation.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the host molecule at a known concentration (e.g., 1 mM) in a deuterated solvent (e.g., CDCl₃, D₂O).
-
Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 20-50 mM) in the same deuterated solvent.
-
-
Initial Spectrum:
-
Transfer a precise volume (e.g., 0.5 mL) of the host solution to an NMR tube.
-
Record a ¹H NMR spectrum of the free host.
-
-
Titration:
-
Add small aliquots of the guest stock solution to the NMR tube containing the host solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record a ¹H NMR spectrum after each addition.
-
-
Data Analysis:
-
Monitor the chemical shift changes (Δδ) of specific host or guest protons that are sensitive to the binding event.
-
Plot the change in chemical shift (Δδ) against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Prepare solutions of the host and guest in the same buffer or solvent to minimize heats of dilution. The buffer should have a low ionization enthalpy.
-
The concentration of the host in the sample cell is typically in the range of 10-100 µM.
-
The concentration of the guest in the syringe should be 10-20 times higher than the host concentration.
-
Degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Fill the sample cell with the host solution and the injection syringe with the guest solution.
-
-
Titration:
-
Perform a series of injections (e.g., 20-30 injections of 5-10 µL) of the guest solution into the host solution.
-
The time between injections should be sufficient for the signal to return to the baseline.
-
-
Data Analysis:
Fluorescence Spectroscopy
Fluorescence spectroscopy can be used to determine binding constants if the fluorescence properties of either the host or the guest change upon complexation.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the fluorescent species (host or guest) at a low concentration (e.g., 1-10 µM) in a suitable solvent.
-
Prepare a stock solution of the non-fluorescent binding partner at a much higher concentration.
-
-
Initial Spectrum:
-
Record the fluorescence emission spectrum of the fluorescent species in the absence of the binding partner.
-
-
Titration:
-
Add increasing amounts of the non-fluorescent binding partner to the solution of the fluorescent species.
-
After each addition, allow the solution to equilibrate and record the fluorescence spectrum.
-
-
Data Analysis:
-
Monitor the changes in fluorescence intensity or wavelength at the emission maximum.
-
Plot the change in fluorescence intensity against the concentration of the added binding partner.
-
Fit the data to a suitable binding model to calculate the association constant (Ka).
-
Visualizing Relationships and Workflows
Diagrams created using Graphviz (DOT language) illustrate the key relationships between different glycoluril derivatives and a typical experimental workflow for studying their host-guest chemistry.
References
- 1. Binding affinities of cucurbit[ n ]urils with cations - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07687E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Binding affinities of cucurbit[n]urils with cations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. NMR Titration Experiments [bio-protocol.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Synthesis of bambusurils with perfluoroalkylthiobenzyl groups as highly potent halide receptors - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01746C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A bambusuril macrocycle that binds anions in water with high affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 12. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Host Molecule Showdown: Cucurbiturils Emerge as Superior Hosts Over 3a,6a-diphenylglycoluril in Solution-Phase Applications
A comprehensive review of available scientific literature reveals a stark contrast in the utility of cucurbit[n]urils (CB[n]) and 3a,6a-diphenylglycoluril as host molecules for solution-based applications. While CB[n]s are well-established, versatile hosts with a wealth of supporting experimental data, 3a,6a-diphenylglycoluril and its derivatives are primarily investigated for their solid-state self-assembly, with a significant lack of evidence for their function as effective host molecules in solution.
Cucurbiturils, a family of macrocyclic compounds formed from glycoluril monomers linked by methylene bridges, have garnered significant attention in supramolecular chemistry.[1][2] Their rigid, pumpkin-shaped structure creates a hydrophobic inner cavity and two polar, carbonyl-lined portals, enabling them to encapsulate a wide range of guest molecules in aqueous solutions.[2][3] This has led to their extensive application in drug delivery, sensing, and catalysis.[2][4][5]
In stark contrast, 3a,6a-diphenylglycoluril, a derivative of the fundamental building block of cucurbiturils, has not demonstrated comparable utility as a host molecule in solution. Research on this compound and its substituted analogues has predominantly focused on their synthesis and self-organization in the crystalline state, where they tend to form hydrogen-bonded "tape" structures. While these solid-state properties are of interest in materials science and crystal engineering, they do not translate to the formation of stable 1:1 host-guest complexes in solution, a prerequisite for most drug development and molecular recognition applications.
Performance Metrics: A One-Sided Comparison
Quantitative data on the binding affinities and thermodynamic parameters for 3a,6a-diphenylglycoluril as a host molecule in solution are conspicuously absent from the scientific literature. Conversely, the binding properties of various cucurbit[n]uril homologues are extensively documented.
Table 1: Binding Affinities (Ka) of Cucurbit[n]urils with Various Guest Molecules
| Cucurbituril | Guest Molecule | Binding Affinity (Ka, M-1) | Solvent | Reference |
| CB[6] | Adamantaneamine | 4.2 x 1012 | 50 mM NaOAc, pH 4.74 | N/A |
| CB[6] | Ferrocenemethylamine | 1.9 x 1010 | 50 mM NaOAc, pH 4.74 | N/A |
| CB[6] | Capecitabine | 2.8 x 105 | Aqueous Solution | [5] |
| CB[6] | Oxaliplatin | 2.3 x 106 | Aqueous Solution | [5] |
| CB[7] | Hexamethylenediamine | 1.1 x 106 | D2O | N/A |
| CB[3] | (E)-Diaminostilbene | N/A (Forms 2:1 complex) | Aqueous Solution | [2] |
Table 2: Thermodynamic Parameters for Cucurbit[6]uril Host-Guest Complexation
| Guest Molecule | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Method | Reference |
| Nabumetone | -8.5 | -10.2 | -1.7 | ITC | |
| Aflatoxin B1 (with acCB6) | -8.9 | -4.3 | 4.6 | ITC |
Note: Data for 3a,6a-diphenylglycoluril is not available for comparison.
Structural and Functional Differences
The disparity in their performance as host molecules can be attributed to fundamental structural differences.
Figure 1. Structural comparison of Cucurbit[7]uril and 3a,6a-diphenylglycoluril.
Cucurbiturils possess a pre-organized, rigid cavity that is essential for encapsulating guest molecules. In contrast, 3a,6a-diphenylglycoluril is a smaller, non-macrocyclic molecule that does not have an inherent cavity. Its phenyl groups can rotate, and the molecule is conformationally flexible, which is not conducive to forming stable inclusion complexes in solution.
Experimental Protocols: Determining Host-Guest Binding
The characterization of host-guest interactions is crucial for validating the performance of a host molecule. Techniques such as Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-visible spectroscopy are commonly employed to determine binding constants and thermodynamic parameters.
Isothermal Titration Calorimetry (ITC) Workflow
Figure 2. A generalized workflow for determining binding parameters using Isothermal Titration Calorimetry.
Detailed Protocol for ITC:
-
Solution Preparation: Prepare accurate concentrations of the host molecule in a suitable buffer and the guest molecule in the same buffer. The buffer should be chosen to minimize heats of dilution.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature. Load the host solution into the sample cell and the guest solution into the titration syringe.
-
Titration: Perform a series of small, sequential injections of the guest solution into the host solution while stirring.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: Integrate the raw data to obtain the heat change per injection. Plot this against the molar ratio of guest to host. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the association constant (Ka), enthalpy change (ΔH), and stoichiometry of the interaction.
Signaling Pathways and Logical Relationships
The fundamental principle of host-guest chemistry, which is highly applicable to cucurbiturils but not demonstrably so for 3a,6a-diphenylglycoluril in solution, is the formation of a non-covalent complex.
Figure 3. The logical relationship in host-guest chemistry leading to practical applications.
Conclusion
For researchers, scientists, and drug development professionals seeking effective and reliable host molecules for solution-phase applications, cucurbit[n]urils are the demonstrably superior choice over 3a,6a-diphenylglycoluril. The extensive body of evidence supporting the robust host-guest chemistry of cucurbit[n]urils, including a wealth of quantitative binding data and established experimental protocols, stands in stark contrast to the lack of such evidence for 3a,6a-diphenylglycoluril. While the latter may hold promise in the realm of crystal engineering and solid-state materials, its utility as a solution-phase host molecule remains unproven. Therefore, for applications requiring the encapsulation and recognition of guest molecules in solution, the focus should remain firmly on the well-characterized and versatile cucurbit[n]uril family.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 6-Phenyl-1,4-dihydropyridine Derivatives as Potent and Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. [PDF] Hybrid host-guest complexes: directing the supramolecular structure through secondary host-guest interactions. | Semantic Scholar [semanticscholar.org]
- 6. Modulating the reaction pathway of phenyl diazonium ions using host-guest complexation with cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Recognition Study and Liquid Membrane-Based Applications of Highly Lipophilic Enantiopure Acridino-Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3a,6a-Diphenylglycoluril-Based Receptors in Guest Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 3a,6a-diphenylglycoluril-based receptors, commonly known as molecular clips, for guest binding. It delves into their performance against alternative host molecules like cucurbit[n]urils and cyclodextrins, supported by experimental data. Detailed experimental protocols for key binding studies are also presented to facilitate reproducibility and further research.
I. Comparative Analysis of Guest Binding Affinities
The guest binding efficacy of supramolecular receptors is quantified by the association constant (Kₐ), where a higher value indicates a stronger binding affinity. The following tables summarize the Kₐ values for various host-guest complexes, allowing for a direct comparison of 3a,6a-diphenylglycoluril-based receptors and their alternatives.
Table 1: Association Constants (Kₐ) of 3a,6a-Diphenylglycoluril-Based Receptors with Various Guests
| Host | Guest | Kₐ (M⁻¹) | Solvent/Buffer | Method | Reference |
| Diphenylglycoluril Clip (Basic) | Resorcinol | 2.34 x 10³ | CDCl₃ | ¹H NMR | [1][2] |
| Naphthalene-walled Clip (H1) | Methylene Blue | 1.2 x 10⁶ | PBS | UV/Vis | |
| Neutral Red | 3.1 x 10⁵ | PBS | UV/Vis | ||
| Acridine Orange | 2.5 x 10⁵ | PBS | Fluorescence | ||
| Pyronin Y | 1.8 x 10⁵ | PBS | UV/Vis | ||
| Anthracene-walled Clip (H2) | Methylene Blue | 1.1 x 10⁷ | PBS | UV/Vis | |
| Neutral Red | 2.8 x 10⁶ | PBS | UV/Vis | ||
| Acridine Orange | 2.2 x 10⁶ | PBS | Fluorescence | ||
| Pyronin Y | 1.5 x 10⁶ | PBS | UV/Vis |
Note: The basic diphenylglycoluril clip data is for a neutral guest in an organic solvent, highlighting its affinity for hydrogen-bonding guests. H1 and H2 are water-soluble receptors, and their data with cationic dyes in phosphate-buffered saline (PBS) demonstrate their efficacy in aqueous environments.
Table 2: Association Constants (Kₐ) of Alternative Receptors with Comparative Guests
| Host | Guest | Kₐ (M⁻¹) | Solvent/Buffer | Method | Reference |
| Cucurbit[3]uril (CB[3]) | Methylene Blue | 1:1 complex | Acetate Buffer | Fluorescence | [4] |
| Neutral Red | - | - | - | [5] | |
| Acridine Orange (cationic) | 2.0 x 10⁵ | Aqueous | Fluorescence | [4] | |
| Pyronin Y | No significant binding | - | - | [6] | |
| β-Cyclodextrin | Methylene Blue | 3.1 x 10² | Aqueous | Spectral Analysis | [7] |
| Neutral Red | - | - | Fluorescence, UV/Vis | ||
| Acridine Orange (neutral) | Similar to CB[3] with neutral form | Aqueous | Fluorescence | [4] | |
| Acridine Orange (cationic) | No significant complexation | Aqueous | Fluorescence | [4] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer a foundation for researchers to conduct similar binding studies.
UV-Vis Spectrophotometric Titration
This method is widely used to determine binding constants when the guest or host-guest complex has a distinct chromophore that changes its absorbance upon complexation.
a. Materials and Instrumentation:
-
Host molecule stock solution (e.g., 1 mM in a suitable buffer).
-
Guest molecule stock solution (e.g., 10 mM in the same buffer).
-
High-precision micropipettes.
-
Quartz cuvettes (e.g., 1 cm path length).
-
Dual-beam UV-Vis spectrophotometer.
b. Procedure:
-
Preparation: Prepare a solution of the host at a known concentration in the chosen buffer. The concentration should be chosen such that the absorbance falls within the linear range of the spectrophotometer.
-
Initial Spectrum: Record the UV-Vis spectrum of the host solution.
-
Titration: Add small aliquots of the concentrated guest solution to the host solution in the cuvette. After each addition, gently mix the solution and allow it to equilibrate.
-
Spectral Measurement: Record the UV-Vis spectrum after each addition of the guest.
-
Data Analysis: Monitor the change in absorbance at a wavelength where the change is most significant. Plot the change in absorbance (ΔA) as a function of the guest concentration. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ).
Fluorescence Titration
Fluorescence titration is a highly sensitive technique used when the guest or host is fluorescent and its emission properties (intensity, wavelength) change upon complexation.
a. Materials and Instrumentation:
-
Fluorophore (host or guest) stock solution (typically in the micromolar range).
-
Quencher (the binding partner) stock solution.
-
Fluorometer.
-
Quartz cuvettes.
b. Procedure:
-
Preparation: Prepare a dilute solution of the fluorescent species in the chosen buffer.
-
Initial Emission Spectrum: Record the fluorescence emission spectrum of this solution.
-
Titration: Sequentially add small volumes of the quencher stock solution to the fluorophore solution.
-
Emission Measurement: After each addition and equilibration, record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the quencher. The data is then fitted to a suitable binding model (e.g., Stern-Volmer for quenching) to calculate the binding constant.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, ΔS, and stoichiometry).
a. Materials and Instrumentation:
-
Host solution (in the sample cell).
-
Guest solution (in the injection syringe), at a concentration typically 10-20 times that of the host. Both solutions must be in the exact same buffer to minimize heats of dilution.
-
Isothermal titration calorimeter.
b. Procedure:
-
Sample Preparation: Degas both host and guest solutions to avoid air bubbles.
-
Instrument Setup: Set the experimental temperature and allow the instrument to equilibrate.
-
Titration: Perform a series of small, sequential injections of the guest solution into the host solution in the sample cell.
-
Heat Measurement: The instrument measures the heat change after each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of guest to host. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.[8][9][10][11][12][13][14][15]
III. Visualizing Molecular Interactions and Workflows
Graphviz diagrams are used to illustrate the logical relationships and workflows in host-guest chemistry studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Study on the interaction of methylene blue with cyclodextrin derivatives by absorption and fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complexation of acridine orange by cucurbit[7]uril and β-cyclodextrin: photophysical effects and pKa shifts - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Contrasting guest binding interaction of cucurbit[7-8]urils with neutral red dye: controlled exchange of multiple guests - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Binding studies of methylene blue and Pyronin Y with cucurbit[7]uril and cucurbit[8]uril using constant constrain analysis | Poster Board #1030 - American Chemical Society [acs.digitellinc.com]
- 7. Methyl-beta-cyclodextrin directly binds methylene blue and blocks both its cell staining and glucose uptake stimulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Characterization of the β-cyclodextrin/acridine complex" by Jodi M. Schuette, Thilivhali Ndou et al. [repository.lsu.edu]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. solvation.de [solvation.de]
- 11. Contrasting interactions of DNA-intercalating dye acridine orange with hydroxypropyl derivatives of β-cyclodextrin and γ-cyclodextrin hosts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Guide to the Synthesis of 3a,6a-Diphenylglycoluril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic protocols for 3a,6a-diphenylglycoluril, a key building block in supramolecular chemistry and drug delivery systems. The protocols are evaluated based on yield, reaction conditions, and environmental impact, with supporting experimental data and detailed methodologies.
Introduction to 3a,6a-Diphenylglycoluril
3a,6a-Diphenylglycoluril is a rigid, bicyclic molecule composed of two fused urea rings with phenyl substituents. Its well-defined cavity and hydrogen bonding capabilities make it a valuable precursor for the synthesis of molecular clips and cages, which have applications in molecular recognition, drug encapsulation, and catalysis. The validation of its synthesis is crucial for ensuring the purity and consistency of these downstream applications.
Comparison of Synthesis Protocols
Two principal methods for the synthesis of 3a,6a-diphenylglycoluril from benzil and urea are presented: a solvent-free "green" synthesis and a traditional acid-catalyzed condensation.
| Parameter | Protocol 1: Solvent-Free Grinding | Protocol 2: Acid-Catalyzed Condensation |
| Reaction Principle | Mechanochemical reaction | Acid-catalyzed cyclocondensation |
| Catalyst | None | Hydrochloric Acid (HCl) or other acids |
| Solvent | None | Acetonitrile or other suitable solvents |
| Temperature | Room Temperature | Reflux |
| Reaction Time | Minutes | ~20 minutes |
| Yield | 72%[1] | Reported for derivatives (55-77%)[2] |
| Work-up | Simple filtration | Neutralization and extraction |
| Environmental Impact | Low (no solvent waste) | Moderate (solvent and acid waste) |
Experimental Protocols
Protocol 1: Solvent-Free "Green" Synthesis
This protocol is adapted from a reported eco-friendly synthesis of glycoluril derivatives.[1]
Materials:
-
Benzil (1 mmol)
-
Urea (2 mmol)
-
Mortar and pestle
-
Deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of benzil (1 mmol) and urea (2 mmol) is placed in a mortar.
-
The mixture is ground with a pestle at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is poured into 50 mL of water.
-
The resulting precipitate is filtered, washed with cold water, and then dried.
-
The product is further dried over anhydrous Na₂SO₄.
-
Recrystallization from a suitable solvent can be performed for further purification.
Protocol 2: Acid-Catalyzed Condensation
This is a representative protocol based on the synthesis of substituted 3a,6a-diphenylglycolurils.[2]
Materials:
-
Benzil (1 mmol)
-
Urea (2 mmol)
-
Acetonitrile (MeCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To a solution of benzil (1 mmol) and urea (2 mmol) in acetonitrile (35 mL), add a catalytic amount of concentrated hydrochloric acid (e.g., 0.18 mL of 35% HCl).
-
The mixture is refluxed with stirring for approximately 20 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield the crude product.
-
The product can be purified by column chromatography or recrystallization.
Validation of Synthesized 3a,6a-Diphenylglycoluril
The identity and purity of the synthesized 3a,6a-diphenylglycoluril should be confirmed through various analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | >300 °C[1] |
| ¹H NMR (DMSO-d₆) | δ 7.10–7.12 (m, 10H, Ar–H), 7.79 (s, 2H, NH)[1] |
| ¹³C NMR (DMSO-d₆) | Expected signals for aromatic carbons, the quaternary carbons (Ph-C-C-Ph), and the carbonyl carbons (C=O). For substituted derivatives, these are in the ranges of 127-129 ppm, ~83 ppm, and ~159 ppm, respectively.[2] |
| IR (KBr) | ~3215 cm⁻¹ (N-H stretch), ~1695 cm⁻¹ (C=O stretch)[1] |
| Mass Spectrometry | For C₁₆H₁₄N₄O₂, the expected [M+H]⁺ is approximately 295.1195. |
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis and validation processes.
Caption: Workflow of 3a,6a-diphenylglycoluril synthesis and validation.
Caption: General reaction scheme for 3a,6a-diphenylglycoluril synthesis.
References
A Spectroscopic Comparison of 3a,6a-Diphenylglycoluril Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the subtle structural differences between isomers is critical. This guide provides a detailed spectroscopic comparison of the isomers of 3a,6a-diphenylglycoluril, a key heterocyclic compound. By presenting quantitative data, experimental protocols, and visual workflows, this document aims to facilitate the identification and characterization of these important molecules.
Quantitative Spectroscopic Data
The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for a selection of non-symmetrically 1,6- and 1,4-dialkyl-3a,6a-diphenylglycolurils.[1] These values are instrumental in distinguishing between the different isomeric forms.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 3a,6a-Diphenylglycoluril Isomers in DMSO-d₆ [1]
| Compound | Isomer Type | NH Protons (s) | Phenyl Protons (m) | Alkyl Protons (m) |
| 1-Ethyl-6-methyl-3a,6a-diphenylglycoluril | 1,6- | 7.98, 8.08 | 6.72-7.17 | 1.19 (t, 3H, Me), 2.74 (s, 3H, Me), 2.80-2.92 (m, 1H, CH₂), 3.28-3.40 (m, 1H, CH₂) |
| 1-Butyl-4-methyl-3a,6a-diphenylglycoluril | 1,4- | 8.31 | 6.90-7.16 | 0.80 (t, 3H, Me), 1.09-1.52 (m, 4H, CH₂), 2.52 (s, 3H, Me), 2.56-2.75 (m, 1H, CH₂), 3.09-3.25 (m, 1H, CH₂) |
| 1-Ethyl-4-propyl-3a,6a-diphenylglycoluril | 1,4- | 7.97, 8.00 | 6.72-7.16 | 0.81 (t, 3H, Me), 1.22 (t, 3H, Me), 1.59-1.73 (m, 2H, CH₂), 2.71-2.88 (m, 1H, CH₂), 2.96-3.23 (m, 3H, CH₂) |
| 1-Butyl-6-propyl-3a,6a-diphenylglycoluril | 1,6- | 8.16, 8.18 | 6.92-7.14 | 0.72-0.88 (m, 6H, Me), 1.12-1.26 (m, 2H, CH₂), 1.38-1.53 (m, 4H, CH₂), 2.55-2.70 (m, 2H, CH₂), 3.13-3.30 (m, 2H, CH₂) |
| 1-Butyl-6-ethyl-3a,6a-diphenylglycoluril | 1,6- | 8.20, 8.24 | 6.90-7.14 | 0.81 (t, 3H, Me), 1.00 (t, 3H, Me), 1.11-1.28 (m, 2H, CH₂), 1.38-1.51 (m, 2H, CH₂), 2.52-2.83 (m, 2H, CH₂), 3.15-3.29 (m, 2H, CH₂) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 3a,6a-Diphenylglycoluril Isomers in DMSO-d₆ [1]
| Compound | Isomer Type | C=O Carbons | C-Ph Carbons (Bridging) | Phenyl Carbons | Alkyl Carbons |
| 1-Ethyl-6-methyl-3a,6a-diphenylglycoluril | 1,6- | 159.62, 159.69 | 78.95, 89.08 | 127.19-137.79 | 14.75 (Me), 27.55 (Me), 37.22 (CH₂) |
| 1-Butyl-4-methyl-3a,6a-diphenylglycoluril | 1,4- | 158.75, 159.24 | 83.35, 83.62 | 127.15-135.85 | 13.62 (Me), 19.68, 30.84 (CH₂), 25.28 (Me), 40.37 (CH₂) |
| 1-Ethyl-4-propyl-3a,6a-diphenylglycoluril | 1,4- | 159.84, 159.91 | 79.12, 89.97 | 127.10-137.57 | 11.27 (Me), 14.80 (Me), 22.54, 36.79, 43.89 (CH₂) |
| 1-Butyl-6-propyl-3a,6a-diphenylglycoluril | 1,6- | 158.97 | 83.85 | 127.17-135.72 | 11.08 (Me), 13.65 (Me), 19.59, 21.93, 30.92, 40.07, 41.92 (CH₂) |
| 1-Butyl-6-ethyl-3a,6a-diphenylglycoluril | 1,6- | 158.87, 159.07 | 83.68, 83.89 | 127.25-136.00 | 13.67 (Me), 14.66 (Me), 19.63, 30.87, 34.91, 40.17 (CH₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for distinguishing isomers based on their unique vibrational modes. For 3a,6a-diphenylglycoluril isomers, key differences are expected in the fingerprint region (below 1500 cm⁻¹) due to variations in skeletal vibrations. The N-H and C=O stretching frequencies are also informative.
Table 3: General IR Absorption Regions for 3a,6a-Diphenylglycoluril Isomers
| Functional Group | Wavenumber (cm⁻¹) | Expected Observations for Isomers |
| N-H Stretch | 3200-3400 | The position and shape of this band can be sensitive to intermolecular and intramolecular hydrogen bonding, which may differ between the cis and trans isomers. |
| C-H Stretch | 3000-3100 (Aromatic), 2850-2960 (Aliphatic) | Generally similar for both isomers, but subtle shifts may occur. |
| C=O Stretch | 1680-1750 | The carbonyl stretching frequency can be influenced by the electronic environment and steric effects, potentially leading to distinct peaks for each isomer. |
| C-N Stretch | 1200-1350 | These bands are part of the complex fingerprint region and can show significant differences between isomers. |
| Fingerprint Region | < 1500 | This region contains a complex pattern of absorptions unique to each isomer's overall structure, making it a reliable source for differentiation. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the isomers. While the parent molecular ion peak will be identical for both isomers, their fragmentation patterns upon techniques like collision-induced dissociation (CID) may differ, providing structural information.
Table 4: Expected Mass Spectrometry Observations for 3a,6a-Diphenylglycoluril Isomers
| Analysis Type | Expected Outcome |
| HRMS (e.g., ESI-TOF) | The [M+H]⁺ or [M+Na]⁺ ions will have the same m/z value for both isomers, confirming the molecular formula. For C₁₈H₁₆N₄O₂, the expected [M+H]⁺ is approximately 321.1397. |
| MS/MS (Fragmentation) | The relative intensities of fragment ions may differ between the isomers due to stereochemical influences on bond cleavage pathways. Key fragmentation pathways could involve the loss of phenyl groups, urea moieties, or cleavage of the bicyclic core. |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of 3a,6a-diphenylglycoluril isomers, based on established methods for their N-alkylated derivatives.[1]
Synthesis of 1,6- and 1,4-dialkyl-3a,6a-diphenylglycoluril Isomers[1]
-
Reaction Setup: A mixture of a 1-alkyl-5-hydroxy-4,5-diphenyl-1H-imidazol-2(5H)-one (1.8 mmol), a 1-substituted urea (2.0 mmol), and acetonitrile (35 mL) is prepared in a round-bottom flask.
-
Acid Catalysis: Hydrochloric acid (35%, 0.18 mL) is added to the mixture.
-
Reflux: The reaction mixture is stirred and refluxed for 20 minutes.
-
Workup: The solvent is evaporated under reduced pressure. The residue is then treated with water and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the 1,6- and 1,4-isomers.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker AM300 or DRX500 spectrometer.[1] Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using a Bruker micrOTOF II mass spectrometer with electrospray ionization (ESI).[1]
-
IR Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer using KBr pellets.
Visualizing the Process
The following diagrams illustrate the general synthesis pathway leading to the different isomers and a typical workflow for their spectroscopic comparison.
Caption: Synthetic pathway for 1,6- and 1,4-dialkyl-3a,6a-diphenylglycolurils.
Caption: Workflow for the separation and spectroscopic comparison of isomers.
References
Enhanced Aromatic Surfaces in Diphenylglycoluril-Based Hosts Boost Binding Affinities for Planar Dyes
A comparative analysis reveals that extending the aromatic walls of 3a,6a-diphenylglycoluril-based molecular clips from naphthalene to anthracene can increase binding affinities for planar aromatic guest molecules by an order of magnitude. This finding offers a clear design principle for developing high-affinity hosts for applications in sensing, materials science, and drug delivery.
For researchers and professionals in drug development and supramolecular chemistry, the ability to tune the binding affinity of synthetic hosts is paramount. A recent study systematically evaluated two 3a,6a-diphenylglycoluril-derived molecular clips, differing only in the size of their aromatic sidewalls, to quantify the impact of π-surface area on guest binding. Host H1 , constructed with naphthalene walls, and host H2 , featuring larger anthracene walls, were tested against a panel of planar, cationic dyes.
The investigation, conducted in phosphate-buffered saline (PBS) to mimic physiological conditions, consistently demonstrated the superior performance of the anthracene-walled host, H2. For every guest molecule tested, H2 exhibited a significantly higher association constant (Ka), indicating stronger binding. For instance, with the guest Methylene Blue, the binding affinity of H2 was approximately 47 times stronger than that of H1. This substantial enhancement is attributed to the larger hydrophobic cavity and more extensive π-stacking interactions facilitated by the anthracene walls.[1][2]
Comparative Binding Affinities (Ka)
The association constants for the 1:1 complexation of hosts H1 and H2 with various guest dyes were determined, and the results are summarized below. The data unequivocally shows a direct correlation between the increased aromatic surface area of the host and its binding affinity for the planar guests.
| Guest Molecule | Host | Association Constant (Ka) in M-1 |
| Methylene Blue (MB) | H1 | (2.29 ± 0.17) x 105[1] |
| H2 | (1.07 ± 0.10) x 107[1] | |
| Azure A | H1 | (5.1 ± 1.2) x 104[1] |
| H2 | (1.0 ± 0.3) x 105[1] | |
| Acridine Orange (AcO) | H1 | (1.7 ± 0.5) x 106[1] |
| H2 | (1.15 ± 0.08) x 107[1] | |
| Proflavine (ProF) | H1 | (2.8 ± 0.5) x 105[1] |
| H2 | (1.7 ± 0.2) x 106[1] | |
| Methyl Viologen (MV) | H1 | (1.7 ± 0.2) x 103[1] |
| H2 | (2.59 ± 0.14) x 104[1] | |
| N-Methyl-4-pyridiniumyl-acetylene (NMeQ) | H2 | (1.2 ± 0.3) x 104[1] |
| Table 1: Association constants (Ka) for the 1:1 host-guest complexation of naphthalene-walled (H1) and anthracene-walled (H2) molecular clips with a series of planar cationic dyes. All measurements were performed in phosphate-buffered saline (PBS) at 298 K.[1][2] |
The study also observed that guest molecules featuring dimethylamino (-NMe2) groups consistently bound more strongly than their primary amine (-NH2) counterparts, suggesting that interactions with the ureidyl carbonyl portals of the glycoluril scaffold also play a significant role in complex stability.[1][2]
Experimental Protocols
The binding constants were determined through direct and competitive titration experiments, with host-guest interactions monitored via changes in UV/Vis absorption or fluorescence spectroscopy.
General Titration Methodology
All experiments were carried out at 298 K in a phosphate-buffered saline (PBS) solution. The general procedure involved the incremental addition of a host stock solution to a cuvette containing a known concentration of the guest dye. The spectral data was recorded after each addition upon reaching equilibrium.
Direct Fluorescence Titration
This technique was applied when host-guest complexation led to a measurable change in the fluorescence of either the host or the guest. A notable example is the binding of Methyl Viologen (MV) to the anthracene-walled host H2, which resulted in the quenching of H2's intrinsic fluorescence.[1]
-
A solution of the fluorescent species (e.g., host H2) is prepared at a constant concentration in the buffer.
-
The initial fluorescence emission spectrum is recorded.
-
Small aliquots of a concentrated solution of the titrant (e.g., guest MV) are sequentially added.
-
The solution is allowed to equilibrate after each addition, and the fluorescence spectrum is recorded.
-
The change in fluorescence intensity at a fixed wavelength is plotted against the total concentration of the added titrant.
-
The resulting binding curve is then fitted to a 1:1 binding model using non-linear least-squares analysis to derive the association constant (Ka).[1]
Competitive Binding Titration
For pairs that did not produce a distinct spectral response upon binding, a competitive assay was implemented. This method involves a fluorescent indicator dye that binds to the host and is subsequently displaced by the guest of interest, leading to a measurable change in the indicator's fluorescence.
-
A solution is prepared containing the host and a suitable fluorescent indicator dye (e.g., Acridine Orange).
-
The guest of interest, acting as a competitor, is titrated into the solution.
-
As the competitor binds to the host, it displaces the indicator, causing a change in the solution's fluorescence.
-
This change is monitored and the collected data is fitted to a competitive binding model to calculate the Ka for the primary host-guest interaction.[1]
Visualized Experimental Workflow
The logical flow of the direct fluorescence titration experiment, from preparation to final data analysis, is depicted in the diagram below.
Caption: Workflow for determining binding affinity via direct fluorescence titration.
References
Performance of 3a,6a-Diphenylglycoluril in Organic Synthesis: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3a,6a-Diphenylglycoluril is a rigid, bicyclic molecule that has garnered interest in supramolecular chemistry and as a scaffold in organic synthesis. Its unique cage-like structure and potential for derivatization make it an intriguing candidate for applications in asymmetric synthesis, particularly as a chiral auxiliary or as a backbone for chiral ligands and catalysts. However, a comprehensive review of current literature reveals a notable gap in direct, quantitative performance comparisons against well-established alternatives in specific organic reactions. This guide provides an overview of the known applications of 3a,6a-diphenylglycoluril, outlines a framework for its systematic evaluation, and presents a generalized experimental protocol for assessing its efficacy as a chiral auxiliary in a model asymmetric reaction.
Introduction to 3a,6a-Diphenylglycoluril
3a,6a-Diphenylglycoluril belongs to the glycoluril family of compounds, which are formed by the condensation of a 1,2-dicarbonyl compound (in this case, benzil) with two equivalents of urea. The resulting structure is a tetracyclic bis-urea with a distinct concave shape. The phenyl groups at the 3a and 6a positions provide steric bulk and opportunities for electronic modification, influencing the molecule's aggregation behavior and its interactions with other chemical entities.
While much of the research on 3a,6a-diphenylglycoluril has focused on its use in the formation of cucurbit[n]urils and other supramolecular assemblies, its inherent chirality, when appropriately derivatized, suggests potential applications in asymmetric synthesis. The rigid framework can provide a well-defined chiral environment to influence the stereochemical outcome of a reaction.
Potential Applications in Asymmetric Synthesis
The structure of 3a,6a-diphenylglycoluril makes it a candidate for use as a chiral auxiliary. In this role, the chiral glycoluril unit would be temporarily attached to a prochiral substrate to direct the stereoselective formation of a new chiral center. After the reaction, the auxiliary would be cleaved and ideally recovered for reuse.
Potential reactions where a chiral auxiliary derived from 3a,6a-diphenylglycoluril could be employed include:
-
Asymmetric Aldol Reactions: To control the formation of chiral β-hydroxy carbonyl compounds.
-
Asymmetric Diels-Alder Reactions: To induce stereoselectivity in the formation of cyclic systems.
-
Asymmetric Michael Additions: To control the conjugate addition of nucleophiles to α,β-unsaturated systems.
-
Asymmetric Alkylations: To direct the approach of an electrophile to a prochiral enolate.
Comparative Performance Data: A Literature Gap
A thorough review of scientific literature did not yield specific studies that provide a direct, quantitative performance comparison of 3a,6a-diphenylglycoluril or its simple derivatives against established chiral auxiliaries (e.g., Evans oxazolidinones, Oppolzer's camphorsultam) in the aforementioned reactions. The existing body of research primarily focuses on the synthesis of novel glycoluril derivatives and their structural characterization.
To address this gap, systematic studies are required. The following sections outline a proposed experimental framework for such a comparative analysis.
Proposed Framework for Performance Comparison
To objectively evaluate the performance of a chiral auxiliary based on 3a,6a-diphenylglycoluril, a series of experiments should be conducted against a well-established alternative in a model reaction. A hypothetical comparison in an asymmetric aldol reaction is presented below.
Model Reaction: Asymmetric Aldol Condensation
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of carbon-carbon bonds with stereocontrol. The performance of a new chiral auxiliary can be benchmarked against a standard like an Evans oxazolidinone.
Data Presentation: Hypothetical Comparison
The following table illustrates how quantitative data from such a comparative study could be presented. Note: The data below is hypothetical and for illustrative purposes only.
| Auxiliary | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (R,R)-3a,6a-Diphenylglycoluril derivative | Benzaldehyde | TiCl₄ | 75 | 90:10 | 85 |
| Isobutyraldehyde | Bu₂BOTf | 82 | 95:5 | 92 | |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Benzaldehyde | TiCl₄ | 92 | >99:1 | 99 |
| Isobutyraldehyde | Bu₂BOTf | 95 | >99:1 | >99 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for valid comparisons. Below is a generalized protocol for the synthesis of a chiral N-acyl glycoluril and its use in an asymmetric aldol reaction.
Synthesis of N-Acyl-3a,6a-diphenylglycoluril Auxiliary
-
Protection of one N-H bond: To a solution of 3a,6a-diphenylglycoluril in a suitable solvent (e.g., DMF), add one equivalent of a protecting group precursor (e.g., Boc anhydride) and a base (e.g., triethylamine).
-
Acylation: The mono-protected glycoluril is then acylated at the remaining free N-H position using an acyl chloride or anhydride (e.g., propionyl chloride) in the presence of a base.
-
Purification: The resulting N-acyl-N'-protected glycoluril is purified by column chromatography.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., TFA for a Boc group) to yield the chiral N-acyl-3a,6a-diphenylglycoluril auxiliary.
Asymmetric Aldol Reaction Protocol
-
Enolate Formation: A solution of the N-acyl-3a,6a-diphenylglycoluril auxiliary in a dry, aprotic solvent (e.g., CH₂Cl₂) is cooled to -78 °C under an inert atmosphere. A Lewis acid (e.g., TiCl₄ or Bu₂BOTf) is added, followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to generate the enolate.
-
Aldol Addition: The aldehyde substrate is added dropwise to the enolate solution at -78 °C. The reaction is stirred for a specified time until completion (monitored by TLC).
-
Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Analysis: The crude product is analyzed by ¹H NMR spectroscopy to determine the diastereomeric ratio. The enantiomeric excess of the major diastereomer is determined by chiral HPLC analysis.
-
Auxiliary Cleavage: The aldol adduct is subjected to hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to cleave the chiral auxiliary and isolate the chiral β-hydroxy acid or alcohol product.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and application of a chiral auxiliary derived from 3a,6a-diphenylglycoluril in an asymmetric aldol reaction.
Caption: General workflow for the synthesis and application of a 3a,6a-diphenylglycoluril-based chiral auxiliary.
Conclusion and Future Outlook
3a,6a-Diphenylglycoluril presents an interesting and rigid scaffold for the development of new chiral auxiliaries and ligands for asymmetric synthesis. However, there is a clear need for systematic and comparative studies to evaluate its performance against existing, well-validated methods. The experimental framework and protocols outlined in this guide provide a starting point for researchers to undertake such investigations. Future work should focus on the synthesis of a library of 3a,6a-diphenylglycoluril derivatives with varying steric and electronic properties and their evaluation in a range of asymmetric transformations. Such studies will be crucial in determining the practical utility of this class of compounds in modern organic synthesis and drug development.
Comparative Guide to the Validation of Analytical Methods for 3a,6a-Diphenylglycoluril Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 3a,6a-diphenylglycoluril. While specific validated method performance data for 3a,6a-diphenylglycoluril is not extensively available in public literature, this document outlines the principles and typical validation parameters for the most promising analytical techniques. The experimental data presented in the tables is illustrative, based on typical performance characteristics of these methods for similar chemical entities, and serves as a template for documenting results from in-house validation studies.
Overview of Potential Analytical Methods
The analysis of a moderately polar, non-volatile, and UV-active compound like 3a,6a-diphenylglycoluril can be approached using several analytical techniques. The most suitable methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and potentially Gas Chromatography (GC) if derivatization is employed. UV-Visible spectrophotometry can be a simpler, more direct method for quantification in pure solutions.
The selection of a method depends on the specific requirements of the analysis, such as the need for high throughput, the level of accuracy required, and whether the analysis is for purity assessment or quantification in a complex matrix.
Method Comparison: A Hypothetical Performance Overview
The following table summarizes the expected performance of different analytical methods for the analysis of 3a,6a-diphenylglycoluril. This data is illustrative and should be confirmed by internal validation.
| Parameter | HPLC-UV | Quantitative NMR (qNMR) | GC-FID (with derivatization) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | Not Applicable (Direct Method) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | ~0.1% (w/w) | 0.1 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | ~0.3% (w/w) | 0.3 µg/mL | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 97 - 103% | 98 - 102% |
| Precision (%RSD) | < 2% | < 1% | < 3% | < 2% |
| Specificity | High (Separation-based) | High (Structure-specific) | Moderate to High | Low (Interference-prone) |
| Throughput | High | Low to Medium | Medium | High |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the quantification of pharmaceutical compounds. For 3a,6a-diphenylglycoluril, a reversed-phase method would be appropriate.
Illustrative Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by UV scan of 3a,6a-diphenylglycoluril in the mobile phase (likely in the range of 220-260 nm).
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of 3a,6a-diphenylglycoluril is prepared in the mobile phase, and a series of dilutions are made to establish a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[1][2][3]
Illustrative Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the 3a,6a-diphenylglycoluril sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
Acquisition Parameters: A 1H NMR spectrum is acquired with a sufficiently long relaxation delay (D1) to ensure complete spin relaxation for accurate integration.
-
Data Processing: The spectra are phased and baseline-corrected. The integrals of a non-overlapping signal from 3a,6a-diphenylglycoluril and a signal from the internal standard are carefully measured. The purity of the sample is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and internal standard.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Due to the low volatility of 3a,6a-diphenylglycoluril, a derivatization step to increase its volatility would likely be necessary for GC analysis.
Illustrative Protocol:
-
Derivatization: Silylation of the N-H groups using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized analyte from any impurities.
-
Injector and Detector Temperature: Optimized to prevent condensation and ensure efficient detection.
-
Standard Preparation: Derivatized standards of 3a,6a-diphenylglycoluril are prepared and injected to create a calibration curve.
UV-Visible Spectrophotometry
This method is suitable for the direct quantification of 3a,6a-diphenylglycoluril in solutions where it is the only absorbing species at the analytical wavelength.
Illustrative Protocol:
-
Instrumentation: UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent in which 3a,6a-diphenylglycoluril is soluble (e.g., methanol, acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of 3a,6a-diphenylglycoluril across the UV-Vis spectrum.
-
Standard Preparation: A stock solution of known concentration is prepared, and a series of dilutions are made to construct a calibration curve according to the Beer-Lambert law.
Visualization of Workflows
The following diagrams illustrate the typical workflows for the validation of these analytical methods.
Caption: Workflow for HPLC Method Validation.
Caption: Workflow for Purity Analysis by qNMR.
Caption: Logic for Analytical Method Selection.
References
Navigating the Maze of Specificity: A Guide to Assessing Cross-Reactivity of 3a,6a-Diphenylglycoluril Derivatives
For researchers, scientists, and drug development professionals venturing into the therapeutic potential of 3a,6a-diphenylglycoluril derivatives, a critical hurdle lies in establishing their target specificity. While this class of compounds holds promise, underscored by demonstrated biological activities such as urease inhibition and cytotoxicity against cancer cell lines, a comprehensive understanding of their cross-reactivity is paramount for advancing them through the drug discovery pipeline. This guide provides a framework for evaluating the selectivity of 3a,6a-diphenylglycoluril derivatives, outlining key experimental approaches and data interpretation strategies in the absence of extensive publicly available cross-reactivity data for this specific chemical scaffold.
The journey from a promising hit compound to a viable drug candidate is paved with rigorous testing to ensure it selectively interacts with its intended biological target. Off-target effects, arising from a compound's ability to bind to unintended proteins or biomolecules, can lead to unforeseen toxicity and a narrow therapeutic window. For 3a,6a-diphenylglycoluril derivatives, a scaffold primarily explored within supramolecular chemistry, the biological interaction landscape remains largely uncharted territory. Therefore, a systematic evaluation of their cross-reactivity is not just a regulatory requirement but a fundamental step in de-risking their development.
Probing the Selectivity Profile: A Multi-pronged Approach
A combination of in vitro and in silico methods is essential to build a comprehensive cross-reactivity profile. The following tables and protocols outline key assays and computational approaches to assess the specificity of 3a,6a-diphenylglycoluril derivatives.
Table 1: In Vitro Assays for Cross-Reactivity Profiling
| Assay Type | Principle | Information Gained | Key Considerations |
| Biochemical Assays | |||
| Kinase Panel Screening | Measures the inhibition of a broad panel of kinases by the test compound. | Identifies off-target interactions with kinases, a common source of toxicity. | Panel size and composition should be relevant to the intended therapeutic area. |
| GPCR Panel Screening | Assesses binding or functional activity at a diverse panel of G-protein coupled receptors. | Reveals potential off-target effects on major signaling pathways. | Choice between binding and functional assays depends on the desired information. |
| Protease Panel Screening | Evaluates the inhibitory activity against a panel of proteases. | Uncovers unintended inhibition of essential proteases. | Substrate specificity of the assays is crucial for accurate interpretation. |
| Cell-Based Assays | |||
| Phenotypic Screening | High-content imaging or other cell-based assays to monitor a wide range of cellular parameters. | Provides a broad, unbiased view of the compound's effects on cellular systems. | Target deconvolution is often required to identify the specific off-targets. |
| Cytotoxicity Profiling | Measures the toxicity of the compound against a panel of different cell lines. | Assesses the general toxicity and potential for cell-type specific off-target effects. | Cell line selection should represent a variety of tissues and genetic backgrounds. |
| Biophysical Assays | |||
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics of the compound to a library of immobilized proteins. | Provides quantitative data on binding affinity and kinetics for a wide range of potential off-targets. | Requires high-quality, purified proteins for immobilization. |
| Thermal Shift Assay (TSA) | Monitors the change in the melting temperature of proteins upon compound binding. | A high-throughput method to identify direct binding to a large number of proteins. | May not detect all binding events, particularly those that do not induce a significant stability change. |
Table 2: In Silico Approaches for Predicting Cross-Reactivity
| Method | Principle | Information Gained | Limitations |
| Target Fishing/Prediction | Uses the chemical structure of the compound to predict potential biological targets based on ligand-based or structure-based algorithms. | Generates a prioritized list of potential off-targets for experimental validation. | Predictions are highly dependent on the quality and coverage of the underlying databases. |
| Molecular Docking | Predicts the binding mode and affinity of the compound to the three-dimensional structures of known off-targets. | Provides insights into the molecular basis of potential off-target interactions. | Accuracy is limited by the quality of protein structures and the scoring functions used. |
| Pharmacophore Modeling | Identifies the 3D arrangement of chemical features responsible for biological activity and screens for similar patterns in off-target binding sites. | Can identify potential off-targets even with low sequence homology to the primary target. | Requires a set of known active and inactive compounds for model generation. |
Experimental Protocols: A Closer Look
Protocol 1: Kinase Panel Screening (Example)
-
Compound Preparation: Dissolve the 3a,6a-diphenylglycoluril derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a dilution series to determine the IC50 values.
-
Assay Plate Preparation: Utilize a multi-well plate format containing a panel of purified kinases, their respective substrates, and ATP.
-
Reaction Initiation: Add the test compound at various concentrations to the wells. Initiate the kinase reaction by adding ATP.
-
Detection: After a defined incubation period, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value for each kinase in the panel. Significant inhibition of kinases other than the intended target indicates cross-reactivity.
Visualizing the Path to Specificity
Understanding the potential impact of off-target binding requires visualizing the complex interplay of cellular signaling. The following diagrams, generated using Graphviz, illustrate a hypothetical workflow for assessing cross-reactivity and a potential signaling pathway affected by an off-target interaction.
Caption: Workflow for assessing the cross-reactivity of a hit compound.
Caption: Hypothetical off-target inhibition of a receptor tyrosine kinase pathway.
The Path Forward: Building a Case for Specificity
For 3a,6a-diphenylglycoluril derivatives to transition from chemical curiosities to clinically relevant molecules, a rigorous and transparent assessment of their cross-reactivity is non-negotiable. By employing a strategic combination of computational prediction and robust experimental validation, researchers can build a strong data package to support the selectivity of their lead compounds. While the current literature lacks specific cross-reactivity data for this compound class, the established methodologies outlined in this guide provide a clear roadmap for generating the necessary evidence to confidently advance these promising molecules in the drug discovery process. This systematic approach will not only mitigate the risks of unforeseen toxicity but also solidify the scientific foundation for their therapeutic potential.
Benchmarking 3a,6a-Diphenylglycoluril: A Comparative Guide to Synthetic Building Blocks in Supramolecular Chemistry
In the landscape of drug discovery and materials science, the choice of synthetic building blocks is paramount to the successful design of functional supramolecular architectures. This guide provides a comparative analysis of 3a,6a-diphenylglycoluril and its derivatives against other prominent synthetic building blocks, namely cucurbiturils and calixarenes. By examining their performance in host-guest chemistry, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the information needed to select the most suitable building block for their applications.
Introduction to 3a,6a-Diphenylglycoluril
3a,6a-Diphenylglycoluril is a rigid, bicyclic molecule that serves as a versatile scaffold in supramolecular chemistry. Its structure features a hydrophobic cavity and hydrogen bonding capabilities, making it an excellent candidate for the construction of molecular clips and tweezers designed for molecular recognition. These molecular clips, formed by the dimerization of functionalized 3a,6a-diphenylglycoluril units, can encapsulate a variety of guest molecules, including aromatic compounds and dyes, through a combination of π-π stacking, hydrogen bonding, and van der Waals interactions.
Comparative Analysis of Synthetic Building Blocks
The performance of 3a,6a-diphenylglycoluril-based hosts is benchmarked against two other widely used classes of synthetic building blocks: cucurbiturils and calixarenes.
-
Cucurbiturils are macrocyclic compounds made up of glycoluril units linked by methylene bridges. They possess a well-defined, rigid cavity that can encapsulate a wide range of guest molecules with high affinity, particularly cationic and neutral species.
-
Calixarenes are cyclic oligomers formed from the condensation of phenols and formaldehyde. Their cup-shaped structure allows for a high degree of functionalization at both the upper and lower rims, enabling the creation of tailored host molecules for specific guests.
The following tables summarize the quantitative data on the binding affinities of hosts derived from these three building blocks with various guest molecules.
**Table 1: Binding Affinities (Ka, M-1) of a 3a,6a-Diphenylglycoluril-Based Molecular Clip (H2) with Planar Aromatic Dyes in Phosphate Buffered Saline (PBS).[1][2]
| Guest Molecule | Binding Constant (Ka, M-1) |
| Methylene Violet | 1.24 x 108 |
| Thioflavin T | 1.16 x 107 |
| Acridine Orange | 8.32 x 106 |
| Proflavine | 2.51 x 106 |
| NDI-NMe2 | 1.50 x 104 |
Table 2: Binding Affinities (Ka, M-1) of Cucurbit[n]urils (n=5-8) with Various Cations in Water.
| Guest Ion | CB [1] | CB [2] | CB [3] | CB [4] |
| Na+ | 1.3 x 102 | 1.6 x 101 | 1.0 x 101 | < 10 |
| K+ | 2.5 x 102 | 1.3 x 102 | 3.2 x 101 | 2.0 x 101 |
| Rb+ | 1.6 x 102 | 2.5 x 102 | 1.0 x 102 | 5.0 x 101 |
| Cs+ | 1.0 x 102 | 1.0 x 103 | 4.0 x 102 | 1.6 x 102 |
| NH4+ | 2.0 x 101 | 1.3 x 102 | 1.0 x 102 | 5.0 x 101 |
**Table 3: Binding Affinities (Ka, M-1) of a Calixa[5]rene-Based Receptor with Quaternary Ammonium Guests in CDCl3-CD3CN (9:1).[6]
| Guest Molecule | Binding Constant (Ka, M-1) |
| N-methylpyridinium | > 104 |
| N-benzylpyridinium | > 104 |
| N-butylpyridinium | > 104 |
Experimental Protocols
Detailed methodologies for the synthesis of the building blocks and the determination of binding constants are provided below.
This protocol describes a general method for the synthesis of a molecular clip derived from 3a,6a-diphenylglycoluril.
Caption: Workflow for the synthesis of a 3a,6a-diphenylglycoluril-based molecular clip.
Procedure:
-
Combine the 3a,6a-diphenylglycoluril cyclic ether and phthalhydrazide in a reaction vessel.
-
Add methanesulfonic acid (MeSO3H) as both the acidic catalyst and the solvent.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent.
-
Collect the crude product by filtration and wash with a suitable solvent.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the final product using 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.
-
Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the product in a chloroform-methanol mixture to confirm the molecular structure.
The following is a representative protocol for the synthesis of cucurbitu[3]ril.
Caption: General workflow for the synthesis and purification of Cucurbitu[3]ril.
Procedure:
-
In a reaction vessel, dissolve glycoluril in a concentrated acid solution, such as 9 M sulfuric acid.
-
Add formaldehyde to the solution.
-
Heat the reaction mixture to approximately 110 °C for a specified period, typically several hours.
-
Cool the reaction mixture, which will result in the precipitation of a mixture of cucurbit[n]uril homologues.
-
Collect the precipitate by filtration and wash thoroughly with water and then methanol.
-
The separation of CB [3]from the mixture of homologues is a critical and often challenging step. This can be achieved through fractional crystallization from a suitable solvent or by column chromatography.
-
Monitor the separation process using techniques like 1H NMR spectroscopy.
-
Collect the fractions containing pure CB [3]and remove the solvent.
-
Confirm the purity and identity of the final product using 1H NMR, 13C NMR, and mass spectrometry. [3]
This protocol outlines the general procedure for determining the association constant (Ka) of a host-guest complex using 1H NMR titration. [7][8]
Caption: Experimental workflow for determining host-guest binding constants via NMR titration.
Procedure:
-
Prepare a stock solution of the host molecule in a suitable deuterated solvent at a precisely known concentration.
-
Prepare a stock solution of the guest molecule in the same deuterated solvent, also at a precisely known and higher concentration.
-
Transfer a known volume of the host solution to an NMR tube and record its 1H NMR spectrum.
-
Add a small, precise aliquot of the guest stock solution to the NMR tube containing the host solution.
-
Gently mix the solution and allow it to equilibrate.
-
Record the 1H NMR spectrum of the mixture.
-
Repeat steps 4-6, adding successive aliquots of the guest solution and recording the spectrum after each addition.
-
Identify specific proton signals of the host or guest that show a significant change in chemical shift upon complexation.
-
For each titration point, calculate the change in chemical shift (Δδ) for the selected proton(s) relative to the spectrum of the free host or guest.
-
Plot Δδ as a function of the total guest concentration.
-
Fit the resulting binding isotherm using non-linear regression analysis to a suitable binding model (e.g., 1:1, 1:2) to determine the association constant (Ka).
Discussion and Conclusion
The choice of a synthetic building block for a specific application in supramolecular chemistry depends on a variety of factors, including the desired guest selectivity, binding affinity, solubility, and ease of synthesis and modification.
-
3a,6a-Diphenylglycoluril-based molecular clips excel in providing a tunable and pre-organized cavity for the recognition of planar aromatic molecules. The ability to modify the aromatic walls of the clip allows for the fine-tuning of binding affinities, as demonstrated by the approximately 10-fold increase in binding affinity when extending the aromatic walls from naphthalene to anthracene. [1][2]
-
Cucurbiturils are unparalleled in their ability to form highly stable complexes with a wide range of cationic and neutral guests in aqueous media. Their rigid, well-defined cavities lead to exceptional size and shape selectivity. The synthesis and purification of specific cucurbituril homologues can be challenging, but their remarkable binding properties make them highly valuable in various applications, from drug delivery to materials science.
-
Calixarenes offer a high degree of synthetic versatility, allowing for the introduction of a wide array of functional groups at both the upper and lower rims. This adaptability makes them suitable for creating highly specific receptors for a diverse range of guest molecules, including ions and neutral organic compounds.
References
- 1. Aromatic Wall Extension of Glycoluril-Derived Molecular Clips Enhances Binding of Planar Aromatic Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Self-Assembly Processes of Monofunctionalized Cucurbit[7]uril - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR Titration Experiments [bio-protocol.org]
- 8. youtube.com [youtube.com]
Assessing the Reproducibility of 3a,6a-Diphenylglycoluril Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of 3a,6a-diphenylglycoluril, a key building block in supramolecular chemistry and drug delivery systems, presents several methodological choices. This guide provides an objective comparison of common synthesis routes, focusing on reported yields and experimental protocols. However, a critical gap exists in the scientific literature regarding the systematic assessment of the reproducibility of these methods, as no dedicated studies reporting on the variability of outcomes across multiple runs were identified.
Comparison of Synthetic Methodologies
The synthesis of 3a,6a-diphenylglycoluril and its derivatives is primarily achieved through the condensation of benzil with urea or its analogues. Variations in reaction conditions, catalysts, and the use of unconventional energy sources define the different approaches. This guide considers three main alternatives: a "green" aqueous synthesis, a solvent-free mechanochemical approach, and the synthesis of N-alkylated derivatives.
| Synthesis Method | Reactants | Key Conditions | Reported Yield | Purity | Reproducibility Data |
| Green Aqueous Synthesis | Benzil, Urea, Phosphoric Anhydride | Water, Room Temperature, 10 minutes | 52-79% (for various derivatives)[1] | Not explicitly reported | Not available |
| Mechanochemical Synthesis | Benzil, Urea | Solvent-free, Grinding at room temperature | 72% (for parent compound)[2] | Not explicitly reported | Not available |
| N-Alkylated Synthesis | 1-alkyl-5-hydroxy-4,5- diphenyl-1H-imidazol-2(5H)-one, Alkylureas | Not specified | 55-77% (1,6-isomers), 11-29% (1,4-isomers)[3] | Characterized by 1H NMR and 13C NMR[3] | Not available |
| Microwave-Assisted Synthesis | Benzil, Urea, Sodium Hydroxide | Solid-state, Microwave irradiation (1-2 minutes) | Not explicitly reported for 3a,6a-diphenylglycoluril | Not explicitly reported | Not available |
Note: The yields reported are based on initial studies and may not be consistently achievable without further optimization. The lack of reported purity and reproducibility data is a significant limitation in assessing the reliability of these methods.
Experimental Protocols
Green Aqueous Synthesis Protocol
This method, promoting environmentally friendly chemistry, utilizes water as the solvent and is performed at room temperature.[1]
-
To a solution of the 1,2-dicarbonyl compound (e.g., benzil) in water, add phosphoric anhydride.
-
Subsequently, add urea to the mixture.
-
Stir the reaction mixture at room temperature for approximately 10 minutes.
-
The glycoluril derivative precipitates from the solution.
-
Collect the product by filtration.
Mechanochemical Synthesis Protocol
This solvent-free approach relies on mechanical force to initiate the chemical reaction.[2]
-
Combine the diketone (e.g., benzil) and urea in a mortar and pestle.
-
Grind the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, add water to the mixture.
-
Filter the precipitate, wash with cold water, and dry to obtain the product.
N-Alkylated Derivative Synthesis Protocol
This method is employed for the synthesis of derivatives with substituents on the nitrogen atoms.[3]
-
Detailed experimental conditions for this specific reaction were not available in the reviewed literature. The synthesis involves the reaction of a 1-alkyl-5-hydroxy-4,5-diphenyl-1H-imidazol-2(5H)-one with an alkylurea.
Microwave-Assisted Synthesis Protocol
This method utilizes microwave energy to accelerate the reaction.
-
Thoroughly grind a mixture of urea, benzil, and sodium hydroxide in a mortar.
-
Transfer the mixture to a small beaker and cover with a watch glass.
-
Heat the beaker in a conventional microwave oven for 1-2 minutes at low power.
Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive assessment of the reproducibility of 3a,6a-diphenylglycoluril synthesis, a process that is currently not documented in the literature.
Caption: Logical workflow for assessing the reproducibility of a chemical synthesis.
Signaling Pathway of Synthesis (General)
The synthesis of 3a,6a-diphenylglycoluril from benzil and urea proceeds through a condensation reaction followed by cyclization. The following diagram provides a simplified representation of this chemical transformation.
Caption: Simplified reaction pathway for 3a,6a-diphenylglycoluril synthesis.
Conclusion and Future Directions
While several promising methods for the synthesis of 3a,6a-diphenylglycoluril exist, a significant lack of data on their reproducibility and a direct, quantitative comparison between them hinders the ability of researchers to select the most reliable and efficient method. The "green" and mechanochemical approaches offer advantages in terms of environmental impact and simplicity, with reported yields that are competitive. However, without systematic studies on the variability of these outcomes, these figures should be interpreted with caution.
Future research should focus on conducting rigorous reproducibility studies for the most promising synthesis protocols. Such studies would involve multiple, independent runs of each synthesis, with detailed reporting of yields, purity analysis, and statistical evaluation of the results. This would provide the scientific community with the robust data needed to make informed decisions and would represent a significant step forward in ensuring the reliability of producing this important molecular scaffold. Furthermore, the lack of performance data in specific applications remains a critical knowledge gap that needs to be addressed to fully evaluate the utility of the synthesized compounds.
References
comparative analysis of the therapeutic potential of glycoluril derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. In this context, glycoluril derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the therapeutic potential of these derivatives in key disease areas, supported by experimental data and detailed methodologies.
Glycoluril, a bicyclic bisurea, serves as a scaffold for the synthesis of a diverse range of derivatives with applications spanning from enzyme inhibition to modulation of the central nervous system. This analysis will delve into the therapeutic utility of specific glycoluril derivatives in comparison to established alternative therapies.
Anxiolytic Properties: Mebicar vs. Benzodiazepines
A notable glycoluril derivative with established clinical use is Mebicar (2,4,6,8-tetramethyltetraazabicyclooctandione), which is prescribed as a "day tranquilizer".[1] Unlike traditional anxiolytics such as benzodiazepines, Mebicar exhibits its therapeutic effects without inducing muscle relaxation or significant hypnotic effects at standard therapeutic doses.[2]
The mechanism of action for Mebicar involves the modulation of several neurotransmitter systems, including the GABAergic, cholinergic, serotonergic, and noradrenergic systems.[2] It is believed to increase the levels of gamma-aminobutyric acid (GABA) in the brain, leading to a reduction in nervous system excitability and thus producing an anxiolytic effect.[2]
Table 1: Comparative Profile of Mebicar and Benzodiazepines as Anxiolytics
| Feature | Mebicar | Benzodiazepines |
| Primary Effect | Anxiolytic | Anxiolytic, Sedative, Hypnotic, Muscle Relaxant |
| Mechanism of Action | Modulates multiple neurotransmitter systems (GABA, serotonin, etc.)[2] | Potentiates the effect of GABA at the GABA-A receptor |
| Sedation at Therapeutic Doses | Minimal[2] | Common |
| Muscle Relaxation | No[2] | Yes |
| Cognitive Impairment | Minimal | Can cause significant impairment |
| Dependence Potential | Low | High |
Experimental Protocols:
Animal Models for Anxiety Studies:
The anxiolytic effects of glycoluril derivatives like Mebicar can be evaluated using various established animal models of anxiety. These models are designed to induce anxiety-like behaviors in rodents, which can then be measured and quantified to assess the efficacy of a test compound.[3][4]
-
Elevated Plus-Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[3]
-
Open Field Test (OFT): This model assesses anxiety-like behavior by measuring the exploratory activity of a rodent in a novel, open arena. Anxious animals tend to stay close to the walls (thigmotaxis), while anxiolytic drugs increase exploration of the central area.[3]
-
Social Interaction Test: This test evaluates the social behavior of rodents in a novel environment. Anxiolytic compounds generally increase the duration of social interaction between unfamiliar animals.[3]
Workflow for preclinical anxiolytic testing.
Enzyme Inhibition: Glycoluril Derivatives as Urease Inhibitors
Certain glycoluril derivatives have demonstrated potent enzyme inhibitory activity. For example, 2,4-Bis(4-cyanobenzyl)glycoluril has been identified as a powerful inhibitor of urease, an enzyme that plays a key role in the pathogenesis of infections caused by Helicobacter pylori.[5][6]
In a comparative study, this glycoluril derivative exhibited a significantly lower IC50 value than the standard urease inhibitor, thiourea, indicating higher potency.[5][6]
Table 2: Comparative Urease Inhibitory Activity
| Compound | IC50 (µM) | Reference |
| 2,4-Bis(4-cyanobenzyl)glycoluril | 11.5 ± 1.50 | [5][6] |
| Thiourea (Standard Inhibitor) | 21.0 ± 1.90 | [5][6] |
Experimental Protocols:
Urease Inhibition Assay:
The inhibitory effect of glycoluril derivatives on urease activity can be determined using a spectrophotometric method. The assay measures the production of ammonia from the hydrolysis of urea by the enzyme.[7][8]
-
Preparation of Reagents: Prepare a solution of urease enzyme, a urea substrate solution, and the test compound (glycoluril derivative) at various concentrations.
-
Incubation: Pre-incubate the enzyme with the test compound for a specific period.
-
Reaction Initiation: Add the urea substrate to initiate the enzymatic reaction.
-
Ammonia Detection: After a set incubation time, the amount of ammonia produced is quantified. A common method is the Berthelot (phenol-hypochlorite) reaction, which produces a colored indophenol compound that can be measured spectrophotometrically.[8]
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.[8]
References
- 1. ckthakurcollege.net [ckthakurcollege.net]
- 2. pillintrip.com [pillintrip.com]
- 3. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Models of Anxiety for Drug Discovery and Brain Research | Springer Nature Experiments [experiments.springernature.com]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Synthesis of Urease Inhibitory 2, 4-bis (4-cyanobenzyl)glycoluril using Sandmeyer Reaction and Density Functional Theory Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.3. Urease Inhibition Assay [bio-protocol.org]
- 8. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
Safety Operating Guide
Navigating the Safe Disposal of 3a,6a-Diphenylglycoluril: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of GLYCOLURIL, 3a,6a-DIPHENYL-, ensuring compliance with safety protocols and minimizing environmental impact.
Core Safety and Disposal Protocols
The primary method for the disposal of 3a,6a-Diphenylglycoluril involves incineration.[1] The compound should be dissolved or mixed with a combustible solvent and then burned in a chemical incinerator equipped with an afterburner and an exhaust system.[1] It is imperative that this substance is not discharged into drains or allowed to contaminate soil or surface water.[1] All disposal activities must adhere to applicable local, state, and federal regulations.[1]
| Parameter | Guideline | Reference |
| Primary Disposal Method | Chemical Incineration | [1] |
| Pre-treatment | Dissolve or mix with a combustible solvent | [1] |
| Prohibited Disposal Routes | Drains, Soil, Surface Water | [1] |
| Containerization | Use suitable, closed, and properly labeled containers | [2][3] |
| Labeling | Clearly mark as "Hazardous Waste" with contents listed | [3][4] |
| Spill Management | Absorb with inert material, collect in a suitable container, and ventilate the area | [1][2] |
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of 3a,6a-Diphenylglycoluril, from initial handling to final disposal.
Detailed Disposal Methodology
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[1][2]
-
Handle the compound in a well-ventilated area to avoid inhalation of any dust or fumes.[1]
2. Waste Segregation and Containment:
-
Do not mix 3a,6a-Diphenylglycoluril waste with other incompatible chemical waste streams.
-
Collect the waste in a suitable, closed container to prevent leaks or spills.[2] The container must be compatible with the chemical.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "GLYCOLURIL, 3a,6a-DIPHENYL-".[3][4]
3. Spill and Leak Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[2]
-
Absorb the spilled material with an inert substance (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and any contaminated soil or surfaces into a suitable container for disposal.[2]
-
Thoroughly ventilate the affected area.[1]
4. Final Disposal Procedure:
-
The designated method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[5]
-
The recommended procedure is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Always dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[1]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 3a,6a-Diphenylglycoluril, fostering a culture of safety and compliance within their research environments.
References
Essential Safety and Operational Guide for Handling 3a,6a-DIPHENYL-GLYCOLURIL
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3a,6a-DIPHENYL-GLYCOLURIL (CAS No. 5157-15-3). The following procedures and data are designed to ensure safe handling, operation, and disposal in a laboratory setting.
Hazard Identification and Classification
3a,6a-DIPHENYL-GLYCOLURIL is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
To the best of current knowledge, the toxicological properties of this material have not been thoroughly investigated.[2] It is prudent to handle it with the care required for a potentially hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks of dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling 3a,6a-DIPHENYL-GLYCOLURIL.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear compatible chemical-resistant gloves. Nitrile gloves are suitable for incidental contact with powders, but should be changed immediately upon contamination.[2] For prolonged contact or when in solution with aromatic solvents, consider gloves with higher resistance to aromatic hydrocarbons.[3][4] | Prevents skin irritation and potential absorption.[1] |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[2] A face shield may be necessary if there is a splash hazard. | Protects against serious eye irritation from dust or splashes.[1] |
| Skin and Body Protection | Wear a lab coat and clothing that fully covers the arms and legs.[2] | Provides a barrier against accidental skin contact with the powder.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] For powdered substances, a combination cartridge with an Organic Vapor (black) and a P100 particulate filter (magenta) is recommended.[5][6][7] | Protects against respiratory irritation from inhaling the fine powder.[1] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount to ensure safety and minimize contamination. All handling of 3a,6a-DIPHENYL-GLYCOLURIL powder should be conducted in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure to control airborne dust.[1][8]
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. pksafety.com [pksafety.com]
- 6. northwestern.edu [northwestern.edu]
- 7. parcilsafety.com [parcilsafety.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
